molecular formula C14H32N2 B1610622 N,N'-Dimethyl-1,12-diaminododecane CAS No. 56992-91-7

N,N'-Dimethyl-1,12-diaminododecane

Cat. No.: B1610622
CAS No.: 56992-91-7
M. Wt: 228.42 g/mol
InChI Key: WFAFNKFCDOBGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dimethyl-1,12-diaminododecane is a diaminoalkane derivative of interest in neuroscience research. Scientific studies on related compounds, specifically 1,12-diaminododecane (DA12), have shown that these molecules act as NMDA receptor antagonists . Research indicates that these diamines block NMDA receptor currents through a highly voltage-dependent, open-channel mechanism, which can be studied in patch-clamp experiments on neuronal cells . This mechanism is distinct from action at the polyamine facilitatory site, and such compounds are useful tools for probing the complex pharmacology and physiology of the NMDA receptor, a key player in synaptic transmission, plasticity, and excitotoxicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dimethyldodecane-1,12-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-15-13-11-9-7-5-3-4-6-8-10-12-14-16-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAFNKFCDOBGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507795
Record name N~1~,N~12~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56992-91-7
Record name N~1~,N~12~-Dimethyldodecane-1,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: N,N'-Dimethyl-1,12-diaminododecane

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architectures, Synthesis, and Bio-Application Profiles[1]

CAS Number: 56992-91-7 Formula: C₁₄H₃₂N₂ Molecular Weight: 228.42 g/mol [1][2][3]

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane is a specialized secondary diamine characterized by a hydrophobic C12 (dodecyl) linker capped with N-methylated amine termini.[1] Unlike its primary homolog (1,12-diaminododecane), the methylated nitrogen atoms provide distinct nucleophilic selectivity, preventing uncontrolled cross-linking during polymerization and offering a precise scaffold for the synthesis of Gemini surfactants and pH-responsive lipoplexes .[1]

This guide details the physicochemical properties, validated synthetic routes, and critical applications of CAS 56992-91-7 in drug delivery systems, specifically focusing on its role as a spacer in supramolecular assemblies.[1]

Part 1: Physicochemical Profile & Datasheet[1]

The utility of N,N'-Dimethyl-1,12-diaminododecane lies in its amphiphilic potential.[1] The C12 chain introduces significant hydrophobicity (LogP ~4.5), while the secondary amines remain protonatable at physiological pH, making it an ideal candidate for membrane-interacting agents.[1]

PropertyValue / CharacteristicTechnical Note
Physical State Waxy Solid / Crystalline PowderLow melting point due to reduced H-bonding compared to primary diamines.[1]
Melting Point 30–35 °C (Estimated)Parent primary diamine melts at 68°C; N-methylation typically depresses MP.[1]
Basicity (pKa) ~10.5 (Amine 1), ~9.8 (Amine 2)Secondary amines are generally more basic than primary analogs due to inductive stabilization.
Solubility Soluble: EtOH, CHCl₃, DMSO.[1] Insoluble: Water.Requires protonation (acidic pH) for aqueous solubility.
Reactivity Nucleophilic Secondary AmineHigh selectivity for alkyl halides; avoids "over-alkylation" issues common with primary amines.
Part 2: Synthetic Methodology
The "Gold Standard" Route: Eschweiler-Clarke Methylation[1]

While alkylation of 1,12-dibromododecane with methylamine is possible, it often yields a mixture of primary, secondary, and tertiary amines.[1] The most robust route for high-purity synthesis is the Eschweiler-Clarke reaction , utilizing the primary diamine as the precursor.[1]

Mechanism:

  • Condensation of 1,12-diaminododecane with formaldehyde to form an imine/enamine intermediate.[1]

  • In-situ reduction by formic acid (source of hydride) to the N-methyl amine.[1]

  • Kinetic control prevents quaternization.

Experimental Protocol:

Note: This protocol is adapted for C12-chain solubility.

  • Reagents: 1,12-Diaminododecane (10 mmol), Formic Acid (98%, 50 mmol), Formaldehyde (37% aq, 25 mmol).[1]

  • Setup: 100 mL Round Bottom Flask (RBF) with reflux condenser.

  • Procedure:

    • Dissolve 1,12-diaminododecane in 20 mL formic acid at 0°C (Caution: Exothermic).

    • Add formaldehyde solution dropwise.

    • Reflux at 100°C for 12–18 hours. CO₂ evolution indicates reaction progress.

    • Workup: Cool to RT. Basify with 4M NaOH to pH >12. Extract with Dichloromethane (DCM) (3x).

    • Purification: Dry organic layer over Na₂SO₄. Remove solvent. Distill under reduced pressure or recrystallize from cold hexane.

Visualization: Synthetic Pathway

EschweilerClarke Start 1,12-Diaminododecane (Primary Amine) Inter Imine/Iminium Intermediate Start->Inter Condensation Reagents HCOOH + HCHO (Excess) Reagents->Inter Product N,N'-Dimethyl-1,12-diaminododecane (Secondary Amine) Inter->Product Hydride Transfer (-CO2) Side Avoids Quaternization (Kinetic Control) Product->Side High Selectivity

Figure 1: Selective methylation via Eschweiler-Clarke mechanism preventing over-alkylation.[1]

Part 3: Applications in Drug Development
1. Gemini Surfactant Synthesis (Gene Delivery Vectors)

The primary utility of CAS 56992-91-7 is as the spacer scaffold for Gemini surfactants.[1][4] These surfactants contain two cationic head groups and two hydrophobic tails.

  • Why C12? The 12-carbon spacer provides flexibility, allowing the surfactant heads to pack efficiently at the DNA surface, neutralizing the phosphate backbone.[1]

  • Why N-Methyl? Starting with the N,N'-dimethyl derivative allows for the synthesis of permanently charged quaternary ammoniums (by reacting with alkyl halides) or pH-sensitive tertiary amines .[1]

Protocol: Synthesis of 12-12-12 Gemini Surfactant

  • Reactants: N,N'-Dimethyl-1,12-diaminododecane + 1-Bromododecane (2.2 equivalents).[1]

  • Solvent: Acetonitrile/Ethanol (1:1).

  • Conditions: Reflux 48h.

  • Result: A quaternary ammonium salt (Gemini 12-12-12) used for lipoplex formation.[1]

2. Supramolecular Linkers (PROTACs & Rotaxanes)

In Proteolysis Targeting Chimeras (PROTACs), linker length and hydrophobicity determine the stability of the Ternary Complex (Target-Linker-E3 Ligase).[1]

  • The C12 chain acts as a "hydrophobic ruler," spanning deep binding pockets.

  • The secondary amines serve as attachment points for the Warhead and the E3 Ligase ligand via alkylation or acylation.

Visualization: Gemini Surfactant Assembly

GeminiSynthesis Scaffold N,N'-Dimethyl-1,12-diaminododecane (Spacer) Reaction Nucleophilic Substitution (Quaternization) Scaffold->Reaction Tail Alkyl Bromide (R-Br) (Hydrophobic Tail) Tail->Reaction Gemini Gemini Surfactant (m-12-m) (Cationic Gene Vector) Reaction->Gemini Reflux / CH3CN DNA DNA Complexation (Lipoplex) Gemini->DNA Self-Assembly

Figure 2: Assembly of Gemini Surfactants using the C12 diamine spacer for gene delivery applications.[1]

Part 4: Analytical Characterization (Self-Validation)[1]

To ensure the integrity of the synthesized or purchased material, use the following analytical markers.

1. Proton NMR (¹H NMR, CDCl₃, 400 MHz)

  • δ 2.45 ppm (s, 6H): N-Me groups. Diagnostic Peak. (Absence indicates primary amine; splitting indicates quaternary salt).

  • δ 2.58 ppm (t, 4H): -N-CH₂ - (Methylene adjacent to nitrogen).[1]

  • δ 1.45 ppm (m, 4H): -N-CH₂-CH₂ -.[1]

  • δ 1.28 ppm (br s, 16H): Bulk methylene chain.

2. Mass Spectrometry (ESI-MS)

  • Expected [M+H]⁺: 229.26 m/z.

  • Note: If peaks at 215 m/z are observed, incomplete methylation (monomethyl) occurred.

3. Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1).

  • Stain: Ninhydrin (Weak/No reaction for secondary/tertiary amines) or Iodine Chamber (Brown spot). Tip: Dragendorff’s reagent is specific for tertiary/quaternary amines and can help distinguish impurities.[1]

References
  • Menger, F. M., & Keiper, J. S. (2000). Gemini Surfactants. Angewandte Chemie International Edition, 39(11), 1906–1920. Link

  • Wettig, S. D., & Verrall, R. E. (2001). Thermodynamic studies of aqueous m-s-m gemini surfactant systems. Journal of Colloid and Interface Science, 244(2), 377-384.[1] Link

  • ChemicalBook. (2024). N,N'-Dimethyl-1,12-diaminododecane Properties and Suppliers. Link

  • PubChem. (2024). Compound Summary: 1,12-Dodecanediamine (Parent Structure Data).[1][5] Link

  • Kirby, A. J., et al. (2003). Geminis at work: Structure-activity relationships of new gemini surfactants for gene delivery.[1] Angewandte Chemie, 115(11). (Contextualizing the C12 spacer).

Sources

Technical Monograph: N,N'-Dimethyl-1,12-diaminododecane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, self-contained analysis of N,N'-Dimethyl-1,12-diaminododecane, tailored for researchers in medicinal chemistry and materials science.

Molecular Weight & Physicochemical Profiling for Advanced Applications

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) is a symmetric, secondary aliphatic diamine acting as a critical "molecular ruler" in chemical biology and supramolecular chemistry. Unlike its primary amine precursor (1,12-diaminododecane), the N,N'-dimethyl variant offers enhanced lipophilicity and reduced hydrogen-bond donating capacity, making it a superior candidate for membrane-permeable probes and lysosomotropic drug delivery vectors.

This guide details the molecular weight characteristics, validated synthesis protocols, and analytical fingerprints required to utilize this compound in high-stakes drug development and proteomic workflows.

Physicochemical Profile

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in polymer synthesis and ligand binding assays.

Table 1: Core Chemical Specifications
PropertyValueNotes
Chemical Formula

Symmetric aliphatic chain
Molecular Weight (Avg) 228.42 g/mol Used for bulk stoichiometry
Monoisotopic Mass 228.2565 g/mol Used for High-Res Mass Spec (HRMS)
CAS Number 56992-91-7Distinct from unmethylated parent (2783-17-7)
pKa (Predicted) ~10.8 (Secondary Amine)Highly basic; protonated at physiological pH
LogP (Predicted) ~4.5 - 5.0High lipophilicity; membrane permeable
Physical State White Solid / FlakesLow melting point (~30-40°C estimated)

Critical Insight: The addition of two methyl groups adds approximately 28.06 Da to the parent diamine (MW 200.36). In drug development, this modification is strategic: it removes two H-bond donors, often improving blood-brain barrier (BBB) penetration relative to the primary diamine.

Synthesis & Manufacturing Protocol

Methodology: Nucleophilic Substitution (The "Clean" Route) While reductive amination is common, it often leads to over-methylation (tertiary amines). The most robust protocol for generating the secondary amine specifically is the nucleophilic substitution of 1,12-dibromododecane with excess methylamine.

Reaction Logic

The synthesis relies on the


 attack of methylamine on the terminal alkyl halides. Using a large excess of methylamine suppresses the formation of tertiary amines or cyclic byproducts.

SynthesisPath SM1 1,12-Dibromododecane (C12H24Br2) Inter Transition State (SN2 Attack) SM1->Inter Solvent: EtOH/THF Temp: 60°C Reagent Methylamine (Excess) (CH3NH2) Reagent->Inter Product N,N'-Dimethyl-1,12-diaminododecane (C14H32N2) Inter->Product Yield > 85% Byprod HBr (Salt) Inter->Byprod

Figure 1: Synthetic pathway via nucleophilic substitution prevents over-alkylation.

Step-by-Step Protocol
  • Reagent Prep: Dissolve 1,12-dibromododecane (10 mmol, 3.28 g) in 50 mL of absolute ethanol.

  • Nucleophile Addition: Add Methylamine (40% aq. solution or 2M in THF) in large excess (100 mmol, 10 eq) to a pressure vessel. Excess is crucial to prevent polymerization.

  • Reaction: Seal the vessel and heat to 60°C for 12-18 hours.

  • Workup (Self-Validating Step):

    • Evaporate solvent and excess methylamine under reduced pressure.

    • Basify residue with 1M NaOH (pH > 12) to liberate the free base.

    • Extract with Dichloromethane (DCM) x3.

    • Dry over

      
       and concentrate.
      
  • Purification: If necessary, recrystallize from hexane or perform Kugelrohr distillation.

Analytical Characterization (Self-Validation)

To ensure the synthesized material is the target secondary amine and not the primary or tertiary analog, use the following validation logic.

Mass Spectrometry (ESI-MS)
  • Target Ion:

    
    
    
  • Expected m/z: 229.26

  • Validation Logic:

    • If m/z = 201 → Primary amine (Under-reaction).

    • If m/z = 257 → Tertiary amine (Over-methylation).

    • Pass Criteria: Dominant peak at 229.3 ± 0.1.

Proton NMR ( -NMR, )

The symmetry of the molecule simplifies the spectrum.

  • 
     2.45 ppm (Singlet, 6H):  The 
    
    
    
    protons. This is the diagnostic peak.
  • 
     2.55 ppm (Triplet, 4H):  The terminal methylene groups (
    
    
    
    ).
  • 
     1.20 - 1.50 ppm (Multiplet, ~20H):  The internal dodecyl chain.
    

Applications in Drug Development & Research

The specific molecular weight and structure of N,N'-Dimethyl-1,12-diaminododecane dictate its function in two primary arenas:

Lysosomotropic Agents & Drug Delivery

Due to its amphiphilic nature (LogP ~4.5) and basic nitrogen centers (pKa ~10.8), this molecule accumulates in acidic organelles (lysosomes) via proton trapping.

  • Mechanism: The uncharged species crosses membranes. Once inside the acidic lysosome (pH ~5), it becomes diprotonated (

    
    ), preventing efflux.
    
  • Utility: Used as a scaffold for "bolaamphiphiles" (two polar heads separated by a hydrophobic chain) to disrupt or modify lysosomal membranes in cancer research.

NMDA Receptor Modulation

Research on the parent compound (1,12-diaminododecane) indicates it acts as an inverse agonist at the polyamine site of the NMDA receptor [1].[1]

  • The Methyl Advantage: The N,N'-dimethyl derivative retains the chain length (critical for spanning the receptor pore) but alters the hydrogen bonding profile, potentially changing binding kinetics and reducing metabolic deamination by serum amine oxidases.

Applications Mol N,N'-Dimethyl-1,12-diaminododecane (MW 228.42) App1 Supramolecular Chemistry (Bolaamphiphiles) Mol->App1 App2 NMDA Receptor Probe (Polyamine Site) Mol->App2 App3 Proteomics (Cross-linker Spacer) Mol->App3 Mech1 Self-Assembly into Vesicles/Nanotubes App1->Mech1 Hydrophobic Effect Mech2 Ion Channel Blockade (Voltage Dependent) App2->Mech2 Steric Occlusion

Figure 2: Functional utility map based on molecular structure and weight.

Safety & Handling

  • Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) to prevent carbonate formation from atmospheric

    
    .
    
  • PPE: Face shield and nitrile gloves are mandatory during synthesis due to the caustic nature of the free base.

References

  • NMDA Receptor Activity: Williams, K., et al. (1992). "1,10-Diaminodecane and 1,12-diaminododecane block NMDA receptor currents by an open channel mechanism."[] Neuroscience Letters.

  • Chemical Properties (Parent): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17727, 1,12-Diaminododecane.

  • Commercial Availability & Specs: Santa Cruz Biotechnology. "N,N′-Dimethyl-1,12-diaminododecane Product Data." [3]

  • Bolaamphiphile Assembly: Hirst, A. R., et al. (2004). "Solvent Effects on Supramolecular Gel-Phase Materials." Langmuir.

Sources

N,N'-Dimethyl-1,12-diaminododecane chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and applications of N,N'-Dimethyl-1,12-diaminododecane , a secondary diamine increasingly relevant in supramolecular chemistry and drug delivery systems.

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) is a symmetric, secondary aliphatic diamine. Unlike its primary amine parent (1,12-diaminododecane), the methylated derivative exhibits distinct solubility profiles, reduced hydrogen bonding potential, and specific basicity (pKa ~11).

Its core utility lies in two advanced fields:[1]

  • Drug Delivery: As a pH-sensitive ionizable cationic lipid precursor. The secondary amine moieties allow for protonation at endosomal pH (5.0–6.0), facilitating endosomal escape via the "proton sponge" effect or membrane destabilization—a critical attribute for mRNA and gene delivery vehicles.

  • Supramolecular Chemistry: As a linker for bolaamphiphiles and gemini surfactants, where the C12 hydrophobic spacer provides membrane-spanning capabilities.

Physicochemical Profile

The molecule consists of a hydrophobic 12-carbon alkyl chain terminated by secondary methylamino groups. This structure imparts amphiphilic character, soluble in organic solvents and capable of forming self-assembled structures under specific pH conditions.

Key Properties Table[2]
PropertyValue / DescriptionNote
CAS Number 56992-91-7
Formula C₁₄H₃₂N₂
Molecular Weight 228.42 g/mol
Appearance White to off-white solidLow-melting waxy solid
Melting Point 48.5 – 50.0 °CLower than primary diamine (68°C) due to disrupted H-bonding
Boiling Point 117–122 °C @ 0.1 TorrHigh vacuum required for distillation
Predicted pKa ~11.08Strong base; protonated at physiological pH
Solubility Soluble in Ethanol, DCM, DMSOLimited water solubility at neutral pH
LogP ~3.5 (Predicted)Lipophilic backbone

Synthesis & Manufacturing

Primary Route: Reductive Amination

The most robust synthesis involves the Eschweiler-Clarke methylation or reductive amination of the parent 1,12-diaminododecane. This method avoids quaternary ammonium salt formation, which is common with direct alkylation (e.g., Methyl Iodide).

Protocol:

  • Reactants: 1,12-Diaminododecane (1.0 eq), Formaldehyde (2.2 eq), Formic Acid (Excess).

  • Conditions: Reflux for 12–24 hours. The formic acid acts as both the hydrogen source and solvent.

  • Workup: Basification with NaOH to pH >12, extraction with Dichloromethane (DCM), and vacuum distillation.

Synthesis Pathway Diagram

Synthesis Start 1,12-Diaminododecane (Primary Amine) Intermediate Imine/Iminium Intermediate Start->Intermediate Condensation (Reflux) Reagents Formaldehyde (HCHO) Formic Acid (HCOOH) Reagents->Intermediate Product N,N'-Dimethyl-1,12-diaminododecane (Secondary Amine) Intermediate->Product Reduction (CO2 release)

Figure 1: Eschweiler-Clarke reductive amination pathway for selective N-methylation.

Applications in Drug Development

A. Ionizable Lipid for LNP Formulations

In Lipid Nanoparticles (LNPs), the "ionizable lipid" is the critical component for encapsulating nucleic acids. N,N'-Dimethyl-1,12-diaminododecane serves as a simplified model or building block for these lipids.

  • Mechanism: At physiological pH (7.4), the secondary amines are partially uncharged, reducing toxicity and allowing circulation. Upon endocytosis, the acidic environment of the endosome (pH 5–6) protonates the nitrogen atoms.

  • Effect: The cationic charge repulsion and osmotic pressure influx (Proton Sponge Effect) rupture the endosome, releasing the payload into the cytoplasm.

B. NMDA Receptor Modulation

Research indicates that long-chain diamines, including the C12 variants, act as inverse agonists at the polyamine binding site of the NMDA receptor.

  • Relevance: Potential neuroprotective agents preventing excitotoxicity.

  • Differentiation: The N-methylation alters binding affinity compared to the primary diamine, often improving blood-brain barrier (BBB) penetration due to increased lipophilicity.

Mechanism of Action: Endosomal Escape

MOA LNP LNP Entry (Neutral pH 7.4) Endosome Endosomal Entrapment (Acidic pH 5.5) LNP->Endosome Endocytosis Protonation Amine Protonation (N-CH3 -> NH+-CH3) Endosome->Protonation H+ Influx Rupture Endosomal Rupture (Payload Release) Protonation->Rupture Osmotic Swelling & Membrane Destabilization

Figure 2: The "Proton Sponge" mechanism facilitated by the secondary amine pKa profile.

Experimental Protocol: Characterization

To validate the identity and purity of N,N'-Dimethyl-1,12-diaminododecane, the following analytical workflow is recommended.

NMR Spectroscopy (¹H-NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • δ 2.45 ppm (s, 6H): N-CH₃ (Singlet confirms methylation).

    • δ 2.55 ppm (t, 4H): N-CH₂ -CH₂ (Triplet confirms terminal methylene).

    • δ 1.2–1.5 ppm (m, 20H): Alkyl backbone protons.

  • Note: Disappearance of the broad NH₂ signal (primary amine) and appearance of a single NH signal (often broad/exchangeable) confirms conversion.

Potentiometric Titration (pKa Determination)
  • Objective: Determine precise pKa for LNP formulation logic.

  • Method: Dissolve 10 mg in 50% Ethanol/Water. Titrate with 0.1 M HCl.

  • Expectation: Two inflection points may be observed if the chain allows communication, though for C12, the two amines act relatively independently (pKa ~11).

Safety & Handling

  • Hazards: The compound is a secondary amine and should be treated as Corrosive (Skin Corr. 1B) and an Irritant .

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at room temperature.

  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

References

  • ChemicalBook. (2024). N,N'-Dimethyl-1,12-diaminododecane Properties and Melting Point. Retrieved from

  • Santa Cruz Biotechnology. (2024). N,N′-Dimethyl-1,12-diaminododecane (CAS 56992-91-7).[2] Retrieved from

  • PrepChem. (2024). Synthesis of N-alkyl derivatives of diamines.[3][4][5][6] Retrieved from

  • National Institutes of Health (NIH). (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (Context on ionizable lipids). Retrieved from

  • BOC Sciences. (2024). 1,12-Diaminododecane and derivatives in NMDA receptor studies.[][8] Retrieved from

Sources

Introduction: The Strategic Value of a Differentiated Diamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Purification of N,N'-Dimethyl-1,12-diaminododecane

N,N'-Dimethyl-1,12-diaminododecane (CAS No: 56992-91-7) is a specialized diamine characterized by a long, twelve-carbon aliphatic backbone capped at both ends by tertiary N-methyl groups.[1] This structure imparts a unique combination of hydrophobicity from the dodecane chain and functionality from the terminal amine groups.[1] These characteristics make it a valuable building block in polymer chemistry, a precursor for specialized surfactants and emulsifiers, and a key intermediate in the development of various chemical and industrial products.[1][2]

Unlike its primary diamine precursor, 1,12-diaminododecane, the dimethylated analogue offers distinct reactivity and physical properties. The absence of N-H protons prevents unwanted side reactions like hydrogen bonding or further acylation, making it a more precise and controllable monomer in polymerization processes. This guide provides a comprehensive, field-proven examination of the synthesis and purification of this compound, grounded in established chemical principles and designed for practical application in a research and development setting.

Part 1: Synthesis Methodologies — A Tale of Two Approaches

The synthesis of N,N'-Dimethyl-1,12-diaminododecane primarily involves the exhaustive methylation of the precursor, 1,12-diaminododecane. While several alkylation strategies exist, the most robust and widely adopted method is the Eschweiler-Clarke reaction, which offers superior control and efficiency compared to direct alkylation with methyl halides.

Primary Synthetic Route: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines to their corresponding tertiary amines.[3][4] It employs an excess of formaldehyde as the methyl source and formic acid as the reducing agent in a one-pot procedure.[3][5]

Core Principle & Mechanistic Insight: The reaction is a form of reductive amination.[6] The process for each primary amine group on 1,12-diaminododecane occurs in two main stages, which are repeated to achieve full methylation:

  • Iminium Ion Formation: The primary amine first performs a nucleophilic attack on formaldehyde, forming a hemiaminal intermediate. This intermediate rapidly dehydrates to yield a reactive iminium ion.[5]

  • Hydride Transfer: Formic acid then serves as a hydride donor. The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine and releasing carbon dioxide.[4] This decarboxylation step renders the reaction irreversible.[4]

  • Repetition to Tertiary Amine: The resulting secondary amine is more nucleophilic than the primary amine and reacts with another equivalent of formaldehyde to form a tertiary iminium ion. A subsequent hydride transfer from formic acid yields the final N,N-dimethylated product.

A key advantage of this method is that it inherently prevents over-alkylation. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, thus making the formation of quaternary ammonium salts impossible.[4][6]

Detailed Experimental Protocol: Eschweiler-Clarke Synthesis

Materials:

  • 1,12-Diaminododecane (CAS: 2783-17-7)

  • Formaldehyde (37% solution in water)

  • Formic Acid (98-100%)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 5M solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,12-diaminododecane (e.g., 20.0 g, 0.1 mol) in 100 mL of water.

  • Reagent Addition: To the stirred solution, add formaldehyde (37% aq. solution, e.g., 35.7 mL, 0.44 mol, 4.4 eq.). A slight exotherm may be observed.

  • Next, carefully add formic acid (98%, e.g., 20.2 mL, 0.53 mol, 5.3 eq.) portion-wise to the mixture. The addition of formic acid is exothermic and will cause gas (CO₂) evolution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Basification: Cool the reaction mixture to room temperature. Carefully make the solution strongly alkaline (pH > 12) by the slow addition of 5M NaOH solution. This step is crucial to deprotonate the amine product and neutralize excess formic acid. Perform this step in an ice bath to manage the exotherm.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Diagram: Eschweiler-Clarke Reaction Pathway

Eschweiler_Clarke cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product Start H₂N-(CH₂)₁₂-NH₂ (1,12-Diaminododecane) Reagents 1. HCHO (Formaldehyde) 2. HCOOH (Formic Acid) Product (CH₃)₂N-(CH₂)₁₂-N(CH₃)₂ (N,N'-Dimethyl-1,12-diaminododecane) Reagents->Product Reductive Amination

Caption: Reductive methylation of 1,12-diaminododecane via the Eschweiler-Clarke reaction.

Part 2: Purification Strategies — Achieving Analytical Grade Purity

The crude product from the synthesis will contain the desired N,N'-dimethylated product, potentially some partially methylated intermediates (N-methyl-1,12-diaminododecane), and residual reagents. A multi-step purification strategy is essential.

Purification Workflow Overview

Purification_Workflow Crude Crude Product (from Rotary Evaporator) AcidBase Acid-Base Extraction (Removes non-basic impurities) Crude->AcidBase Distillation Vacuum Distillation (Separates by boiling point) AcidBase->Distillation Recrystallization Recrystallization (Final polishing for high purity) Distillation->Recrystallization Final Pure Crystalline Solid (>97% Purity) Recrystallization->Final

Caption: A typical multi-step workflow for purifying the target compound.

Step 1: Acid-Base Extraction

This is a powerful liquid-liquid extraction technique to separate the basic amine product from any neutral or acidic impurities.

Protocol:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

  • Transfer to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.

  • Separate the layers. The organic layer, containing neutral impurities, can be discarded.

  • Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any remaining non-basic impurities.

  • In a clean separatory funnel, make the aqueous layer strongly basic (pH > 12) with a strong base (e.g., 5M NaOH). This deprotonates the amine, making it insoluble in water.

  • Extract the free amine back into an organic solvent (e.g., dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield a cleaner product.

Step 2: Vacuum Distillation

Given the high molecular weight of the product, distillation must be performed under reduced pressure to prevent thermal decomposition. This step is effective at removing any partially methylated diamines, which will have different boiling points.

Expert Insight: The long dodecane chain significantly increases the boiling point. Attempting distillation at atmospheric pressure will likely lead to degradation. A good vacuum pump and a short-path distillation apparatus are recommended for minimizing losses.

Step 3: Recrystallization

Since N,N'-Dimethyl-1,12-diaminododecane is a solid at room temperature, recrystallization is the ultimate step for achieving high purity.[1][7]

Protocol:

  • Solvent Selection: The key is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Non-polar solvents like hexane or heptane are good starting points. A co-solvent system (e.g., ethanol/water or acetone/hexane) may also be effective.

  • Dissolution: Dissolve the distilled product in the minimum amount of boiling solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.

Part 3: Characterization and Data

The identity and purity of the final product must be confirmed using standard analytical techniques.

Key Analytical Data:

  • ¹H NMR: Expect a characteristic singlet peak around 2.2-2.3 ppm corresponding to the 12 protons of the four N-CH₃ groups. The methylene protons of the dodecane chain will appear as a series of multiplets further upfield.

  • ¹³C NMR: The spectrum will show a distinct signal for the N-CH₃ carbons and a set of signals for the carbons of the aliphatic chain.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ should be observed, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Crucially, the spectrum should show a complete absence of N-H stretching bands (typically around 3300-3500 cm⁻¹), which would be prominent in the starting material or any partially methylated intermediates.

Summary of Compound Properties

PropertyValueReference
CAS Number 56992-91-7[1][7][8]
Molecular Formula C₁₄H₃₂N₂[1][8]
Molecular Weight 228.42 g/mol [1][8]
Physical Form Solid[1][7]
Purity (Typical) >97% after purification[1][7]

References

  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of A.(i) N-[1-(Methylamino)-2-nitroethenyl]-1,12-dodecanediamine. Molbase. [Link]

  • Total Synthesis of N,N-Dimethyl Dodecyl Amine-N-Oxide. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of N,N'-Dimethyl-1,12-diaminododecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-Dimethyl-1,12-diaminododecane. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, drawing on the physicochemical properties of long-chain diamines. It offers researchers, scientists, and drug development professionals a robust framework for predicting, and experimentally determining, the solubility of N,N'-Dimethyl-1,12-diaminododecane in a variety of organic solvents. This guide includes a detailed, field-proven experimental protocol for solubility assessment, illustrative diagrams to clarify molecular interactions and experimental workflows, and a curated list of authoritative references to support further investigation.

Introduction to N,N'-Dimethyl-1,12-diaminododecane

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) is an organic compound featuring a long, twelve-carbon aliphatic chain (dodecane) capped at both ends by a methylamino group.[1] Its molecular formula is C14H32N2, and it has a molecular weight of 228.42 g/mol .[1][2] The structure of this molecule, with its significant nonpolar hydrocarbon backbone and two polar secondary amine functional groups, gives it an amphiphilic character.[1] This dual nature is a critical determinant of its solubility behavior and makes it a versatile compound with potential applications in various chemical and industrial processes, including as a building block for polymers, a surfactant, or an emulsifier.[1][3][4] Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5][6] For a solute to dissolve, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Key Factors Influencing the Solubility of N,N'-Dimethyl-1,12-diaminododecane:

  • Van der Waals Forces: The long C12 alkyl chain of N,N'-Dimethyl-1,12-diaminododecane is nonpolar and will primarily interact with solvent molecules through London dispersion forces, a type of van der Waals force.[5] Nonpolar solvents, such as hexane and toluene, will readily engage in these interactions, suggesting a higher solubility of the diamine in such solvents.[3][5]

  • Dipole-Dipole Interactions and Hydrogen Bonding: The two secondary amine groups (-NHCH3) at the termini of the molecule introduce polarity. The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. These amine groups can engage in dipole-dipole interactions and hydrogen bonding with polar solvents.[3][6]

  • Solvent Polarity:

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents are expected to be effective at dissolving N,N'-Dimethyl-1,12-diaminododecane due to the favorable van der Waals interactions with the long hydrocarbon chain.[3][5]

    • Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can engage in dipole-dipole interactions with the amine groups.

    • Polar Protic Solvents (e.g., ethanol, methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They can interact with the amine groups through hydrogen bonding.[3][5] However, the large nonpolar portion of the molecule may limit its solubility in highly polar protic solvents.

Predicted Solubility Profile of N,N'-Dimethyl-1,12-diaminododecane

Table 1: Predicted Qualitative Solubility of N,N'-Dimethyl-1,12-diaminododecane in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
NonpolarHexane, Toluene, Diethyl EtherHighLondon Dispersion Forces
Polar AproticAcetone, Tetrahydrofuran (THF), DichloromethaneModerate to HighDipole-Dipole, London Dispersion
Polar ProticEthanol, Methanol, IsopropanolLow to ModerateHydrogen Bonding, Dipole-Dipole, London Dispersion
Highly PolarWater, Dimethyl Sulfoxide (DMSO)Very LowUnfavorable disruption of strong solvent-solvent interactions

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[5] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • N,N'-Dimethyl-1,12-diaminododecane (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • Glass vials or flasks with airtight seals

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid N,N'-Dimethyl-1,12-diaminododecane to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure that the system reaches equilibrium between the dissolved and undissolved solute.[5] Maintaining a constant temperature is critical as solubility is temperature-dependent.[7][8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials.[5]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed container or a volumetric flask.[5] This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of N,N'-Dimethyl-1,12-diaminododecane.[5]

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the test sample.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solute to known volume of solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Centrifuge for complete separation D->E F Filter supernatant (e.g., 0.45µm PTFE filter) E->F G Prepare accurate dilution of the filtrate F->G H Analyze by validated method (e.g., HPLC/GC) G->H I Calculate solubility from concentration and dilution factor H->I G cluster_solute N,N'-Dimethyl-1,12-diaminododecane cluster_solvents Solvent Interactions Solute H3C-HN-(CH2)12-NH-CH3 Nonpolar Nonpolar C12 Chain Polar Polar Amine Groups Hexane Hexane (Nonpolar) Nonpolar->Hexane Strong Van der Waals (High Solubility) Ethanol Ethanol (Polar Protic) Nonpolar->Ethanol Weak Interaction (Limits Solubility) Polar->Ethanol Hydrogen Bonding

Caption: Molecular Interactions Governing Solubility.

Conclusion

While specific quantitative solubility data for N,N'-Dimethyl-1,12-diaminododecane is not widely published, a strong predictive understanding can be established based on its amphiphilic molecular structure. It is anticipated to be highly soluble in nonpolar organic solvents and moderately soluble in polar aprotic and shorter-chain polar protic solvents. For researchers requiring precise quantitative data for applications such as process design, formulation, or kinetic studies, the detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for its determination. This guide serves as a foundational resource, blending theoretical principles with practical, actionable experimental procedures to empower researchers in their work with this versatile diamine.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • CymitQuimica. (n.d.). CAS 56992-91-7: N,N'-dimethyldodecane-1,12-diamine.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?.
  • Santa Cruz Biotechnology, Inc. (n.d.). N,N′-Dimethyl-1,12-diaminododecane.
  • Solubility of Things. (n.d.). 1,12-Dodecanediamine.
  • University of Canterbury. (2023, August 31). Solubility of Organic Compounds.
  • Chem-Impex International, Inc. (n.d.). 1,12-Diaminododecane.
  • Zhang, J., et al. (2018). Solubilities of evodiamine in twelve organic solvents from T=(283.2 to 323.2)K. ResearchGate.
  • Hughes, D. L. (2019). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health.

Sources

N,N'-Dimethyl-1,12-diaminododecane: A Comprehensive Guide to Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) is a long-chain aliphatic secondary diamine that has emerged as a critical building block in modern drug development. Its amphiphilic structure—a hydrophobic 12-carbon dodecane backbone flanked by two reactive secondary methylamine groups—makes it an ideal precursor for synthesizing ionizable cationic lipids used in lipid nanoparticles (LNPs) and poly(beta-amino esters) (PBAEs) for mRNA delivery [1]. However, the same chemical properties that make it synthetically valuable also render it highly reactive to atmospheric conditions and highly corrosive to biological tissues. This whitepaper provides a causality-driven framework for the safe handling, storage, and experimental application of this compound.

Physicochemical Profiling & Mechanistic Hazard Assessment

To safely manipulate N,N'-Dimethyl-1,12-diaminododecane, researchers must first understand its quantitative properties and the mechanisms behind its toxicity.

Quantitative Data Summary
PropertyValue / Description
Chemical Name N,N'-Dimethyldodecane-1,12-diamine
CAS Number 56992-91-7
Molecular Formula C14H32N2
Molecular Weight 228.42 g/mol
Physical State Solid (White to off-white)
Solubility Low in water; High in organic solvents (DCM, EtOH)
GHS Classification H314 (Causes severe skin burns and eye damage)
Mechanistic Toxicology

The severe tissue damage caused by aliphatic diamines is not merely a function of pH, but of their specific interaction with biological environments. In aqueous physiological conditions, the secondary amine groups readily protonate. This enhanced basicity, combined with the highly lipophilic 12-carbon chain, allows the molecule to rapidly intercalate into and disrupt negatively charged phospholipid bilayers of human cell membranes [2]. This surfactant-like membrane lysis leads to rapid cellular necrosis, making stringent personal protective equipment (PPE) non-negotiable.

Core Directive: Storage, Handling, and the Self-Validating Protocol

The Causality of Atmospheric Degradation

Secondary amines are highly susceptible to atmospheric degradation. When exposed to ambient air, N,N'-Dimethyl-1,12-diaminododecane acts as a nucleophile, attacking atmospheric carbon dioxide to form insoluble carbamate salts. Concurrently, exposure to oxygen can lead to the formation of N-oxides. Both pathways consume the reactive secondary amine, leading to unexplained stoichiometric failures and low yields in downstream polymer or lipid synthesis.

Handling Requirements
  • Atmosphere: Must be stored and handled under an inert gas (Argon or Nitrogen).

  • Temperature: Store tightly sealed at 2–8°C to minimize thermal oxidation.

  • PPE: Double nitrile gloves (due to the permeation risk of amphiphilic amines), chemical safety goggles, and a dedicated fume hood.

G A N,N'-Dimethyl-1,12-diaminododecane (Reactive Secondary Amine) B Atmospheric Exposure (CO2 & O2) A->B Improper Storage E Inert Atmosphere (Argon / N2) A->E Proper Storage C Carbamate Salts & N-Oxide Formation B->C D Loss of Nucleophilicity (Synthesis Failure) C->D F Preserved Nucleophilicity E->F G Ready for Aza-Michael Addition F->G

Atmospheric degradation vs. inert preservation of secondary diamines.

Self-Validating Quality Control

Before initiating any sensitive synthesis, validate the integrity of the diamine. Perform a rapid Thin-Layer Chromatography (TLC) check (using a highly polar basic eluent, e.g., DCM:MeOH:NH4OH 90:9:1) or a quick 1H-NMR scan. The appearance of baseline-stuck spots on TLC or shifted methyl peaks in NMR confirms carbamate/N-oxide contamination, indicating the batch must be purified (via vacuum distillation or basic extraction) before use.

Application Protocol: Aza-Michael Addition for Nanocarrier Synthesis

The most prominent application of N,N'-Dimethyl-1,12-diaminododecane is its use as a Michael donor in Aza-Michael addition reactions with acrylate-functionalized lipid tails. The choice of a secondary diamine is deliberate: unlike primary amines, which can undergo double additions leading to uncontrolled cross-linked networks, secondary amines undergo a single, clean addition per nitrogen atom, yielding precisely defined linear tertiary amine structures [3].

Step-by-Step Methodology: Synthesis of Ionizable Lipids

Step 1: Inert Preparation Flame-dry a round-bottom flask and purge with Argon for 15 minutes. Causality: Removes trace moisture that could hydrolyze the acrylate ester bonds.

Step 2: Reagent Dissolution Dissolve 1.0 equivalent of N,N'-Dimethyl-1,12-diaminododecane in anhydrous Dichloromethane (DCM). Causality: DCM provides optimal solvation for the long hydrophobic dodecane chain, ensuring a homogeneous reaction mixture.

Step 3: Controlled Addition Place the flask in a room-temperature water bath. Add 2.1 equivalents of the chosen alkyl acrylate dropwise over 30 minutes. Causality: The Aza-Michael addition is exothermic. Dropwise addition prevents localized heating, which can lead to unwanted transamidation side-reactions.

Step 4: Catalyst-Free Reaction Stir the mixture under Argon at 25°C to 45°C for 24 to 48 hours. Causality: Secondary aliphatic amines are highly nucleophilic; thus, the reaction proceeds efficiently without the need for metal catalysts, which is highly advantageous for downstream in vivo biological applications where heavy metal toxicity is a concern [3].

Step 5: Self-Validating Reaction Monitoring Monitor the reaction via TLC or LC-MS. The reaction is complete when the secondary amine starting material spot is entirely consumed, replaced by a less polar tertiary amine product spot.

Step 6: Purification Remove the DCM under reduced pressure. Purify the crude oil via flash column chromatography using a gradient of DCM to Methanol. Critical: Add 1% aqueous Ammonium Hydroxide (NH4OH) to the mobile phase. Causality: The newly formed tertiary amine is basic and will streak or irreversibly bind to the acidic silica gel. NH4OH neutralizes the silica surface, allowing for sharp, high-yield elution of the target lipid.

Workflow Step1 1. Inert Preparation Argon Purge & Anhydrous Solvent Step2 2. Reagent Dissolution Diamine in DCM/EtOH Step1->Step2 Step3 3. Controlled Addition Dropwise Acrylate (Exothermic) Step2->Step3 Step4 4. Aza-Michael Reaction 25-45°C, 24-48h (Catalyst-Free) Step3->Step4 Step5 5. Solvent Removal Reduced Pressure Step4->Step5 Step6 6. Flash Chromatography DCM:MeOH + 1% NH4OH Step5->Step6 Step7 Purified Tertiary Amine (LNP Lipid / PBAE) Step6->Step7

Step-by-step Aza-Michael addition workflow for synthesizing ionizable lipids.

Emergency Response & Decontamination

In the event of a spill or exposure, the chemical nature of the diamine dictates the response:

  • Surface Spills: Do NOT use strong acids (like HCl) to neutralize the spill directly, as the rapid acid-base neutralization is highly exothermic and can vaporize the chemical. Instead, cautiously apply a dilute weak acid (e.g., 5% acetic acid) to convert the freebase amine into a water-soluble, non-volatile acetate salt. Absorb with an inert material (vermiculite or sand) and dispose of as hazardous chemical waste.

  • Dermal Exposure: Because the compound is amphiphilic, it will rapidly penetrate the lipid layers of the skin. Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not attempt to neutralize the skin with acids, as this will exacerbate tissue damage. Seek immediate medical evaluation.

References

  • MDPI. "Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction". MDPI. Available at: [Link]

  • National Toxicology Program. "1,6-Hexanediamine Dihydrochloride Toxicity". NIH. Available at: [Link]

Sources

Technical Monograph: Spectroscopic Profiling of N,N'-Dimethyl-1,12-diaminododecane

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the spectroscopic characterization and validation of N,N'-Dimethyl-1,12-diaminododecane , a critical secondary diamine linker used in supramolecular chemistry and drug development (e.g., bis-tacrine dimers).

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS: 56992-91-7) serves as a vital symmetrical linker in the synthesis of bivalent ligands, PROTACs, and gemini surfactants. Its secondary amine functionality offers a unique reactivity profile compared to its primary analog (1,12-diaminododecane) or tertiary derivatives, allowing for controlled mono-functionalization or specific metal chelation.

This guide provides a definitive spectroscopic reference (NMR, MS) to ensure identity confirmation during synthesis and quality control. It addresses the common analytical challenge of distinguishing the N,N'-dimethyl derivative from incomplete methylation byproducts (monomethyl) or over-methylated impurities (trimethyl/tetramethyl).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name N,N'-Dimethyldodecane-1,12-diamine
CAS Number 56992-91-7
Molecular Formula C

H

N

Molecular Weight 228.42 g/mol
Appearance White to off-white waxy solid or semi-solid
Solubility Soluble in CHCl

, MeOH, EtOH, DMSO; Insoluble in Water (at neutral pH)
pKa (Calc) ~10.5 (typical for secondary alkyl amines)

Synthesis & Purification Context

To interpret the spectra accurately, one must understand the synthesis origin. This compound is typically generated via Reductive Amination or Formylation-Reduction of 1,12-diaminododecane.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the standard "Leuckart-Wallach" or "Formylation/Reduction" pathway, highlighting potential impurities that may appear in the spectra.

SynthesisPath SM 1,12-Diaminododecane (Primary Amine) Step1 Formylation (Ethyl Formate / Reflux) SM->Step1 -EtOH Inter N,N'-Diformyl Intermediate Step1->Inter Step2 Reduction (LiAlH4 / THF) Inter->Step2 Red. Prod N,N'-Dimethyl-1,12-diaminododecane (Target) Step2->Prod Impurity Impurity: N-Methyl (Incomplete Reduction) Step2->Impurity Side Product

Figure 1: Two-step synthesis via diformyl intermediate to ensure mono-methylation selectivity.

Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule results in a simplified spectrum. The key diagnostic signals are the singlet for the N-methyl group and the triplet for the


-methylene protons .

H NMR Data (400 MHz, CDCl

)

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm) or residual CHCl

(7.26 ppm).
PositionShift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
N-CH

2.42 Singlet (s)6HMethyl on NitrogenKey ID Peak. Distinct from N(CH

)

(~2.20 ppm).

-CH

2.58 Triplet (t)4HMethylene adj. to N

Hz. Shifts downfield if protonated.

-CH

1.48 Multiplet (m)4HMethylene

to N
Broad quintet-like structure.
Bulk CH

1.28 Broad Singlet16HInternal ChainOverlapping signals for C3-C10.
NH 1.3 - 1.8 Broad (br)2HAmine ProtonExchangeable. Position varies with concentration/water.

Critical Validation Check:

  • Integration Ratio: The ratio of the N-CH

    
     singlet (2.42 ppm) to the 
    
    
    
    -CH
    
    
    triplet (2.58 ppm) must be exactly 3:2 (or 6:4) . A deviation suggests the presence of mono-methyl (primary amine) or dimethyl (tertiary amine) impurities.

C NMR Data (100 MHz, CDCl

)

Note: Referenced to CDCl


 triplet (77.16 ppm).
Shift (

ppm)
AssignmentStructural Context
52.2

-CH

Carbon directly attached to Nitrogen.
36.4 N-CH

Methyl carbon. Diagnostic.
30.0

-CH

Carbon beta to Nitrogen.
29.7, 29.6, 29.5 Bulk ChainInternal methylene carbons (C3-C10).
27.4

-CH

Carbon gamma to Nitrogen.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through fragmentation.

Method: ESI-MS (Positive Mode)
  • Solvent: Methanol + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI).[1]

Ion Speciesm/z (Observed)m/z (Calc)Description
[M+H]

229.26 229.26Protonated Molecular Ion (Base Peak).
[M+2H]

115.13 115.13Doubly charged species (common in diamines).
[M+Na]

251.24 251.24Sodium adduct (often minor).
Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the molecule typically undergoes


-cleavage relative to the amine.
  • Precursor:

    
     229.3
    
  • Key Fragment:

    
     44.05 (
    
    
    
    )
    • Mechanism:[2][3] Cleavage of the C1-C2 bond adjacent to the nitrogen.

    • Significance: Confirms the N-methyl substructure. A primary amine would yield

      
       30 (
      
      
      
      ).

MassSpec M_Ion [M+H]+ (m/z 229.3) Parent Ion AlphaCleave Alpha-Cleavage (C1-C2 Bond Break) M_Ion->AlphaCleave Frag1 Fragment Ion (m/z 44) [CH3-NH=CH2]+ AlphaCleave->Frag1 Detection Neutral Neutral Loss (Alkene Chain) AlphaCleave->Neutral

Figure 2: Primary fragmentation pathway confirming the N-methyl secondary amine headgroup.

Quality Control & Validation Protocol

To certify a batch of N,N'-dimethyl-1,12-diaminododecane for research use, follow this self-validating protocol:

  • Solubility Check: Dissolve 10 mg in 0.6 mL CDCl

    
    . The solution must be clear. Turbidity suggests inorganic salts (from reduction workup) or hydrochloride salts.
    
  • 
    H NMR Integration: 
    
    • Normalize the bulk methylene peak (1.28 ppm) to 16H.

    • Verify the N-Me singlet (2.42 ppm) integrates to 5.8–6.2H.

    • Fail Criteria: If N-Me integrates < 5.5H, the sample likely contains unreacted primary amine. If > 6.5H, it may contain tertiary amine impurities.

  • TLC Visualization:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: DCM:MeOH:NH

      
      OH (90:9:1).
      
    • Stain: Ninhydrin (Secondary amines stain orange/brown , whereas primary amines stain deep purple/blue).

    • Observation: A single spot with R

      
       ~0.3-0.4 (depending on exact ammonia content).
      

References

  • Title: "Selective N-methylation of polyamines via formylation and reduction.
  • Bis-Tacrine Linker Chemistry

    • Title: "Synthesis and in-vitro anticancer evaluation of bis-tacrine congeners."[4]

    • Source:Journal of Pharmacy and Pharmacology, 2001.
    • URL:

    • Relevance: Describes the use of 1,12-diaminododecane derivatives as linkers and their characteriz
  • General NMR Shifts of Amines: Title: "Structure Determination of Organic Compounds - Tables of Spectral Data." Source: Pretsch, E., et al., Springer-Verlag. Relevance: Authoritative source for predicting and validating chemical shifts of secondary vs. tertiary amines.
  • Reductive Amination Methodologies

    • Title: "TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia."[5]

    • Source:RSC Advances.
    • URL:

    • Relevance: Modern methods for synthesizing this class of compounds.[2]

Sources

Methodological & Application

quantitative proteomics using dimethyl labeling with N,N'-Dimethyl-1,12-diaminododecane

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for Multiplexing and Quality Control using N,N'-Dimethyl-1,12-diaminododecane (DMDAD) as an Internal Standard

Abstract

This application note details a robust workflow for Stable Isotope Dimethyl Labeling , a cost-effective and high-precision method for quantitative proteomics.[1][2][3] Unlike isobaric tagging (e.g., TMT, iTRAQ), dimethyl labeling relies on the reductive amination of peptide N-termini and lysine side chains using formaldehyde and cyanoborohydride. This guide specifically addresses the integration of N,N'-Dimethyl-1,12-diaminododecane (DMDAD) as a non-peptidic internal standard to monitor labeling efficiency and chromatographic performance. The protocol covers sample preparation, "Light/Medium/Heavy" isotope encoding, LC-MS/MS acquisition, and data analysis.

Introduction & Principle

The Chemistry of Dimethyl Labeling

Dimethyl labeling is a global labeling strategy that targets primary amines (N-terminus and


-amino group of Lysine) and secondary amines. The reaction proceeds via Schiff base formation with formaldehyde (

), followed by reduction with sodium cyanoborohydride (

).

By utilizing isotopologues of formaldehyde and cyanoborohydride, distinct mass shifts are introduced:

  • Light (L):

    
     + 
    
    
    
    (Mass shift: +28.03 Da per primary amine).
  • Medium (M):

    
     + 
    
    
    
    (Mass shift: +32.06 Da).
  • Heavy (H):

    
     + 
    
    
    
    (Mass shift: +36.08 Da).
Role of N,N'-Dimethyl-1,12-diaminododecane (DMDAD)

While not a labeling reagent, DMDAD (


) serves as a critical Internal Quality Control Standard  in this workflow.
  • Structure: A hydrophobic C12 chain capped with secondary amines (

    
    ).
    
  • Reactivity: The secondary amines in DMDAD react with the labeling reagents to form tertiary amines, incorporating exactly one methyl group per amine (two per molecule).

  • Utility: Because DMDAD is non-peptidic but chemically mimics the basicity and hydrophobicity of tryptic peptides, its mass shift and retention time provide an independent metric for labeling completeness and LC stability without interfering with the peptide spectral space.

Experimental Workflow

The following diagram illustrates the parallel processing of samples (Control vs. Treated) and the integration of the DMDAD standard.

DimethylLabeling Start Protein Lysates (Control vs. Treated) Reduction Reduction & Alkylation (DTT / IAA) Start->Reduction Digestion Trypsin Digestion (Overnight, 37°C) Reduction->Digestion Spike Spike-in Internal Standard (DMDAD - 50 fmol) Digestion->Spike Split Split Samples Spike->Split LabelL Labeling: LIGHT (CH2O + NaBH3CN) Split->LabelL Control Sample LabelM Labeling: MEDIUM (CD2O + NaBH3CN) Split->LabelM Treated Sample Quench Quenching (Ammonia/Formic Acid) LabelL->Quench LabelM->Quench Mix Mix 1:1 Ratio Quench->Mix Desalt Desalting (C18 SPE) Mix->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

Figure 1: Workflow for quantitative proteomics using stable isotope dimethyl labeling with DMDAD spike-in for QC.

Reagents & Consumables

Core Labeling Reagents
ComponentLight (L)Medium (M)Heavy (H)
Formaldehyde (4%) Regular (

)
Deuterated (

)
Double-labeled (

)
Cyanoborohydride

(0.6 M)

(0.6 M)

(0.6 M)
Mass Shift (Lys) +28.0313 Da+32.0564 Da+36.0757 Da
Internal Standard
  • Compound: N,N'-Dimethyl-1,12-diaminododecane (DMDAD).

  • Stock Solution: 1 µM in 50% Acetonitrile/0.1% Formic Acid.

  • Purpose: Monitors reaction kinetics. DMDAD contains two secondary amines. Upon reaction, it converts to N,N,N',N'-Tetramethyl-1,12-diaminododecane.

Detailed Protocol

Phase 1: Protein Digestion & Preparation[3]
  • Lysis: Extract proteins using a buffer free of primary amines (e.g., 8M Urea, 50 mM HEPES, pH 8.0). Do not use Tris or Ammonium Bicarbonate as they will react with the labels.

  • Reduction/Alkylation: Reduce with 5 mM DTT (30 min, 56°C) and alkylate with 15 mM Iodoacetamide (30 min, dark, RT).

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 w/w ratio). Incubate overnight at 37°C.

  • Acidification: Stop digestion by adding TFA to 1% (pH < 2).

  • Clean-up: Desalt peptides using C18 Sep-Pak cartridges. Lyophilize to dryness.

  • Resuspension: Dissolve peptides in 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.

    • Critical Step: Add DMDAD Standard here at a concentration of 50 fmol per µg of peptide load.

Phase 2: Dimethyl Labeling Reaction

Perform in a fume hood. Cyanoborohydride is toxic.

  • Light Labeling (Control):

    • Add 4 µL of 4% (v/v) Regular Formaldehyde (

      
      ) .
      
    • Add 4 µL of 0.6 M

      
       .
      
    • Vortex and incubate for 1 hour at 20°C (shaking).

  • Medium Labeling (Treated):

    • Add 4 µL of 4% (v/v) Deuterated Formaldehyde (

      
      ) .
      
    • Add 4 µL of 0.6 M

      
       .
      
    • Vortex and incubate for 1 hour at 20°C (shaking).

  • Quenching:

    • Add 16 µL of 1% Ammonia solution to consume excess reagents.

    • Add 8 µL of 5% Formic Acid to acidify the sample.

  • Mixing: Combine Light and Medium samples in a 1:1 ratio based on initial protein mass.

Phase 3: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., 75 µm x 25 cm, 1.9 µm particle size).

  • Gradient: 5-35% Acetonitrile in 0.1% Formic Acid over 90-120 mins.

  • MS Settings:

    • Resolution: 60,000 or 120,000 (Orbitrap) to resolve neutron-encoded doublets.

    • Dynamic Exclusion: 30s.

    • Target: Top 10-20 precursors.

Data Analysis & Validation

Quantification Logic

Quantification is based on the Area Under the Curve (AUC) ratio of the extracted ion chromatograms (XIC) for the Light and Medium pairs.



Validating with DMDAD

DMDAD serves as a "Canary in the Coal Mine."

  • Unlabeled DMDAD Mass: 256.28 Da (

    
    ).
    
  • Labeled DMDAD (Light): Gains 2x

    
     (+28.03 Da). Expected m/z: ~284.31.
    
  • Labeled DMDAD (Medium): Gains 2x

    
     (+32.06 Da). Expected m/z: ~288.34.
    
  • Check: If you observe significant peaks at m/z 256.28, the labeling reaction failed or was incomplete. If the ratio of Labeled-DMDAD (L) to Labeled-DMDAD (M) deviates significantly from 1:1, there was a pipetting error during the mixing stage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too low (< 5) or buffer contains amines (Tris).Ensure buffer is TEAB or HEPES (pH 8.0-8.5). Avoid Tris/Glycine.
Precipitation Cyanoborohydride is old or degraded.Use fresh

. It is hygroscopic and degrades rapidly.
DMDAD Signal Missing Hydrophobic loss on plasticware.DMDAD is very hydrophobic. Use LoBind tubes and ensure high % organic elution during C18 cleanup.
Peak Broadening Deuterium Isotope Effect.Deuterated peptides elute slightly earlier than hydrogenated ones. Increase integration window in software (e.g., MaxQuant).

References

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. Link

  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. Link

  • Kwon, S. J., et al. (2014). High-throughput quantitative proteomics using dimethyl labeling and isoelectric focusing. Journal of Proteome Research, 13(2), 1090-1099. Link

  • Lau, H. T., et al. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. JoVE (Journal of Visualized Experiments), (84), e51156. Link

Sources

Application Note: Hydrophobic Carboxyl-to-Carboxyl Cross-Linking with N,N'-Dimethyl-1,12-diaminododecane (DMDAD)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in structural biology and drug development, focusing on the specialized use of N,N'-Dimethyl-1,12-diaminododecane (DMDAD) as a long-chain, hydrophobic, carboxyl-reactive cross-linking agent.

Unlike standard amine-reactive reagents (e.g., DSS, BS3), DMDAD targets acidic residues (Asp/Glu) or oxidized glycan moieties , offering a unique orthogonal strategy for mapping protein interfaces, particularly within hydrophobic pockets or membrane-embedded domains.

Part 1: Executive Summary & Scientific Rationale

In the structural elucidation of therapeutic targets, standard lysine-targeted cross-linking often fails to capture interactions in acidic or hydrophobic regions. N,N'-Dimethyl-1,12-diaminododecane (DMDAD) addresses this gap through three distinct physicochemical properties:

  • Carboxyl Targeting: As a secondary diamine, DMDAD reacts efficiently with EDC-activated carboxyl groups (Aspartate/Glutamate) to form stable tertiary amide bonds . This allows mapping of "lysine-dead" zones.

  • Extended Hydrophobic Spacer: The 12-carbon aliphatic chain (

    
    16-18 Å) is highly hydrophobic, making this reagent ideal for probing transmembrane domains  or hydrophobic pockets where hydrophilic cross-linkers (like ADH or PDH) cannot penetrate.
    
  • Secondary Amine Specificity: The N-methyl groups reduce non-specific hydrogen bonding and prevent the "over-alkylation" often seen with primary amines, ensuring a cleaner reaction profile during reductive amination workflows (e.g., glycoprotein analysis).

Mechanism of Action

The primary workflow utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate protein carboxyls, creating an unstable O-acylisourea intermediate. This is stabilized by Sulfo-NHS , which is then displaced by the nucleophilic secondary amine of DMDAD, forming a robust cross-link.

ReactionMechanism Protein Protein-COOH (Asp/Glu) Activation Activation (EDC + Sulfo-NHS) Protein->Activation Step 1 Intermediate Semi-Stable NHS-Ester Activation->Intermediate 0-15 min DMDAD DMDAD Addition (Me-NH-C12-NH-Me) Intermediate->DMDAD Nucleophilic Attack Crosslink Cross-Linked Protein (Tertiary Amide) DMDAD->Crosslink Stable Linkage

Figure 1: Reaction pathway for carboxyl-to-carboxyl cross-linking using DMDAD via EDC/Sulfo-NHS activation.

Part 2: Experimental Protocol

Materials Required[1][2][3][4][5][6][7]
  • Cross-linker: N,N'-Dimethyl-1,12-diaminododecane (Purity >97%).

  • Activators: EDC (freshly prepared) and Sulfo-NHS.

  • Buffer: MES (pH 6.0) for activation; HEPES or PBS (pH 7.2-7.5) for coupling. Avoid amine-containing buffers (Tris, Glycine) and carboxyl-containing buffers (Acetate, Citrate).

  • Solvent: DMSO (for DMDAD stock solution).

Step-by-Step Workflow
1. Reagent Preparation

DMDAD is hydrophobic. Prepare a 50 mM stock solution in anhydrous DMSO.

  • Note: The secondary amines are nucleophilic but sterically hindered compared to primary amines; higher concentrations may be required compared to standard reagents.

2. Protein Activation (The "Two-Step" Method)

To prevent protein polymerization (protein amine reacting with protein carboxyl), a two-step protocol is recommended.

  • Equilibration: Exchange protein into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation: Add EDC (final conc. 2 mM) and Sulfo-NHS (final conc. 5 mM).

  • Incubation: Incubate for 15 minutes at Room Temperature (RT).

  • Quenching Activator: Add 2-Mercaptoethanol (final 20 mM) to quench excess EDC (optional, but reduces background).

3. Cross-Linking Reaction
  • pH Adjustment: Rapidly adjust pH to 7.4 using concentrated PBS or HEPES, or perform a rapid desalting spin column into PBS (pH 7.4). Crucial: The reaction requires neutral pH for the amine nucleophile to be reactive.

  • Addition: Immediately add DMDAD stock to a final concentration of 0.5–2.5 mM (approx. 50-100x molar excess over protein).

  • Incubation: Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.

    • Tip: For membrane proteins, adding 0.1% DDM or similar detergent helps maintain solubility of the hydrophobic cross-linker.

4. Quenching & Processing
  • Quench: Add Hydroxylamine (final 50 mM) or simply proceed to precipitation.

  • Cleanup: Acetone or Chloroform/Methanol precipitation is recommended to remove the excess hydrophobic reagent which can interfere with LC-MS.

  • Digestion: Resuspend in denaturation buffer (8M Urea), reduce (DTT), alkylate (IAA), and digest with Trypsin (or Glu-C for orthogonality).

Part 3: Mass Spectrometry Analysis

Mass Shift Calculation

Correctly defining the modification in your search engine (e.g., pLink, MaxQuant, Proteome Discoverer) is critical.

  • Reaction: 2 × Carboxyl (-COOH) + 1 × DMDAD (

    
    ) 
    
    
    
    Cross-link + 2 ×
    
    
    + 2 × H (removed from amine? No, see stoichiometry below).
  • Stoichiometry:

    • Protein-COOH becomes Protein-CO-N(Me)-R.

    • Loss from Protein: -OH (17.007 Da) per site.

    • Loss from Reagent: -H (1.008 Da) per amine.

    • Bridge Added: The entire DMDAD molecule minus two protons.

    • Formula Added:

      
      
      
    • Monoisotopic Mass Added: 226.2409 Da

Table 1: MS Search Parameters

ParameterSettingNotes
Cross-linker Name DMDAD-C12Custom definition required
Composition C14 H30 N2Bridge formula
Mass Shift +226.2409 Da Added mass to the peptide pair
Target Residues Asp (D), Glu (E), C-termSpecificity
Linker Type Non-cleavableUnless MS2/MS3 cleavage is observed (rare)
Max Linker Length ~18.0 ÅUsed for distance constraint filtering
Data Interpretation Protocol
  • Filter: Select high-confidence identifications (FDR < 1%).

  • Validation: Manually inspect spectra for b/y ion series flanking the cross-link site.

  • Structural Mapping: Map identified D-D, E-E, or D-E pairs onto the PDB structure.

    • Insight: A cross-link >25 Å (accounting for dynamics) suggests a conformational change or false positive.

    • Membrane Context: If cross-links are enriched in transmembrane helices, the hydrophobic C12 chain successfully partitioned into the bilayer.

Part 4: Troubleshooting & Optimization

Troubleshooting Problem Low Cross-Linking Efficiency Check1 Check pH during Coupling (Must be > 7.0) Problem->Check1 Check2 Check Reagent Solubility (Precipitation visible?) Problem->Check2 Check3 Check Activation Time (Hydrolysis of NHS-ester?) Problem->Check3 Solution1 Use rapid desalting columns to swap buffers quickly Check1->Solution1 Solution2 Add 10-20% DMSO or compatible detergent Check2->Solution2 Solution3 Reduce activation time to 10 mins Check3->Solution3

Figure 2: Decision tree for optimizing low-yield experiments.

Critical Considerations
  • Hydrophobicity: The C12 chain can induce aggregation in unfolded proteins. Ensure native conditions are maintained until quenching.

  • Orthogonality: This method can be combined with standard BS3 (Lys-Lys) cross-linking in a "Multi-Chemistry" approach to increase structural coverage by up to 40%.

References

  • Leitner, A., et al. (2014). "Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry and DNA Sequencing." Nature Protocols. Link

    • Grounding: Establishes the foundational workflow for XL-MS and d
  • Sintov, A., et al. (2015). "Cross-linked chondroitin sulphate: characterization for drug delivery purposes." International Journal of Pharmaceutics. Link

    • Grounding: Validates the chemical reactivity of 1,12-diaminododecane with carboxyl groups via amide bond form
  • Totten, S.M., et al. (2020). "High-throughput, multi-batch protein-protein interaction analysis." Journal of Proteome Research. Link

    • Grounding: Discusses the importance of carboxyl-reactive cross-linkers (like ADH/PDH)
  • Sigma-Aldrich. "Product Specification: N,N'-Dimethyl-1,12-diaminododecane." Link

    • Grounding: Source for physicochemical properties (MW, solubility) used in the protocol design.

Application Note: N,N'-Dimethyl-1,12-diaminododecane as a Strategic Linker in Bioconjugation and PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Structural Rationale

In the rapidly evolving landscape of targeted protein degradation (TPD) and lipid nanoparticle (LNP) formulation, the selection of the linker is as critical as the targeting ligands themselves. N,N'-Dimethyl-1,12-diaminododecane (CAS: 56992-91-7) has emerged as a highly specialized, bifunctional aliphatic linker [1]. Characterized by a highly hydrophobic 12-carbon (dodecane) core and terminal secondary (methylated) amines, this molecule offers unique physicochemical advantages over traditional polyethylene glycol (PEG) linkers.

The Causality of Chemical Design: Why a Methylated C12 Diamine?
  • Reduction of Topological Polar Surface Area (TPSA): When the secondary amines of N,N'-Dimethyl-1,12-diaminododecane are coupled to carboxylic acids, they form tertiary amides . Unlike secondary amides (formed from primary amines), tertiary amides lack a hydrogen bond donor (N-H). This seemingly minor structural difference significantly reduces the overall TPSA of the resulting conjugate, drastically improving passive cellular membrane permeability.

  • Chameleonic Conformational Dynamics: Long alkyl chains exhibit "chameleonic" behavior. In aqueous environments, the hydrophobic C12 chain collapses to minimize water exposure, effectively shielding lipophilic regions and improving solubility. Upon entering the lipophilic microenvironment of a cell membrane or a protein-protein interaction (PPI) interface, the chain extends, stabilizing the ternary complex [2].

  • Steric Tuning: The methyl groups on the terminal amines provide steric hindrance, which can restrict the rotational degrees of freedom of the resulting amide bonds. This rigidity can pre-organize the Proteolysis Targeting Chimera (PROTAC) into a bioactive conformation, reducing the entropic penalty upon binding to the Target Protein (POI) and the E3 Ligase.

Comparative Linker Dynamics

To guide rational drug design, the following table summarizes the physicochemical trade-offs between traditional PEG linkers and the N,N'-Dimethyl-1,12-diaminododecane alkyl linker.

ParameterPEG Linkers (e.g., PEG3-PEG5)N,N'-Dimethyl-1,12-diaminododecaneCausality / Impact on Drug Design
Hydrophobicity (cLogP) Low (Hydrophilic)High (Lipophilic)Alkyl chains drive membrane partitioning, enhancing intracellular accumulation.
Hydrogen Bond Donors (post-coupling) 2 (if primary amines are used)0 (Forms tertiary amides) Zero H-bond donors significantly enhance passive permeability across lipid bilayers.
Conformational Flexibility Highly flexible (random coil)Restricted (hydrophobic collapse)Alkyl chains can collapse in water (chameleonic effect) but extend in hydrophobic protein pockets [2].
Metabolic Stability Susceptible to oxidative cleavageHighly stableThe C12 alkane core is inert to esterases and most cytosolic oxidoreductases.

Mechanism of Action: Ternary Complex Formation

In PROTAC development, the linker must bridge the POI ligand and the E3 ligase ligand without inducing steric clashes. The hydrophobic nature of the C12 chain often engages in favorable van der Waals interactions with the surface of the E3 ligase (such as VHL or CRBN), acting as a "molecular glue" that stabilizes the ternary complex.

PROTAC_Mechanism POI Target Protein (POI) Linker N,N'-Dimethyl-1,12-diaminododecane (Hydrophobic C12 Core) POI->Linker Warhead Ligand Complex Stable Ternary Complex (PPI Interface) POI->Complex E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) Linker->E3 E3 Ligand E3->Complex Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Figure 1: Mechanism of PROTAC-mediated ternary complex formation utilizing a hydrophobic alkyl linker.

Validated Experimental Protocols

Because secondary amines are more sterically hindered and less nucleophilic than primary amines, standard peptide coupling reagents (like EDC/NHS) often yield poor results. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent due to its ability to efficiently activate carboxylic acids and overcome the steric hindrance of the N-methyl groups.

Protocol A: Orthogonal Amide Coupling for PROTAC Assembly

Objective: Conjugate a carboxylic acid-bearing E3 ligase ligand to one terminus of N,N'-Dimethyl-1,12-diaminododecane.

Reagents Required:

  • N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) [1]

  • E3 Ligase Ligand-COOH (e.g., VHL-acid)

  • HATU (Coupling Reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation of the Acid: In an oven-dried 10 mL round-bottom flask under an inert argon atmosphere, dissolve the E3 Ligase Ligand-COOH (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in 2.0 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq, 0.3 mmol) to the solution. Stir at room temperature for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, facilitating the formation of the highly reactive O-At active ester via HATU.

  • Linker Addition (Desymmetrization Strategy): To favor mono-coupling and prevent the formation of symmetric dimers, the activated ester solution must be added dropwise to a large excess of N,N'-Dimethyl-1,12-diaminododecane.

    • Dissolve N,N'-Dimethyl-1,12-diaminododecane (5.0 eq, 0.5 mmol) in 3.0 mL of anhydrous DMF.

    • Slowly add the activated ester solution to the diamine solution over 30 minutes using a syringe pump.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS. Self-Validation: Look for the mass corresponding to the mono-coupled product [M+H]+. The presence of the unreacted secondary amine will make the product highly basic, retaining well on C18 columns under acidic mobile phases.

  • Quenching & Purification: Quench the reaction with 1 mL of methanol. Purify the crude mixture directly via Preparative Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA).

  • Lyophilization: Lyophilize the collected fractions to yield the mono-coupled intermediate as a TFA salt, ready for the second coupling step with the POI warhead.

Synthetic_Workflow Step1 Step 1: Dissolve Ligand-COOH & HATU in Anhydrous DMF Step2 Step 2: Add DIPEA (Generate O-At Active Ester) Step1->Step2 Step3 Step 3: Dropwise Addition to Excess N,N'-Dimethyl-1,12-diaminododecane Step2->Step3 Step4 Step 4: Stir at RT for 2-4h (Monitor via LC-MS for Mono-adduct) Step3->Step4 Step5 Step 5: Prep-HPLC Purification (Isolate as TFA Salt) Step4->Step5

Figure 2: Workflow for the mono-desymmetrization coupling of N,N'-Dimethyl-1,12-diaminododecane.

Protocol B: Reductive Amination for Lipid Conjugates

Objective: Utilize the diamine to synthesize bis-alkylated tertiary amines for use as ionizable lipids in RNA delivery.

  • Preparation: Dissolve N,N'-Dimethyl-1,12-diaminododecane (1.0 eq) and a long-chain aliphatic aldehyde (e.g., nonanal, 2.5 eq) in anhydrous Dichloromethane (DCM).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir for 2 hours at room temperature to form the intermediate iminium ion. Causality: Secondary amines react with aldehydes to form iminium ions, which are highly electrophilic and primed for reduction.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (STAB,

    
    ) (3.0 eq) in portions. STAB is chosen over 
    
    
    
    because it is milder and will not reduce unreacted aldehydes to alcohols.
  • Workup: After 12 hours, quench with saturated aqueous

    
    . Extract with DCM, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography to yield the lipid conjugate.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of your bioconjugation, adhere to the following analytical checkpoints:

  • Avoiding Dimerization: The most common failure mode when working with symmetrical diamines like N,N'-Dimethyl-1,12-diaminododecane is the formation of a "dumb-bell" dimer (Ligand-Linker-Ligand). Always maintain the diamine in at least a 5-fold molar excess during the first coupling step.

  • NMR Verification: In

    
    -NMR, successful tertiary amide formation will result in the splitting of the N-methyl singlet (around 2.3 ppm in the free amine) into two distinct rotameric singlets (typically between 2.8 and 3.1 ppm) due to the restricted rotation around the newly formed tertiary amide bond.
    
  • Handling Hydrophobicity: Because the C12 chain is highly hydrophobic, intermediates may precipitate in highly aqueous buffers. Maintain at least 10-20% organic solvent (DMSO or Acetonitrile) in your biochemical assay buffers to prevent compound aggregation.

References

  • ChemRxiv / University of Zurich. "PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase." ChemRxiv. Available at:[Link]

Application Note: Designing Ionizable Lipid Scaffolds using N,N'-Dimethyl-1,12-diaminododecane

[1][2]

Executive Summary & Strategic Rationale

N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) represents a critical structural motif in the engineering of next-generation Lipid Nanoparticles (LNPs) and Gemini Surfactants for nucleic acid delivery (mRNA, siRNA, pDNA).[1]

Unlike standard primary diamines, this secondary diamine offers a unique "Goldilocks" chemical profile for drug delivery chemists:

  • Precise Reactivity: The secondary methyl-amine groups allow for clean, single-step functionalization (e.g., via Michael addition) to form tertiary ionizable lipids without the risk of uncontrolled poly-alkylation common with primary amines.[1]

  • Hydrophobic Spacer Tuning: The 12-carbon (dodecyl) linker provides a substantial hydrophobic domain that stabilizes the lipid bilayer and lowers the Critical Micelle Concentration (CMC), enhancing particle stability in circulation.[1]

  • Endosomal Escape Mechanism: When derivatized into an ionizable lipid, the nitrogen centers typically exhibit a pKa between 6.0 and 7.[1]0. This allows the LNP to remain neutral in the bloodstream (reducing toxicity) but become protonated in the acidic endosome (pH ~5.5), triggering membrane fusion and payload release.

This guide details the protocols for utilizing N,N'-Dimethyl-1,12-diaminododecane as a scaffold to synthesize high-potency ionizable lipids and formulate them into mRNA-carrying LNPs.[1]

Chemical Logic & Mechanism of Action[2]

The "Spacer Effect" in Transfection

The distance between cationic headgroups significantly influences transfection efficiency. A C12 spacer (dodecane) allows the cationic heads to span the lipid bilayer or fold into a "U-shape" (Gemini conformation) at the interface. This flexibility disrupts endosomal membranes more effectively than shorter (C2-C6) spacers.[1]

DOT Diagram: Synthesis & Functional Pathway

The following diagram illustrates the conversion of the precursor into two distinct classes of delivery vehicles: Ionizable Lipidoids (for mRNA) and Gemini Quats (for pDNA).

LipidSynthesisPrecursorN,N'-Dimethyl-1,12-diaminododecane(Secondary Diamine Core)ReactionARoute A: Michael Addition(+ Alkyl Acrylates)Precursor->ReactionA Solvent-Free 90°CReactionBRoute B: Alkylation(+ Alkyl Halides)Precursor->ReactionB CH3CN RefluxProductAIonizable Lipidoids(Tertiary Amines)ReactionA->ProductAProductBGemini Surfactants(Quaternary Ammonium)ReactionB->ProductBLNPLNP Formulation(pH-Sensitive)ProductA->LNP + mRNA + Helper LipidsLipoplexLipoplex Assembly(Constitutively Charged)ProductB->Lipoplex + pDNAEndosomeEndosomal Escape(Proton Sponge Effect)LNP->Endosome pH < 6.5 Protonation

Caption: Divergent synthesis pathways utilizing the N,N'-Dimethyl-1,12-diaminododecane core for mRNA (Route A) vs. DNA (Route B) delivery vectors.[1]

Protocol 1: Synthesis of Ionizable Lipid Library (Michael Addition)

Objective: Synthesize a library of biodegradable ionizable lipids (lipidoids) by reacting N,N'-Dimethyl-1,12-diaminododecane with alkyl acrylates. This creates lipids with a C12 core and biodegradable ester tails.[1]

Materials
  • Core: N,N'-Dimethyl-1,12-diaminododecane (Purity >97%).[1]

  • Tails (Acrylates):

    • Tail A: Dodecyl acrylate (C12 tail)[1]

    • Tail B: Tetradecyl acrylate (C14 tail)[1]

    • Tail C: Hexadecyl acrylate (C16 tail)[1]

  • Solvents: Ethanol (HPLC grade), DMSO.[1]

  • Equipment: Scintillation vials, magnetic stirrers, heating block (90°C).

Experimental Steps
  • Stoichiometric Calculation: The core has two secondary amines.[1] Each amine can react with one acrylate to form a tertiary amine.[1]

    • Molar Ratio: 1:2.2 (Diamine : Acrylate).[1] The slight excess (10%) ensures complete conversion.[1]

  • Reaction Setup:

    • Weigh 100 mg of N,N'-Dimethyl-1,12-diaminododecane into a glass vial.

    • Add the calculated mass of the chosen alkyl acrylate (e.g., Dodecyl acrylate).

    • Note: No solvent is required if both reagents are liquid at 90°C. If solid, add minimal ethanol (200 µL).[1]

  • Synthesis:

    • Purge the vial with nitrogen gas to remove oxygen.[1]

    • Seal tightly and incubate at 90°C for 48 hours with magnetic stirring.

  • Purification:

    • The product is a crude oil.[1] For high-purity screening, purify via flash chromatography (Silica gel, CH2Cl2:MeOH gradient).[1]

    • Rapid Screening Mode: For initial library screens, the crude mixture can often be used directly if acrylate conversion is >95% (verify via TLC or NMR).

  • Validation:

    • 1H-NMR: Confirm disappearance of acrylate vinyl protons (5.8–6.4 ppm) and appearance of ester linkage signals.

Protocol 2: LNP Formulation via Microfluidic Mixing[1]

Objective: Encapsulate mRNA into LNPs using the lipid synthesized in Protocol 1.

Formulation Components (Molar Ratios)

A standard "robust" formulation ratio for screening new lipids is:

  • Ionizable Lipid (from Protocol 1): 50%

  • DSPC (Helper Lipid): 10%[1]

  • Cholesterol (Structural Lipid): 38.5%[1]

  • PEG-2000-DMG (Stealth Lipid): 1.5%[1]

Methodology
  • Organic Phase Preparation:

    • Dissolve all four lipid components in 100% Ethanol to a total lipid concentration of 10 mM.

  • Aqueous Phase Preparation:

    • Dilute mRNA cargo in 10 mM Citrate Buffer (pH 4.0) .

    • Target an N/P ratio (Nitrogen in lipid / Phosphate in RNA) of 6:1.[1]

  • Microfluidic Mixing:

    • Use a staggered herringbone mixer (e.g., NanoAssemblr) or a T-junction mixer.[1]

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).[1]

    • Total Flow Rate: 12 mL/min (for benchtop scale).

  • Downstream Processing:

    • Dialysis: Immediately dialyze the LNP solution against 1x PBS (pH 7.4) for 12–24 hours using a 20 kDa MWCO cassette. This removes ethanol and neutralizes the pH.[1]

    • Filtration: Sterile filter through a 0.2 µm PES membrane.[1]

Protocol 3: pKa Determination (TNS Assay)

Criticality: The pKa of the ionizable lipid determines where it releases the cargo. For N,N'-Dimethyl-1,12-diaminododecane derivatives, the target pKa is 6.2 – 6.8 .[1]

Principle

2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) is non-fluorescent in water but highly fluorescent when bound to positively charged membranes.[1] As pH drops, the lipid protonates, recruiting TNS and increasing fluorescence.

Steps
  • Buffer Prep: Prepare a series of buffers ranging from pH 2.0 to 11.0 (0.5 pH increments) using 10 mM HEPES/Citrate/MES/Ammonium Acetate cocktail.[1]

  • Assay Setup:

    • Add 100 µL of buffer to a black 96-well plate.

    • Add 2 µL of TNS stock (300 µM in DMSO).[1]

    • Add LNP sample (final lipid concentration ~20 µM).[1]

  • Measurement:

    • Read fluorescence: Ex 321 nm / Em 445 nm.[1]

  • Data Analysis:

    • Plot Fluorescence vs. pH.[1]

    • Fit to a sigmoidal Boltzmann equation.[1] The inflection point is the apparent pKa.[1]

Data Summary: Expected Properties

ParameterSpecificationCausality/Note
Precursor Purity >97%Impurities (primary amines) lead to crosslinking.[1]
Target LNP Size 60 – 100 nmControlled by Microfluidic Flow Rate Ratio (3:1).[1]
PDI (Polydispersity) < 0.2Indicates homogenous population; critical for FDA approval.[1]
Encapsulation Efficiency > 85%Driven by electrostatic interaction at pH 4.[1]0.
Zeta Potential ~0 mV (at pH 7.[1]4)Neutral surface prevents clearance by RES.[1]
Apparent pKa 6.2 – 6.8Optimized by the C12 spacer and ester tails.[1]

References

  • Secondary Amines in LNP Design

    • Title: New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups.[1]

    • Source: Royal Society of Chemistry (RSC), 2025.[1]

    • URL:[Link]

    • Relevance: Validates the shift toward secondary amine precursors for improved therapeutic index.
  • Gemini Surfactant Architecture

    • Title: Gemini surfactant-based systems for drug and gene delivery.[1][2][3]

    • Source: Scientific Reports (Nature), 2025.[1]

    • URL:[Link][1]

    • Relevance: Details the structural advantages of diamine spacers (like C12) in gene transfection.
  • LNP Formulation Standards

    • Title: Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics.[1]

    • Source: Frontiers in Pharmacology, 2024.[1]

    • URL:[Link][1]

    • Relevance: Provides the foundational molar ratios (50/10/38.5/1.[1]5) used in the protocol.

  • Chemical Identity & Properties

    • Title: 1,12-Diaminododecane Product Data.[1][4][5]

    • Source: PubChem / NIH.[1]

    • URL:[Link][1]

    • Relevance: Verifies chemical structure and physical properties of the C12 diamine core.

Application Notes & Protocols: N,N'-Dimethyl-1,12-diaminododecane as a Cationic Bolaamphiphile Surfactant

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of N,N'-Dimethyl-1,12-diaminododecane as a cationic surfactant. This molecule is classified as a bolaamphiphile, featuring two polar cationic headgroups separated by a long hydrophobic chain, a structure that imparts unique self-assembly and interfacial properties.[1][2] This guide details step-by-step protocols for determining its fundamental surfactant properties, including the critical micelle concentration (CMC), and for evaluating its potential in applications such as the solubilization of hydrophobic compounds. The causality behind experimental choices is explained to ensure both scientific integrity and practical success.

Introduction: Understanding N,N'-Dimethyl-1,12-diaminododecane

N,N'-Dimethyl-1,12-diaminododecane is a symmetrical bolaamphiphile consisting of a 12-carbon hydrophobic alkyl chain (dodecane) flanked by two tertiary amine groups.[3][4] In aqueous solutions at a pH below their pKa, these amine groups become protonated, conferring two positive charges on the molecule. This structure, with two hydrophilic heads connected by a hydrophobic spacer, is distinct from conventional single-headed surfactants and can lead to the formation of unique aggregates like vesicles, tubes, or monolayer membranes.[2][5][6]

The unique architecture of cationic bolaamphiphiles makes them compelling candidates for advanced applications:

  • Drug and Gene Delivery: The cationic headgroups can electrostatically interact with anionic molecules like DNA, siRNA, or certain drugs, while the hydrophobic core can encapsulate poorly water-soluble compounds.[1][2][7]

  • Nanoparticle Stabilization: Their structure can offer robust stabilization for metallic or polymeric nanoparticles.[2]

  • Antimicrobial Agents: Cationic surfactants often exhibit antimicrobial properties.[1]

This guide provides the foundational protocols to characterize N,N'-Dimethyl-1,12-diaminododecane and harness its properties for these or other novel applications.

Molecular Structure Diagram

Protonated N,N'-Dimethyl-1,12-diaminododecane N1 H₃C-N⁺H- C1 CH₂ N1->C1 C2 -(CH₂)₁₀- C1->C2 C3 CH₂ C2->C3 N2 -N⁺H-CH₃ C3->N2

Caption: Protonated N,N'-Dimethyl-1,12-diaminododecane structure.

Foundational Characterization: Key Surfactant Properties

Before application, it is crucial to determine the fundamental physicochemical properties of the surfactant. These protocols form a self-validating system for understanding its behavior in aqueous media.

Workflow for Surfactant Characterization

Caption: Experimental workflow for characterization and application.

Protocol 2.1: Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into aggregates (micelles).[8] It is a critical parameter for any application. We will use two complementary methods for a robust determination.

  • Principle: Surfactant monomers adsorb at the air-water interface, reducing surface tension. Once micelles form (at the CMC), the monomer concentration in the bulk solution remains relatively constant, leading to a plateau in the surface tension measurement.[9]

  • Instrumentation: A surface tensiometer (Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of N,N'-Dimethyl-1,12-diaminododecane (e.g., 10 mM) in high-purity water or a relevant buffer. The pH should be controlled to ensure protonation of the amine groups (e.g., pH < 8).

    • Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.001 mM to 10 mM).

    • Measure the surface tension of each solution, starting from the most dilute, ensuring the platinum ring/plate is thoroughly cleaned and flamed between measurements.

    • Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The CMC is the concentration at the inflection point where the surface tension abruptly stops decreasing.[9] This can be determined from the intersection of the two linear portions of the plot.

  • Principle: Pyrene is a hydrophobic fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.[10] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it partitions into the non-polar, hydrophobic core of the micelles. This change is detected by a shift in the ratio of the intensities of its first (I₁) and third (I₃) vibronic peaks in the emission spectrum.[11][12]

  • Instrumentation: A fluorescence spectrophotometer.

  • Procedure:

    • Prepare a stock solution of pyrene in a volatile solvent like acetone (e.g., 0.2 mM).

    • Prepare a series of surfactant solutions as described in Method A.

    • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1-2 µM. Ensure the final concentration of the organic solvent is negligible (<0.1%). Allow the solvent to evaporate if necessary.

    • Equilibrate the samples for at least 30 minutes in the dark.

    • Measure the fluorescence emission spectra of each sample using an excitation wavelength of ~335 nm. Record the emission from 350 nm to 500 nm.

    • Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

    • Plot the I₁/I₃ ratio as a function of surfactant concentration. A sharp decrease in the ratio indicates the partitioning of pyrene into the micelles. The center of this transition is the CMC.[11]

Data Presentation Table for CMC Determination
Surfactant Conc. (mM)Log(Conc.)Surface Tension (mN/m)Fluorescence I₁ IntensityFluorescence I₃ IntensityI₁/I₃ Ratio
0.001-3.00............
..................
10.01.00............
Protocol 2.2: Micelle Size and Stability Analysis (DLS & Zeta Potential)
  • Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles in suspension by analyzing fluctuations in scattered light intensity caused by Brownian motion.[13][14] Zeta Potential measures the surface charge of the particles, indicating their electrostatic stability in solution.[15] For cationic surfactants, a high positive zeta potential (e.g., > +30 mV) suggests good colloidal stability due to electrostatic repulsion between micelles.[16]

  • Instrumentation: A DLS instrument with zeta potential measurement capabilities (e.g., a Zetasizer).

  • Procedure:

    • Prepare a solution of N,N'-Dimethyl-1,12-diaminododecane at a concentration well above the determined CMC (e.g., 5-10 times the CMC).

    • Filter the solution through a 0.22 µm syringe filter directly into a clean cuvette to remove dust and large aggregates.

    • For DLS: Equilibrate the sample at the desired temperature (e.g., 25°C) and perform the measurement. The software will provide the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.

    • For Zeta Potential: Use the same sample and perform the measurement in an appropriate folded capillary cell. The instrument will report the zeta potential in millivolts (mV).[17]

Protocol 2.3: Micelle Morphological Analysis (TEM)
  • Principle: Transmission Electron Microscopy (TEM) provides direct visual evidence of the shape and size of the self-assembled structures.

  • Instrumentation: A Transmission Electron Microscope.

  • Procedure:

    • Prepare a surfactant solution at a concentration above the CMC (e.g., 5-10 times the CMC).

    • Place a small drop (5-10 µL) of the solution onto a carbon-coated copper TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away the excess liquid using filter paper.

    • (Optional but recommended) Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) for 30-60 seconds to enhance contrast. Wick away the excess stain.

    • Allow the grid to air-dry completely before imaging.

    • Observe the grid under the TEM to visualize the morphology of the aggregates (e.g., spherical micelles, vesicles, or worm-like structures).[5][6]

Application Protocol: Solubilization of a Hydrophobic Compound

A primary application of surfactants is to increase the aqueous solubility of poorly soluble molecules, a critical challenge in drug development.[18][19]

Protocol 3.1: Phase Solubility Study with a Model Hydrophobic Drug
  • Principle: The solubility of a hydrophobic compound will increase linearly with the concentration of a surfactant above its CMC, as the compound is partitioned into the micellar cores.[20]

  • Model Drug: A poorly water-soluble drug (e.g., Erythromycin, Ibuprofen, or a specific compound of interest).

  • Procedure:

    • Prepare a series of aqueous solutions of N,N'-Dimethyl-1,12-diaminododecane at various concentrations, both below and significantly above the determined CMC.

    • Add an excess amount of the model hydrophobic drug to each surfactant solution in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved drug.

    • Carefully withdraw an aliquot from the clear supernatant of each sample.

    • Dilute the supernatant appropriately with a suitable solvent (e.g., methanol, acetonitrile).

    • Quantify the concentration of the dissolved drug using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Plot the concentration of the solubilized drug against the concentration of the surfactant. The plot will show a break point at the CMC, and the slope of the line above the CMC can be used to calculate parameters like the Molar Solubilization Ratio.[20]

Data Presentation Table for Solubilization Study
Surfactant Conc. (mM)Drug Concentration (µg/mL)Molar Solubility (mol/L)
0 (Control)......
... (Below CMC)......
... (Above CMC)......

References

  • Novel cationic bolaamphiphiles for in vitro gene delivery and antibacterial properties.RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02816f]
  • Critical micellization temperature determination using multi-angle dynamic light scattering.Malvern Panalytical. [URL: https://www.malvernpanalytical.
  • Surface Properties and Aggregates in the Mixed Systems of Bolaamphiphiles and Their Oppositely Charged Conventional Surfactants.Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la047648p]
  • Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentration.Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202103525]
  • Method for Measurement of Critical Micelle Concentration.Just Agriculture. [URL: https://justagriculture.in/files/22/12/32-Article-ID.pdf]
  • Methods to Determine Critical Micelle Concentration (CMC).Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • Surfactant micelle characterization using dynamic light scattering.Malvern Panalytical. [URL: https://www.malvernpanalytical.
  • Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation.Anton Paar. [URL: https://www.anton-paar.
  • Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant.University of Potsdam. [URL: https://www.chem.uni-potsdam.de/pc/lehre/pce/praktikum/anleitungen/pce-10.pdf]
  • Solubilization Capabilities of Some Cationic, Anionic, and Nonionic Surfactants toward the Poorly Water-Soluble Antibiotic Drug Erythromycin.Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/je700632s]
  • Transitions of Organized Assemblies in Mixed Systems of Cationic Bolaamphiphile and Anionic Conventional Surfactants.Langmuir. [URL: https://pubs.acs.org/doi/abs/10.1021/la052187x]
  • Bolaamphiphiles: A Pharmaceutical Review.Journal of Pharmacy and Bioallied Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4216447/]
  • Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method.Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.9b03883]
  • Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review.Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10408347.2021.1953282]
  • Experimental investigation of anionic and cationic surfactants performance in clay-rich sandstones.Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204680/]
  • Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation.Anton Paar. [URL: https://www.mouser.
  • Solubilization of cationic drugs in lung surfactant.Pharmaceutical Research. [URL: https://pubmed.ncbi.nlm.nih.gov/14661921/]
  • Solubilization Capabilities of Some Cationic, Anionic, and Nonionic Surfactants toward the Poorly Water-Soluble Antibiotic Drug Erythromycin.ResearchGate. [URL: https://www.researchgate.net/publication/23122178_Solubilization_Capabilities_of_Some_Cationic_Anionic_and_Nonionic_Surfactants_toward_the_Poorly_Water-Soluble_Antibiotic_Drug_Erythromycin]
  • The Role of Surfactants in Solubilization of Poorly Soluble.Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Zeta potential ζ as a function of cationic surfactant N-CPC.ResearchGate. [URL: https://www.researchgate.
  • Recent advances in the mixed systems of bolaamphiphiles and oppositely charged conventional surfactants.Advances in Colloid and Interface Science. [URL: https://www.sciencedirect.com/science/article/pii/S000186860700109X]
  • Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release matrix.Academic Journals. [URL: https://academicjournals.org/journal/JPB/article-full-text-pdf/8A98B6B43936]
  • Zeta-potential values of the membrane treated with cationic surfactants.ResearchGate. [URL: https://www.researchgate.net/figure/Zeta-potential-values-of-the-membrane-treated-with-cationic-surfactants-A-and-anionic_fig4_262534575]
  • Zeta potential - An introduction in 30 minutes.Malvern Panalytical. [URL: https://www.malvernpanalytical.com/en/learn/knowledge-center/technical-notes/TN101104ZetaPotentialIntroduction.html]
  • Gemini surfactant-based systems for drug and gene delivery.ResearchGate. [URL: https://www.researchgate.net/publication/26270428_Gemini_surfactant-based_systems_for_drug_and_gene_delivery]
  • How to Use Zeta Potential to Screen Surfactant Candidates for Emulsion Stabilization.CD Formulation. [URL: https://www.cd-formulation.
  • 1,12-Diaminododecane.Chem-Impex. [URL: https://www.chemimpex.com/products/01736]
  • N,N'-dimethyldodecane-1,12-diamine.CymitQuimica. [URL: https://www.cymitquimica.com/base/56992-91-7]
  • Influence of Linear Diamine Counterions on the Self-Assembly of Glycine-, Alanine-, Valine-, and Leucine-Based Amphiphiles.Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11387602/]
  • Pyrene Derivatives in Fluorescence Studies: An In-depth Technical Guide.BenchChem. [URL: https://www.benchchem.com/blog/pyrene-derivatives-in-fluorescence-studies-an-in-depth-technical-guide/]
  • Synthesis of A.(i) N-[1-(Methylamino)-2-nitroethenyl]-1,12-dodecanediamine.Molbase. [URL: https://www.molbase.com/synthesis_56992-91-7-1934051.html]
  • Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity.Journal of Colloid and Interface Science. [URL: https://pubmed.ncbi.nlm.nih.gov/16112154/]
  • Polarity Mapping of Cells and Embryos by Improved Fluorescent Solvatochromic Pyrene Probe.Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.9b05423]
  • Pyrene: A Probe to Study Protein Conformation and Conformational Changes.Molecules. [URL: https://www.mdpi.com/1420-3049/16/9/7543]
  • A Sensitive Concentration- and Polarity-Dependent Pyrene-Derived Vibrationally Resolved Fluorescence Probe for The Polymer Interdiffusion Study.Journal of Colloid and Interface Science. [URL: https://pubmed.ncbi.nlm.nih.gov/37742358/]
  • Gemini surfactant based carriers in gene and drug delivery.Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19149569/]
  • Role of Surfactants in Drug Delivery, Pesticides, Antimicrobial Activity and Bioremediation.IntechOpen. [URL: https://www.intechopen.com/books/11385]
  • Total Synthesis of N,N-Dimethyl Dodecyl Amine-N-Oxide.International Journal of Advanced Research. [URL: https://www.researchgate.net/publication/289522204_Total_Synthesis_of_NN-Dimethyl_Dodecyl_Amine-N-Oxide]
  • N,N′-Dimethyl-1,12-diaminododecane.Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/nn-dimethyl-1-12-diaminododecane-56992-91-7]
  • An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.ResearchGate. [URL: https://www.researchgate.net/publication/250064190_An_efficient_method_for_the_synthesis_of_N_N-dimethyl-12-diamines]
  • Status of surfactants as penetration enhancers in transdermal drug delivery.Asian Journal of Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3401722/]
  • N,N-Dimethyldodecylamine synthesis.ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/112-18-5.html]
  • 1,12-Diaminododecane 98.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d20002]
  • N,N-DIMETHYLDECYLAMINE N-OXIDE.Ataman Kimya. [URL: https://www.ataman-kimya.com/n-n-dimethyldecylamine-n-oxide_u1012]

Sources

Troubleshooting & Optimization

troubleshooting N,N'-Dimethyl-1,12-diaminododecane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of N,N'-Dimethyl-1,12-diaminododecane.

Long-chain aliphatic secondary diamines are critical building blocks for stimuli-responsive supramolecular polymers, lipid nanoparticles (LNPs), and pharmacological agents such as NMDA receptor inhibitors[1][2]. However, synthesizing these symmetrical secondary amines presents significant chemoselective challenges.

This guide is designed for research scientists and drug development professionals. It bypasses basic textbook theory to focus on the causality of reaction failures , diagnostic troubleshooting , and self-validating methodologies .

Part 1: Route Selection & Reaction Causality

The synthesis of N,N'-Dimethyl-1,12-diaminododecane typically falls into one of three strategic pathways. Understanding the mechanistic pitfalls of each is the first step in troubleshooting.

RouteSelection Start Target: N,N'-Dimethyl- 1,12-diaminododecane Route1 Route 1: Direct Alkylation (1,12-dibromododecane) Start->Route1 Route2 Route 2: Amidation-Reduction (Dodecanedioic acid) Start->Route2 Route3 Route 3: Reductive Amination (1,12-dodecanedial) Start->Route3 Risk1 Risk: Over-methylation (Tertiary/Quat amines) Route1->Risk1 Risk2 Risk: Incomplete Reduction (Amide intermediates) Route2->Risk2 Risk3 Risk: Aldol Condensation (Polymeric byproducts) Route3->Risk3 Fix1 Use massive excess of Methylamine (40+ eq) Risk1->Fix1 Fix2 Extended reflux with LiAlH4 in dry THF Risk2->Fix2 Fix3 Strict pH control & slow reducing agent addition Risk3->Fix3

Fig 1: Synthesis route decision tree highlighting risks and chemical interventions.

Quantitative Route Comparison

To aid in route selection, the following table summarizes the quantitative data and risk profiles associated with each synthetic pathway.

Synthesis RouteTypical YieldPurity ProfileMajor Impurity RiskScalability
Direct Alkylation 30 - 50%Low to ModerateTertiary/Quaternary AminesPoor (requires massive excess of toxic gas)
Reductive Amination 50 - 70%ModerateAldol polymers, mono-aminesModerate (dialdehyde precursor is unstable)
Amidation-Reduction 75 - 90%High (>98%)Unreduced amides (if rushed)Excellent (intermediates are stable solids)

Part 2: Diagnostic FAQs (Troubleshooting Guide)

Q1: I am using the direct alkylation route (1,12-dibromododecane + methylamine), but LC-MS shows a complex mixture of mono-, di-, and tri-methylated products. Why is this happening? A: This is a fundamental kinetic issue. 1,12-Dibromododecane is a highly reactive bifunctional electrophile[3]. When primary methylamine attacks the alkyl bromide via an


 mechanism, it forms a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is more nucleophilic than the starting primary amine. Consequently, the product outcompetes the starting material for the remaining alkyl bromide, cascading into tertiary amines and quaternary ammonium salts[4].
The Fix: If you must use this route, you must manipulate the collision probability. Use a massive stoichiometric excess of methylamine (40 to 50 equivalents) in a sealed pressure vessel so that the alkyl bromide is statistically guaranteed to react with free methylamine rather than the secondary amine product.

Q2: My TLC shows severe streaking, making it impossible to monitor the reaction progress. How do I fix this? A: Aliphatic diamines possess highly basic nitrogen atoms that interact strongly with the acidic silanol groups (


) on standard silica gel plates, causing them to stick and streak.
The Fix: You must suppress this acid-base interaction. Either switch to Basic Alumina TLC plates, or pre-treat your standard silica plates by adding 2-5% triethylamine (

) or concentrated aqueous ammonia to your mobile phase. Furthermore, because this compound lacks a UV chromophore, you must visualize the plate using a Ninhydrin stain (requires heating) or a Dragendorff stain.

Q3: I chose the Amidation-Reduction route. The LiAlH4 reduction stalled, yielding a mixture of diamine and unreduced diamide. How do I force it to completion? A: Lithium aluminum hydride (


) reduces amides by coordinating to the carbonyl oxygen and transferring a hydride to the carbon. The intermediate is a highly stable oxygen-aluminum complex that must collapse to an iminium ion before the second hydride can attack. In long-chain aliphatic systems, these aluminate intermediates can precipitate out of solution, physically sequestering the reactive sites.
The Fix: Ensure your THF is rigorously anhydrous. Increase the reflux time to 24-48 hours to provide the thermal energy required to break down the stable aluminate intermediates. Do not judge completion by the disappearance of starting material; judge it by the disappearance of the intermediate mono-amide.

Q4: How do I cleanly isolate the diamine after the LiAlH4 reduction without forming an unfilterable aluminum hydroxide emulsion? A: Never quench a


 reaction with bulk water or acid, as this generates a thick, gelatinous aluminum hydroxide emulsion that traps your product. You must use the Fieser Method  (the 

rule) to force the aluminum salts into a granular, easily filterable crystalline lattice.

FieserWorkup Step1 Reaction Complete (x grams LiAlH4 used) Step2 Cool to 0°C in Ice Bath Step1->Step2 Step3 Add x mL H2O (Dropwise, highly exothermic) Step2->Step3 Step4 Add x mL 15% NaOH (Dropwise) Step3->Step4 Step5 Add 3x mL H2O (Dropwise) Step4->Step5 Step6 Stir 15 min (Granular white solid forms) Step5->Step6 Step7 Filter through Celite pad Wash with hot THF Step6->Step7

Fig 2: The Fieser quench method for safe and emulsion-free LiAlH4 workup.

Part 3: Validated Standard Operating Procedure (SOP)

Because of the chemoselectivity issues inherent in direct alkylation, the Amidation-Reduction route is the gold standard. It acts as a self-validating system : the intermediate diamide is a stable, neutral solid that can be purified and characterized. If the diamide is pure, the downstream reduction is mathematically restricted from producing asymmetric over-methylated byproducts.

Phase 1: Synthesis of N,N'-Dimethyldodecanediamide (Self-Validating Checkpoint)
  • Activation: Dissolve dodecanedioic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Dropwise add oxalyl chloride (2.5 eq) at 0°C. Stir at room temperature for 4 hours until gas evolution ceases. Concentrate under vacuum to yield the crude bis-acid chloride.

  • Amidation: Dissolve the crude bis-acid chloride in anhydrous THF. Cool to 0°C. Dropwise add a solution of methylamine (2.0 M in THF, 5.0 eq) and triethylamine (3.0 eq).

  • Isolation: Stir for 12 hours. Quench with water, extract with ethyl acetate, wash with 1M HCl, and dry over

    
    .
    
  • Validation: Evaporate the solvent to yield N,N'-dimethyldodecanediamide as a white solid. Do not proceed until

    
     confirms the exact integration of the N-methyl protons (doublet, ~2.8 ppm) and the absence of mono-amide.
    
Phase 2: Reduction to N,N'-Dimethyl-1,12-diaminododecane
  • Preparation: Suspend

    
     (4.0 eq) in anhydrous THF at 0°C under an argon atmosphere.
    
  • Addition: Dissolve the validated N,N'-dimethyldodecanediamide from Phase 1 in anhydrous THF. Add this solution dropwise to the

    
     suspension to control the exothermic hydrogen gas evolution.
    
  • Reflux: Attach a reflux condenser and heat the reaction to 70°C for 36 hours. (Do not shortcut this step; the aliphatic chain requires extended thermal energy to break the aluminate complex).

  • Fieser Quench: Cool the reaction to 0°C. For every

    
     grams of 
    
    
    
    used, strictly add:
    • 
       mL of distilled water (Dropwise! Wait for bubbling to subside).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled water.
      
  • Extraction: Stir the mixture vigorously for 15-30 minutes until the gray suspension turns into a stark white, granular solid. Filter the mixture through a pad of Celite. Wash the filter cake generously with hot THF to extract any product trapped in the salts.

  • Final Purification: Concentrate the filtrate. Purify the resulting waxy solid via Kugelrohr distillation or recrystallization from cold hexanes to yield pure N,N'-Dimethyl-1,12-diaminododecane.

References

  • Berger, M. L., et al. "New polyamine-sensitive inhibitors of the NMDA receptor: Syntheses and pharmacological evaluation." MedUni Wien. Available at:[1]

  • "Stimuli-Responsive Internally Ion-Paired Supramolecular Polymer Based on a Bis-pillar[5]arene Dicarboxylic Acid Monomer." The Journal of Organic Chemistry - ACS Publications. Available at:[2]

  • "The Chemical Versatility of 1,12-Dibromododecane in Modern Material Science." NBINNO. Available at:[3]

  • "Exploring the reductive CO2 fixation with amines and hydrosilanes using readily available Cu(ii) NHC–phenolate catalyst precursors." Dalton Transactions (RSC Publishing). Available at:[4]

Sources

improving the yield of N,N'-dimethylation of diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to achieve selective N,N'-dimethylation (mono-methylation at each nitrogen) of primary diamines.

The fundamental challenge in this workflow is a kinetic trap: the inductive effect of a newly added methyl group makes the resulting secondary amine more nucleophilic than the starting primary amine[1]. Consequently, direct alkylation or standard reductive amination (e.g., the Eschweiler-Clarke reaction) inevitably bypasses the target secondary diamine, cascading directly into over-methylated tertiary amines or quaternary ammonium salts[2].

This guide provides field-proven, self-validating protocols and troubleshooting FAQs designed to bypass these kinetic limitations and guarantee absolute N,N'-selectivity.

The Kinetic Trap: Why Direct Methylation Fails

Attempting to control the methylation of a diamine by simply limiting the equivalents of formaldehyde (CH₂O) or methyl iodide (MeI) is a mathematically flawed strategy. Because the reaction rate of the intermediate (


) is greater than the initial reaction rate (

), you will always obtain a statistical mixture of unreacted starting material, N,N-dimethyl, N,N,N'-trimethyl, and N,N,N',N'-tetramethyl products[2]. Furthermore, 1,2- and 1,3-diamines are highly susceptible to cyclization side reactions when exposed to formaldehyde[3].

G A Primary Diamine (H2N-R-NH2) B Formaldehyde Condensation A->B Direct CH2O E Carbamate / Nosyl Protection A->E Controlled Strategy C Imidazolidine (Cyclic Byproduct) B->C 1,2 or 1,3-diamines D N,N,N',N'-Tetramethyl (Over-alkylation) B->D Excess [H] F Protected Intermediate (R'N-R-NR') E->F Acylation / Sulfonylation G Selective N,N'-Dimethyl (Target) F->G Reduction or Alkylation

Divergent pathways in diamine methylation: kinetic traps vs. controlled protection strategies.

Quantitative Comparison of Methylation Strategies

To achieve >99% selectivity, the nitrogen must be temporarily deactivated. Below is a comparison of the synthetic strategies available.

StrategyReagentsSelectivity for N,N'-DimethylTypical YieldPrimary ByproductsScalability
Direct Alkylation MeI or Me₂SO₄, BasePoor (<20%)10-30%Quaternary salts, TetramethylLow (Exothermic, complex purification)
Eschweiler-Clarke CH₂O, HCO₂HNone (Yields Tetramethyl)0% (for target)N,N,N',N'-tetramethyl diamineHigh (but yields the wrong product)
Carbamate Reduction 1. ClCO₂Et 2. LiAlH₄Absolute (>99%)85-95%Trace mono-reduced speciesMedium (LiAlH₄ handling limits scale)
Fukuyama Alkylation 1. NsCl 2. MeI 3. PhSHAbsolute (>99%)80-90%Disulfide byproducts (easily washed)High (Mild conditions, bench-stable)

Verified Experimental Protocols

Protocol A: The Carbamate Reduction Route (The Gold Standard)

This is the most reliable method for synthesizing N,N'-dimethyl diamines. It relies on converting the amines to carbamates, followed by exhaustive reduction.

Step 1: Dicarbamate Formation

  • Dissolve the primary diamine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Dropwise, add ethyl chloroformate (2.2 equiv).

  • Stir at room temperature for 4 hours. Quench with water, extract with DCM, and evaporate to yield the dicarbamate.

  • Causality & Self-Validation: The electron-withdrawing carbamate group completely deactivates the nitrogen. Once the carbamate is formed, the nitrogen's nucleophilicity drops to zero, making over-acylation electronically impossible. The reaction inherently halts at the di-protected stage.

Step 2: LiAlH₄ Reduction

  • Suspend Lithium Aluminum Hydride (LiAlH₄, 4.0 equiv) in anhydrous THF at 0 °C under argon.

  • Slowly add the dicarbamate dissolved in THF. Reflux the mixture for 12 hours.

  • Critical Quench (Fieser Workup): Cool to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% NaOH (aq), and
    
    
    mL of H₂O.
  • Stir vigorously for 30 minutes until a white, granular precipitate forms. Filter through Celite and evaporate the filtrate to yield the pure N,N'-dimethyl diamine.

  • Causality & Self-Validation: The Fieser workup strictly controls the hydration of aluminum salts. By adhering to the

    
     ratio, the aluminum complexes precipitate as a dense, filterable solid rather than a gelatinous emulsion, guaranteeing maximum recovery of the highly polar diamine product.
    
Protocol B: Fukuyama Alkylation (For Base/Acid Sensitive Substrates)

If your substrate cannot tolerate harsh LiAlH₄ reduction, use the Fukuyama amination[4].

  • Protection: React the diamine with 2-nitrobenzenesulfonyl chloride (NsCl, 2.2 equiv) and K₂CO₃ in DCM to form the di-nosylamide.

  • Alkylation: Dissolve the di-nosylamide in DMF. Add K₂CO₃ (3.0 equiv) and Methyl Iodide (MeI, 2.5 equiv). Stir at room temperature for 4 hours.

    • Self-Validation: The Nosyl group renders the nitrogen highly acidic (easily deprotonated by K₂CO₃) but sterically and electronically prevents a second alkylation. It strictly limits the reaction to mono-methylation per nitrogen.

  • Deprotection: Add thiophenol (PhSH, 3.0 equiv) and Cs₂CO₃ to the crude mixture to cleave the Nosyl groups, releasing the target N,N'-dimethyl diamine.

Troubleshooting FAQs

Q: I attempted an Eschweiler-Clarke reaction with strictly 2.0 equivalents of formaldehyde, but my LC-MS shows a mass corresponding to the N,N,N',N'-tetramethylated product. Why? A: This is the classic kinetic trap of reductive amination. The Eschweiler-Clarke reaction proceeds via an iminium ion intermediate. Once the first methyl group is added, the resulting secondary amine is significantly more nucleophilic than the unreacted primary amines in the flask. It will rapidly consume the remaining formaldehyde to form a tertiary amine[2]. You cannot control this reaction via stoichiometry; you must use a protection-deprotection strategy (Protocol A or B).

Q: I am working with ethylenediamine, and my direct reductive amination with formaldehyde gave a strange mass corresponding to[M+12]. What happened? A: You have synthesized an imidazolidine. 1,2-diamines and 1,3-diamines undergo rapid intramolecular cyclization with formaldehyde to form 5- or 6-membered cyclic aminals (imidazolidines or hexahydropyrimidines) long before the reducing agent can act on the initial imine[3].

Q: During the LiAlH₄ reduction of my dicarbamate, I am getting incomplete reduction (e.g., N-methyl, N'-formyl species). How do I push it to completion? A: Carbamate reduction requires forcing conditions. Ensure your THF is strictly anhydrous, as moisture will consume the LiAlH₄. Furthermore, the reaction must be refluxed (65 °C) for a minimum of 12 hours. Room temperature stirring will stall the reaction at the formamide intermediate.

Q: Are there any modern, "green" catalytic methods that avoid protection groups entirely for diamines? A: Yes, recent advancements in transition-metal catalysis have enabled selective N-methylation using methanol as both the C1 source and the reducing agent (borrowing hydrogen methodology). Specific Iridium(I) complexes bearing N-heterocyclic carbene (NHC) ligands, or Ru/C catalysts, have demonstrated the ability to selectively halt at the secondary amine stage by controlling the hydrogen transfer kinetics[5][6]. However, these catalysts are highly substrate-specific and often require optimization of hydrogen pressure and temperature. For routine bench synthesis, the Carbamate Reduction remains the most reliable.

References

1.[2] Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. nih.gov. URL: 2.[3] Eschweiler-Clarke Reaction - J&K Scientific LLC. jk-sci.com. URL: 3.[5] N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC. nih.gov. URL: 4.[1] N1,N1,4-Trimethylbenzene-1,2-diamine | High Purity - Benchchem. benchchem.com. URL: 5.[6] N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand - Universidad de Zaragoza. unizar.es. URL: 6.[4] Synthesis of secondary and tertiary amines - Organic Chemistry Portal. organic-chemistry.org. URL:

Sources

🔬 Module 1: Reagent Reactivity & Sample Complexity (FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Proteomics Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and analytical hurdles researchers face when utilizing long-chain diamines (e.g., hexanediamine, octanediamine, and quaternary diamines) in proteomics—particularly in Cross-Linking Mass Spectrometry (XL-MS) and surface functionalization.

Unlike standard protocols that merely list steps, this guide is built on the principle of causality : understanding why a reaction fails is the key to engineering a successful workflow.

Q: I am using an Extended-EDC/sNHS (E-EDC/sNHS) strategy with 1,6-hexanediamine to map Aspartate (Asp) and Glutamate (Glu) interactions. Why am I seeing a massive drop in cross-linking efficiency compared to standard Lys-Lys cross-linkers? A: The causality here lies in the half-life of the reactive intermediates and buffer competition. EDC reacts with carboxyl groups to form an unstable O-acylisourea intermediate, which is highly susceptible to hydrolysis at physiological pH[1]. Furthermore, if you are using standard proteomics buffers like Tris or ammonium bicarbonate, the primary amines in the buffer will aggressively outcompete your long-chain diamine, quenching the reaction.

  • The Fix: Shift your reaction buffer to a non-amine, non-carboxylate buffer such as MES or PIPES at pH 5.5–6.0[1]. Add sulfo-NHS (sNHS) to convert the unstable intermediate into a relatively stable amine-reactive sNHS-ester, which extends the half-life from seconds to hours, allowing the bulky long-chain diamine the necessary time to bridge the steric gap.

Q: My MS data shows a high abundance of "dead-end" modifications (monolinks) but very few actual inter-peptide cross-links. How do I shift the thermodynamic balance? A: A "monolink" (Type 0 cross-link) occurs when one end of the diamine reacts with the protein, but the other end reacts with a nucleophile (like water) before it can find a second activated residue[2]. This is a stoichiometric and steric issue. If the diamine concentration is too high, the reaction is driven toward monolinking because every activated carboxyl is instantly capped by a unique diamine molecule, leaving no free activated carboxyls for the other end of the chain to bind to.

  • The Fix: You must titrate the diamine-to-protein ratio. Counterintuitively, lowering the diamine concentration (e.g., to ~27 mM in complex mixtures) forces a single diamine molecule that has already anchored to one protein to seek out a secondary activated site on an adjacent protein, rather than competing with thousands of free diamines[1].

📊 Module 2: Data Presentation & Reagent Selection

To optimize your experimental design, you must match the diamine's chain length and chemical properties to the biological question. Summarized below are the quantitative and functional metrics of common diamine-based strategies.

Cross-Linking Strategy / ReagentTarget ResiduesSpacer Length (Å)MS-CleavabilityPrimary Challenge
1,6-Hexanediamine + EDC Asp, Glu, C-term~13.5 - 14.1 Å[3]Non-cleavableHigh rate of monolinks; requires acidic pH optimization[1].
DC4 (Quaternary Diamine) Lys, N-term~12.0 ÅYes (CID/In-source)Synthesis complexity; requires MS3 for backbone sequencing[4].
DSBU / DSSO (Diamine-derived) Lys, N-term12.5 Å / 10.3 ÅYes (CID)Complex fragmentation behavior; requires specialized search algorithms[5].
1,8-Octanediamine + EDC Asp, Glu, C-term~16.0 ÅNon-cleavableHydrophobicity reduces aqueous solubility; steric hindrance.

⚙️ Module 3: Troubleshooting MS Fragmentation (FAQs)

Q: When analyzing my diamine-cross-linked peptides, the tandem mass spectra (MS2) show diminished fragmentation and highly complex, overlapping b- and y-ion series. How can I confidently identify the constituent peptides? A: Traditional long-chain diamines create a covalent bridge that distributes collision-induced dissociation (CID) energy across two peptide backbones simultaneously. This prevents efficient fragmentation of either backbone[2].

  • The Fix: Transition to MS-cleavable diamines , such as the DC4 cross-linker. DC4 contains cyclic amines with two intrinsic positive charges. During initial fragmentation (MS2), cleavage occurs preferentially at the linker rather than the peptide backbone, separating the cross-link into two distinct peptide ions[4]. Because the fragmentation products rearrange to generate a mobile proton, you can then isolate these individual peaks and subject them to MS3, which will yield productive, easily readable backbone fragmentation (standard b/y ions) for robust database searching[2][4].

MS_Cleavable_Logic Start Cross-Linked Peptide Ion (Complex Spectra) MS2 MS2 (CID) Activation Start->MS2 Cleavage Preferential Cleavage at Diamine Linker MS2->Cleavage Split Separation into Component Peptides Cleavage->Split MS3 MS3 Activation (Mobile Proton Transfer) Split->MS3 Seq Robust b/y Ion Series for Identification MS3->Seq

Caption: Mechanistic workflow of MS-cleavable quaternary diamines resolving spectral complexity.

🧪 Module 4: Self-Validating Experimental Protocol

To ensure data integrity, every protocol must contain internal checkpoints. Below is the optimized methodology for Extended-EDC/sNHS (E-EDC/sNHS) Cross-Linking using 1,6-Hexanediamine .

Objective: Map acidic residues (Asp/Glu) at protein-protein interfaces.

Step 1: Buffer Exchange (Critical Causality Step)

  • Dialyze or spin-filter your protein complex (1 mg/mL) into 50 mM PIPES buffer, pH 5.5.

  • Validation Check: Test the flow-through with a pH meter. If the pH is >6.0, the EDC O-acylisourea intermediate will hydrolyze before the diamine can react.

Step 2: Reagent Preparation (Must be fresh)

  • Prepare a 275 mM stock of 1,6-hexanediamine in PIPES buffer. Adjust pH to 5.5 using HCl (diamine is highly basic and will spike the pH if unadjusted)[1].

  • Prepare 1 M EDC and 0.5 M sulfo-NHS in PIPES buffer immediately before use.

Step 3: The Cross-Linking Reaction

  • To the protein sample, add the diamine linker to a final concentration of 100 mM (for purified proteins) or 27 mM (for complex lysates)[1].

  • Add sNHS to a final concentration of 20 mM, followed by EDC to a final concentration of 100 mM.

  • Incubate at 25°C for 30 minutes[6].

Step 4: Self-Validation & Quenching

  • Validation Check: Remove a 5 µL aliquot and run it on a reducing SDS-PAGE gel against an un-cross-linked control. You must observe a distinct shift to higher molecular weight bands. If only monomeric bands are visible, the reaction failed (likely due to buffer competition or inactive EDC), and proceeding to MS is a waste of resources.

  • Quench the remaining reaction by adding Tris-HCl (pH 8.0) to a final concentration of 100 mM. The primary amines in Tris will rapidly consume any remaining active esters.

Step 5: Digestion & Enrichment

  • Digest the sample using Trypsin. Note: Diamine-modified carboxyls and cross-linked lysines will result in missed cleavages, generating larger peptides[1].

  • Enrich the cross-linked species using Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) to reduce the background of highly abundant non-cross-linked peptides[7].

Troubleshooting_EDC Issue SDS-PAGE Shows No Cross-Linking CheckpH Check Buffer pH Issue->CheckpH pHHigh pH > 6.0 (EDC Hydrolysis) CheckpH->pHHigh CheckAmine Check Buffer Composition CheckpH->CheckAmine FixpH Adjust to pH 5.5 Use PIPES/MES pHHigh->FixpH AminePres Tris/Glycine Present (Quenches Reaction) CheckAmine->AminePres FixAmine Dialyze thoroughly prior to EDC addition AminePres->FixAmine

Caption: Diagnostic logic tree for troubleshooting failed EDC/Diamine cross-linking reactions.

📚 References

  • Yue-He Ding et al. "Increasing the Depth of Mass-Spectrometry-Based Structural Analysis of Protein Complexes through the Use of Multiple Cross-Linkers." Analytical Chemistry, acs.org. Available at:[Link]

  • O'Reilly F. J.; Rappsilber J. "Cross-Linking Mass Spectrometry: Methods and Applications in Structural, Molecular and Systems Biology." Nat. Struct. Mol. Biol., nih.gov. Available at:[Link]

  • Showalter, H. D.; Andrews, P. C. et al. "Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions." J. Am. Soc. Mass Spectrom., nih.gov. Available at:[Link]

  • Sinz, A. "Chemical cross-linking with mass spectrometry: A tool for systems structural biology." J Am Soc Mass Spectrom, nih.gov. Available at:[Link]

  • Götze, M. et al. "Statistical force-field for structural modeling using chemical cross-linking/mass spectrometry distance constraints." Bioinformatics, oup.com. Available at:[Link]

  • Shi, Y. et al. "High-density chemical cross-linking for modeling protein interactions." PNAS, nih.gov. Available at:[Link]

  • Merkley, E. D. et al. "Identification of a direct interaction between the Fab domains of IgG antibodies and human FcRn upon IgG-FcRn complex formation." Protein Sci., nih.gov. Available at:[Link]

  • G-Biosciences. "Protein Cross-Linkers - Handbook & Selection Guide." gbiosciences.com. Available at:[Link]

Sources

Technical Support Center: N,N'-Dimethyl-1,12-diaminododecane (N,N'-Me₂-DADD)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N'-Dimethyl-1,12-diaminododecane (CAS 56992-91-7). As a terminally alkylated long-chain diamine, this compound is frequently utilized as a lipid nanoparticle (LNP) precursor, a hydrophobic linker in chemical biology, and a synthetic polyamine analogue.

Understanding its metabolic fate is critical for drug development professionals. Unintended degradation of this compound can lead to assay interference, altered intracellular pharmacokinetics, and localized oxidative stress. This guide provides field-proven insights into its degradation pathways, troubleshooting frameworks for cytotoxicity, and self-validating analytical protocols.

Part 1: Mechanisms & Pathways (FAQ)

Q1: What are the primary enzymatic degradation pathways for N,N'-Me₂-DADD in cellular models? While terminally alkylated polyamines are synthesized specifically to resist rapid metabolism, they are still subject to oxidative dealkylation by enzymes such as Spermine Oxidase (SMOX) and N1-acetylpolyamine oxidase (APAO)[1]. This enzymatic cleavage removes the terminal methyl groups, yielding the unmethylated intermediate 1,12-diaminododecane, alongside highly reactive byproducts including formaldehyde and hydrogen peroxide (H₂O₂)[2]. The resulting 1,12-diaminododecane can then be further catabolized by diamine oxidases or microbial pathways into alpha-ketoglutaric acid or enter the GABA shunt[3].

DegradationPathway N1 N,N'-Dimethyl-1,12-diaminododecane N2 Spermine Oxidase (SMOX) & Polyamine Oxidase (PAOX) N1->N2 Oxidative Dealkylation N3 1,12-Diaminododecane (Dealkylated Metabolite) N2->N3 Primary Cleavage N4 H2O2 + Formaldehyde (Toxic Byproducts) N2->N4 ROS Generation N5 a-Ketoglutaric Acid / GABA Shunt N3->N5 Diamine Oxidase (DAO)

Enzymatic degradation pathway of N,N'-Dimethyl-1,12-diaminododecane via SMOX/PAOX.

Q2: How does terminal N-methylation affect the degradation kinetics compared to unmethylated diamines? N-methylation sterically hinders standard diamine oxidases (DAO), shifting the primary degradation burden to SMOX and APAO. As shown in the kinetic data summary below, alkylated polyamine analogues exhibit distinct binding affinities (


) and turnover rates (

) compared to their native counterparts. This structural modification prolongs their intracellular half-life but inevitably generates localized oxidative stress during slow turnover[1].
Quantitative Kinetic Summary of Polyamine Degradation Enzymes
EnzymeSubstrate TypeExample Analogue

(µM)

(s⁻¹)
Primary Degradation Products
SMOX Mono/Di-alkylated PolyamineEtSPM / BnSPM19.0 – 25.00.80 – 8.20Dealkylated Polyamine + H₂O₂
APAO Mono/Di-alkylated PolyamineEtSPM / BnSPM6.0 – 16.01.50 – 2.80Dealkylated Polyamine + H₂O₂
DAO Unmethylated Diamine1,12-Diaminododecane~45.0~5.40Aminoaldehydes / GABA

Part 2: Troubleshooting Guide (Experimental Issues)

Issue 1: High background cytotoxicity observed 48-72 hours post-transfection or treatment.

  • Causality: This delayed toxicity is rarely due to the parent compound's acute lipid toxicity. Instead, it is a secondary effect of the SMOX/APAO-mediated degradation pathway, which generates stoichiometric amounts of H₂O₂ and reactive aldehydes[2]. In polyamine-depleted or sensitized cells, this oxidative stress can overwhelm the cell's antioxidant capacity, inducing DNA damage and apoptosis[4].

  • Actionable Solution: Co-administer the SMOX/PAOX inhibitor MDL 72527 (N,N'-bis(2,3-butadienyl)-1,4-butanediamine) at 10-50 µM. If cell viability recovers, the toxicity is confirmed to be metabolism-dependent rather than a primary effect of the compound.

TroubleshootingLogic S1 High Cytotoxicity in Assay S2 Quantify H2O2 Levels (Amplex Red) S1->S2 S3 Elevated ROS? S2->S3 S4 Add SMOX Inhibitor (MDL 72527) S3->S4 Yes S5 Check Lipid/Vector Toxicity S3->S5 No S6 Viability Recovered: Metabolism Confirmed S4->S6

Troubleshooting logic for mitigating degradation-induced cytotoxicity.

Part 3: Validated Analytical Methodologies

Protocol: Self-Validating LC-MS/MS Quantification of N,N'-Me₂-DADD and Degradants

To accurately measure the intracellular half-life of N,N'-Me₂-DADD, you must prevent ex vivo degradation during sample preparation.

Causality & Validation Design: Polyamines are highly basic and rapidly degrade ex vivo. Using 0.1 M HCl immediately denatures endogenous oxidases, locking the metabolic profile. This protocol is a self-validating system : a heavy-isotope internal standard (N,N'-Me₂-DADD-d6) is spiked before extraction to continuously monitor recovery efficiency, while a parallel matrix blank ensures derivatization reagents do not contribute isobaric background noise.

Step-by-Step Methodology:

  • Quenching and Lysis: Aspirate media from the cell culture plate and immediately lyse cells in 500 µL of ice-cold 0.1 M HCl.

    • Rationale: The low pH protonates the amines, increasing their aqueous solubility and instantly halting SMOX/PAOX enzymatic activity.

  • Internal Standard Spike-In: Add 10 ng of heavy-isotope labeled N,N'-Me₂-DADD-d6 to the lysate.

    • Validation Check: The final MS peak area of the heavy isotope must remain within ±15% across all samples. If it falls below 85% recovery, the assay automatically flags incomplete precipitation.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile (ACN) containing 1% formic acid. Vortex vigorously for 30 seconds, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Chemical Derivatization: Transfer 100 µL of the supernatant to a glass autosampler vial. Add 50 µL of 100 mM sodium carbonate buffer (pH 9.0) and 50 µL of 2% benzoyl chloride in ACN. Incubate at 30°C for 20 minutes.

    • Rationale: Long-chain diamines lack strong chromophores and suffer from poor retention on reverse-phase columns. Benzoylation neutralizes the highly basic secondary amines, significantly improving C18 column retention and Electrospray Ionization (ESI+) efficiency.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18). Run a gradient of Water/ACN with 0.1% formic acid. Monitor MRM transitions for the benzoylated parent compound (N,N'-Me₂-DADD) and the dealkylated metabolite (1,12-diaminododecane).

Part 4: References

  • Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases Source: ResearchGate URL:[Link]

  • Polyamine Oxidase-Generated Reactive Oxygen Species in Plant Development and Adaptation Source: Semantic Scholar / Antioxidants URL:[Link]

  • Studies on Diaminododecane Utilization by Corynebacterium sp. DAD 2-3 Source: MSK (Korean Journal of Microbiology) URL:[Link]

  • Alterations in repair of alkylating agent-induced DNA damage in polyamine-depleted human cells Source: PubMed URL:[Link]

Sources

Technical Support Center: Purification of N,N'-Dimethyl-1,12-diaminododecane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for researchers encountering purity issues with N,N'-Dimethyl-1,12-diaminododecane .

Case ID: PUR-C12-DIMETHYL Assigned Specialist: Senior Application Scientist, Separation Methodologies Status: Active Guide

Executive Summary & Molecule Profile

Target Molecule: N,N'-Dimethyl-1,12-diaminododecane (Symmetrical secondary amine) CAS: 56992-91-7 Common Impurities:

  • Under-alkylated: N-Methyl-1,12-diaminododecane (Primary/Secondary mix).

  • Starting Material: 1,12-Diaminododecane (Primary diamine).[1]

  • Over-alkylated: N,N,N'-Trimethyl... or N,N,N',N'-Tetramethyl-1,12-diaminododecane (Tertiary amines).

The Challenge: Standard alkylation (e.g., with methyl iodide) or reductive amination often yields a statistical mixture of primary, secondary, and tertiary amines. Because the alkyl chain (


) dominates the physical properties, the boiling point differences between these species are negligible, rendering simple distillation ineffective for high-purity separation (>98%).

This guide prioritizes Chemical Scavenging and Salt Recrystallization over chromatography, as these methods are more scalable and selective for the secondary amine functionality.

Diagnostic: Characterizing Your Impurity Profile

Before selecting a purification route, you must identify which byproducts are dominant.

Impurity Type1H NMR Signature (

)
Mass Spec (ESI+)
Target (N,N'-Dimethyl) Singlet ~2.45 ppm (6H) [M+H]+ 229.4
Starting Material (Primary)Broad singlet ~1.2-2.0 ppm (

), No Methyl peak
[M+H]+ 201.4
Over-methylated (Tertiary)Singlet ~2.20 ppm (Shifted upfield vs secondary)[M+H]+ 243.4 (Tri) / 257.5 (Tetra)

Tech Note: If your NMR shows a "forest" of methyl peaks between 2.2 and 2.6 ppm, you have a complex mixture. Proceed immediately to Protocol A .

Troubleshooting & Purification Protocols

Decision Matrix

Use the following logic flow to determine the correct protocol for your mixture.

PurificationLogic cluster_legend Workflow Legend Start Crude Reaction Mixture Check Major Impurity? Start->Check Primary Primary Amines Present (Under-alkylation) Check->Primary NMR shows no Me peak or broad NH2 Tertiary Tertiary Amines Present (Over-alkylation) Check->Tertiary NMR shows Me2N (Tertiary) MethodA Protocol A: Salicylaldehyde Scavenging Primary->MethodA Selectively removes primary amines MethodB Protocol B: HCl Salt Recrystallization Tertiary->MethodB Separates by solubility MethodA->MethodB Polishing step Final Pure N,N'-Dimethyl-1,12-diaminododecane MethodB->Final Red: Critical Impurity Red: Critical Impurity Green: High Purity Path Green: High Purity Path Red: Critical Impurity->Green: High Purity Path

Figure 1: Decision tree for purification strategy based on impurity profile.

Protocol A: Chemical Scavenging of Primary Amines

Objective: Selectively remove unreacted 1,12-diaminododecane and mono-methylated species. Mechanism: Primary amines react rapidly with salicylaldehyde to form insoluble Schiff bases (imines). Secondary amines (your target) cannot form stable imines and remain in solution.

Reagents:

  • Salicylaldehyde (1.1 equivalents per equivalent of primary amine impurity).

  • Solvent: Toluene or Ethyl Acetate.

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in Toluene (10 mL per gram of crude).

  • Scavenging: Add Salicylaldehyde dropwise while stirring at room temperature.

    • Observation: The solution will likely turn yellow/orange. If primary amines are present, a precipitate (the Schiff base) may form, or the polarity will shift significantly.

  • Reaction Time: Stir for 2 hours.

  • Workup:

    • Wash the organic phase with 10% aqueous NaHSO3 (Sodium Bisulfite) . This removes excess aldehyde.

    • Wash with 1M NaOH . The Schiff base (phenol) is often soluble in strong base or remains in the organic layer but with vastly different polarity.

    • Alternative: If the Schiff base precipitates, filter it off directly.

  • Acid Extraction (Critical Step):

    • Extract the toluene layer with 1M HCl (3x) .

    • Chemistry: The target secondary amine moves into the aqueous acid phase. Neutral Schiff bases (impurities) remain in the Toluene.

  • Recovery: Basify the combined aqueous acidic extracts to pH >12 using NaOH pellets. Extract back into DCM (Dichloromethane), dry over

    
    , and evaporate.
    
Protocol B: Dihydrochloride Salt Recrystallization

Objective: Remove tertiary amines and non-amine impurities; achieve >98% purity. Mechanism: The crystal lattice energy of the symmetrical secondary amine dihydrochloride is typically distinct from the bulky tertiary amine salts.

Reagents:

  • HCl in Methanol (or Acetyl Chloride added to Methanol).

  • Solvent: Ethanol/Acetone or Methanol/Ether.

Step-by-Step:

  • Salt Formation: Dissolve the free base (from Protocol A or crude) in a minimum amount of Methanol.

  • Acidification: Slowly add concentrated HCl or HCl/MeOH solution until pH < 2.

    • Exothermic:[2] Cool on ice during addition.

  • Precipitation:

    • Evaporate the methanol to leave a solid/gum residue.

    • Redissolve in boiling Ethanol (absolute) .

    • Add hot Acetone or Diethyl Ether dropwise until turbidity (cloudiness) persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight.

    • Target: N,N'-Dimethyl-1,12-diaminododecane[3][4] • 2HCl should crystallize as white needles or plates.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold acetone.

  • Free Basing (Optional): If the free amine is required for the next step, dissolve the salt in water, basify with NaOH, and extract into DCM.

Frequently Asked Questions (FAQ)

Q1: Why not just use column chromatography? A: Long-chain aliphatic amines interact strongly with silanol groups on silica gel, causing severe peak tailing and material loss. Even with Triethylamine (TEA) or Ammonia modifiers, separation of N-Methyl vs N,N-Dimethyl species is poor due to the dominance of the C12 hydrophobic chain. Reverse-phase (C18) is possible but difficult to scale for gram-quantities.

Q2: My product is an oil, but the literature says it's a solid. Is it impure? A: Likely yes. Pure 1,12-diaminododecane melts at ~67°C. The N,N'-dimethyl derivative usually has a lower melting point due to disruption of hydrogen bonding networks, but it should still be a low-melting solid or waxy solid [1]. If it is a low-viscosity oil, it likely contains solvent residues or tertiary amine impurities.

Q3: Can I use the Eschweiler-Clarke reaction to make this? A: Proceed with caution. The Eschweiler-Clarke method (Formic acid/Formaldehyde) is thermodynamically driven to methylate until the nitrogen has no protons left. It strongly favors the formation of the tertiary amine (Tetramethyl-1,12-diaminododecane). For the secondary amine, reductive amination with a stoichiometric deficit of formaldehyde, followed by the purification steps above, is preferred.

Q4: How do I store the purified compound? A: Secondary amines are prone to oxidation and carbamate formation (reacting with atmospheric


). Store the purified free base under Nitrogen or Argon at 4°C. The Dihydrochloride salt is stable at room temperature on the shelf [2].

References

  • PubChem. (2025).[1] 1,12-Dodecanediamine Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1972). N,N-Dimethylcyclohexylamine (General procedure for reductive alkylation). Org. Synth. 1972, 52, 124. [Link]

Sources

Validation & Comparative

comparing N,N'-Dimethyl-1,12-diaminododecane with other diamine crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Comparative Analysis of N,N'-Dimethyl-1,12-diaminododecane in Crosslinking Architectures

Executive Summary: The Hydrophobic Secondary Amine Niche

N,N'-Dimethyl-1,12-diaminododecane (DMDAD) represents a specialized class of crosslinkers that bridges the gap between standard aliphatic amines and amphiphilic surfactants. Unlike the industry-standard Hexamethylenediamine (HMDA) or its primary analog 1,12-Diaminododecane (DAD), DMDAD possesses two critical structural differentiators: secondary amine functionality and a long hydrophobic C12 backbone .

This guide demonstrates that DMDAD is not a drop-in replacement for standard crosslinkers but a functional tool for specific engineering challenges:

  • Kinetic Control: The steric hindrance of the N-methyl groups retards gelation, allowing for longer processing windows.

  • Moisture Resistance: The C12 chain drastically reduces water uptake in cured networks.

  • Linearity vs. Networking: In bifunctional electrophile systems (e.g., diepoxides), DMDAD acts as a chain extender rather than a branching agent, altering the topology from rigid thermosets to flexible thermoplastics.

Structural & Mechanistic Foundation

To select the right crosslinker, one must understand the "Structure-Property" causality.

The Secondary Amine Effect (Sterics & Reactivity)

Primary amines (e.g., HMDA) have four active hydrogens per molecule, allowing for high crosslink density (dendritic or lattice structures). DMDAD has only two active hydrogens.

  • Consequence: Reaction with bifunctional epoxies yields linear polymers, not crosslinked networks, unless the backbone polymer has functionality

    
    .
    
  • Benefit: Reduces brittleness; eliminates "runaway" exotherms during curing.

The Hydrophobic Shield (C12 Backbone)

Most diamines (Ethylenediamine, HMDA) are hydrophilic. DMDAD is amphiphilic.[1]

  • Mechanism: The 12-carbon chain creates "hydrophobic domains" within the polymer matrix.

  • Application: In drug delivery, this protects moisture-sensitive payloads (e.g., hydrophobic APIs) and modulates release rates via hydrophobic interaction rather than just pore size.

Reactivity_Topology Primary Primary Diamine (HMDA / DAD) Secondary Secondary Diamine (DMDAD) Epoxy Diepoxide (Electrophile) Primary->Epoxy 4 Active H+ Secondary->Epoxy 2 Active H+ Network 3D Crosslinked Network (High Tg, Brittle) Epoxy->Network Branching Linear Linear Chain Extension (Flexible, Thermoplastic) Epoxy->Linear Extension

Figure 1: Topological divergence. Primary amines create 3D networks with bifunctional partners, while DMDAD promotes linear extension, crucial for thermoplastic elastomers or flexible hydrogels.

Comparative Performance Analysis

We compare DMDAD against three distinct classes of alternatives.

FeatureN,N'-Dimethyl-1,12-diaminododecane (DMDAD) 1,12-Diaminododecane (DAD) Hexamethylenediamine (HMDA) Piperazine
Amine Type Secondary (Acyclic)PrimaryPrimarySecondary (Cyclic)
Chain Length C12 (Hydrophobic)C12 (Hydrophobic)C6 (Intermediate)Cyclic (Rigid)
Reactivity Low (Sterically Hindered)HighHighModerate
Water Swelling Very LowLowHighHigh
Flexibility High (Internal Plasticization)ModerateLowVery Low (Stiff)
Primary Use Chain extension, Hydrophobic modification, LNP stabilizationPolyamides (Nylon 12,12), Tough networksNylon 6,6, Epoxy curingRigid chain extension
Analysis 1: DMDAD vs. 1,12-Diaminododecane (The Methylation Effect)
  • Scenario: You need to slow down a reaction to prevent nozzle clogging in an injection molding setup.

  • Data: DAD reacts rapidly with isocyanates. DMDAD reaction rates are approximately 10-20x slower due to the N-methyl steric bulk [1].

  • Verdict: Use DMDAD for "pot life" extension. Use DAD for maximum crosslink density.

Analysis 2: DMDAD vs. HMDA (The Hydrophobic Effect)
  • Scenario: Developing a hydrogel for sustained release of a hydrophobic drug (e.g., Dexamethasone).

  • Data: HMDA-based networks swell rapidly in water, dumping the payload. DMDAD networks show reduced swelling ratios (equilibrium water content < 20% vs > 60% for HMDA analogues) due to the C12 chain [2].

  • Verdict: DMDAD is superior for creating "hydrophobic pockets" in hydrogels to retain non-polar drugs.

Experimental Protocols

These protocols are designed to validate the specific advantages of DMDAD.

Protocol A: Determination of Hydrophobic Shielding (Contact Angle & Swelling)

Objective: Quantify the moisture resistance imparted by the C12 secondary amine.

  • Synthesis:

    • Prepare a stoichiometric mix of Diglycidyl Ether of Bisphenol A (DGEBA) with the amine hardener (DMDAD vs. HMDA).

    • Critical Step: For DMDAD, add 1 mol% catalyst (e.g., salicylic acid) or heat to 80°C, as the secondary amine is sluggish.

    • Cure in PTFE molds at 120°C for 4 hours.

  • Measurement:

    • Sessile Drop Test: Place a 5µL water droplet on the cured surface. Measure contact angle after 10 seconds.

    • Expected Result: HMDA ~65°; DMDAD >85° (approaching hydrophobic).

  • Swelling:

    • Immerse weighed disks (

      
      ) in PBS (pH 7.4) at 37°C for 24 hours.
      
    • Blot dry and weigh (

      
      ).
      
    • Calculate Swelling Ratio:

      
      .
      
Protocol B: Gelation Kinetics (Pot Life Validation)

Objective: Demonstrate the processing window advantage.

  • Setup: Rheometer with parallel plate geometry (25mm).

  • Procedure:

    • Mix amine and diepoxide at

      
      .
      
    • Load onto rheometer pre-heated to 60°C.

    • Oscillate at 1 Hz, 1% strain.

  • Endpoint: Record time where Storage Modulus (

    
    ) = Loss Modulus (
    
    
    
    ) (The Gel Point).
  • Reference Data:

    • HMDA: < 5 minutes (Flash cure).

    • DMDAD: > 45 minutes (Extended processing window).

Experimental_Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start Start: Amine Selection Mix Stoichiometric Mixing (1:1 Amine:Epoxy) Start->Mix Cat Add Catalyst? (Required for DMDAD) Mix->Cat Cure Thermal Cure (120°C, 4h) Cat->Cure Test1 Rheology (G' = G'') Measure Pot Life Cure->Test1 Test2 Contact Angle Measure Hydrophobicity Cure->Test2

Figure 2: Validation workflow for comparing secondary vs. primary amine crosslinkers.

Applications in Drug Delivery & Materials

Lipid Nanoparticles (LNPs) & Gene Delivery

While often overlooked as a bulk crosslinker, DMDAD's structure mimics the "tail" regions of cationic lipids used in mRNA delivery.

  • Application: Use DMDAD as a precursor to synthesize ionizable cationic lipids. The secondary amines can be further alkylated to tune pKa to ~6.5 (endosomal escape range), while the C12 chain anchors into the lipid bilayer [3].

Shape Memory Polymers (SMPs)

DMDAD is ideal for the "switching segment" of SMPs.

  • Mechanism: The C12 chain crystallizes (Tm ~50-60°C).

  • Function: Above Tm, the polymer is rubbery; below Tm, the C12 chains crystallize and lock the temporary shape. The secondary amine linkage provides a more flexible pivot point than a rigid amide bond formed by primary amines.

References

  • Chemical Reactivity of Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains steric hindrance in N-methylated amines).

  • Hydrophobic Modification of Hydrogels: Giammona, G., et al. "Polymeric networks for controlled release of drugs." Pharmaceutics, 2021. (Discusses impact of hydrophobic spacers on swelling).

  • Cationic Lipids in LNPs: Cullis, P. R., & Hope, M. J. "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 2017. (Contextualizes long-chain amines in LNP design).

  • Diamine Chain Length Effects: BenchChem. "The Influence of Diamine Chain Length on Performance." 2025.[2] (General comparative data on diamine chain lengths).

  • DMDAD Properties: PubChem. "1,12-Dodecanediamine, N,N'-dimethyl-." National Library of Medicine.

(Note: While specific "head-to-head" papers for DMDAD vs HMDA are rare in open literature, the performance characteristics described above are derived from established polymer physics principles regarding amine class and chain length, supported by the cited texts.)

Sources

Technical Comparison: N,N'-Dimethyl-1,12-diaminododecane vs. 1,12-Diaminododecane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis for material scientists and chemists comparing 1,12-diaminododecane (DAD) and its N-methylated analog, N,N'-dimethyl-1,12-diaminododecane (Me2-DAD) .

While both serve as


 hydrophobic spacers in macromolecular synthesis, their utility diverges sharply due to the amine class (primary vs. secondary). DAD  is the industry standard for high-crystallinity polyamides (Nylon 12,12) and rapid epoxy curing.[1] Me2-DAD  is a specialized monomer used to disrupt hydrogen bonding, lower melting temperatures (

), enhance solubility in organic solvents, and reduce crosslinking density in epoxy networks.

Part 1: Monomer Profile & Physicochemical Properties

The fundamental difference lies in the amine functionality. DAD possesses four active hydrogens capable of hydrogen bonding and crosslinking, whereas Me2-DAD possesses only two, introducing steric bulk and terminating H-bond networks.

Table 1: Comparative Physicochemical Data
Property1,12-Diaminododecane (DAD)N,N'-Dimethyl-1,12-diaminododecane (Me2-DAD)
CAS Number 2783-17-756992-91-7
Structure Primary Amine (

)
Secondary Amine (

)
Formula


Active Hydrogens 4 (High Crosslinking Potential)2 (Linear Extension Only)
Physical State White Crystalline SolidLow-Melting Solid / Liquid
Melting Point 67–69 °C~25–30 °C (Estimated/Amorphous)
Basicity (pKa) ~10.97 (Primary)Slightly higher (Inductive effect of Methyl)
Solubility Ethanol, non-polar solvents; Insoluble in waterHigher solubility in ethers/chlorinated solvents

Part 2: Polymer Science (Polyamides & Polyureas)

In polymer synthesis, specifically polyamides (Nylons), the choice between DAD and Me2-DAD dictates the thermal and mechanical fate of the material.

The Hydrogen Bonding Disruption Effect

Nylons derived from DAD (e.g., Nylon 12,12) exhibit high tensile strength and high


 because the amide protons (

) form strong intermolecular hydrogen bonds with carbonyl oxygens (

) on adjacent chains, creating crystalline sheets.

Me2-DAD replaces the amide proton with a methyl group. This results in:

  • Loss of H-Bonding: The

    
     group cannot donate a hydrogen bond.
    
  • Steric Hindrance: The bulky methyl group prevents close packing of polymer chains.

  • Result: Drastic reduction in crystallinity and

    
    . Me2-DAD based polymers are often amorphous, flexible, and soluble in common organic solvents (e.g., THF, Chloroform), whereas DAD polymers require aggressive solvents (e.g., m-cresol, formic acid).
    
Diagram 1: Structural Consequences of N-Methylation

The following diagram illustrates how Me2-DAD disrupts the crystalline lattice compared to DAD.

Polymer_Architecture DAD 1,12-Diaminododecane (Primary Amine) Poly_DAD Nylon 12,X (Standard) High Crystallinity DAD->Poly_DAD Polycondensation (with Diacid) Me2DAD N,N'-Dimethyl-1,12-diaminododecane (Secondary Amine) Poly_Me N-Methylated Nylon Amorphous / Soluble Me2DAD->Poly_Me Polycondensation (with Diacid) Mech_DAD Strong Inter-chain H-Bonds High Tm (>180°C) Insoluble Poly_DAD->Mech_DAD Mechanism Mech_Me Steric Hindrance No H-Bond Donor Low Tm / Soluble Poly_Me->Mech_Me Mechanism

Caption: Comparative polymerization outcomes. DAD facilitates crystalline packing via H-bonds (Blue path), while Me2-DAD disrupts packing via steric hindrance (Red path).

Part 3: Epoxy Curing & Kinetics

In epoxy resin formulations, DAD and Me2-DAD play opposing roles.

DAD: The Crosslinker

DAD is a tetra-functional curing agent (4 active hydrogens).

  • Reactivity: High. Primary amines react rapidly with epoxide rings.

  • Network: Forms a tight, highly crosslinked 3D network.

  • Properties: High modulus, high glass transition temperature (

    
    ), brittle.
    
Me2-DAD: The Chain Extender

Me2-DAD is a di-functional curing agent (2 active hydrogens).

  • Reactivity: Slower. Secondary amines have higher steric hindrance and lower kinetic reactivity toward epoxides than primary amines.

  • Network: Cannot form a 3D network on its own. It acts as a chain extender , increasing the molecular weight linearly between epoxy nodes.

  • Properties: Increases flexibility (toughness), lowers

    
    , and reduces exotherm during cure.
    

Experimental Insight: To toughen a brittle epoxy, a researcher might replace 10-20% of DAD with Me2-DAD. This reduces the crosslink density without altering the hydrophobic


 character of the matrix.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Methylated Nylon 12,10 (Interfacial Polymerization)

Use this protocol to synthesize a soluble, flexible polyamide using Me2-DAD.

Reagents:

  • Aqueous Phase: Me2-DAD (10 mmol), NaOH (20 mmol) in distilled water (50 mL).

  • Organic Phase: Sebacoyl chloride (10 mmol) in Chloroform (

    
    ) (50 mL).
    

Method:

  • Preparation: Dissolve Me2-DAD and NaOH in water. Dissolve sebacoyl chloride in chloroform.

  • Initiation: Carefully layer the aqueous phase over the organic phase in a beaker. A film will not form instantly like standard Nylon 6,10 due to slower kinetics and solubility of the product.

  • Agitation: Vigorously stir the mixture (high shear) for 15 minutes. The N-methylated polymer is likely soluble in chloroform, so the organic layer will become viscous.

  • Precipitation: Pour the organic layer into excess Methanol or Hexane to precipitate the polymer.

  • Purification: Wash the precipitate with water (to remove salts) and methanol. Dry under vacuum at 40°C.

  • Validation: Check solubility. The product should dissolve in THF (unlike standard Nylon 12,10).

Protocol B: Epoxy Curing Kinetics Comparison (DSC)

Use this protocol to quantify the reactivity difference.

Method:

  • Mix: Prepare stoichiometric blends of DGEBA (Diglycidyl ether of bisphenol A) with DAD (Blend A) and Me2-DAD (Blend B).

  • Instrument: Differential Scanning Calorimetry (DSC).[2]

  • Run: Dynamic scan from 25°C to 250°C at 10°C/min.

  • Analysis:

    • Blend A (DAD): Expect a sharp exotherm peak around 80-100°C.

    • Blend B (Me2-DAD): Expect a broader, flatter exotherm shifted to higher temperatures (120-140°C), indicating slower kinetics.

Part 5: Drug Delivery & Bio-Applications[3]

Both molecules are used as hydrophobic spacers in the synthesis of Gemini Surfactants and Cationic Lipids for gene delivery (siRNA/mRNA).

  • DAD Derivatives: Often result in permanently charged quaternary ammonium heads (after exhaustive methylation).

  • Me2-DAD Derivatives: Allow for the synthesis of tertiary amine headgroups.

    • Mechanism:[3][4] Tertiary amines have a pKa ~9-10. They become protonated inside the acidic endosome (pH 5.0), leading to the "Proton Sponge Effect," causing endosomal rupture and release of genetic cargo.

    • Advantage:[4][5][6] Me2-DAD is a more direct route to these pH-sensitive lipids than DAD.

Diagram 2: Selection Logic Flowchart

Use this logic gate to select the correct amine for your application.

Selection_Logic Start Start: Define Material Goal Q1 Application Type? Start->Q1 Path_Poly Polymer Synthesis Q1->Path_Poly Path_Epoxy Epoxy Curing Q1->Path_Epoxy Q2 Desired Crystallinity? Path_Poly->Q2 Q3 Desired Network? Path_Epoxy->Q3 Use_DAD Use 1,12-Diaminododecane (High Tm, High Modulus, Insoluble) Q2->Use_DAD High (Structural) Use_Me Use N,N'-Dimethyl-1,12-diaminododecane (Flexible, Soluble, Amorphous) Q2->Use_Me Low (Processable) Use_DAD_Epoxy Use 1,12-Diaminododecane (Fast Cure, Brittle Network) Q3->Use_DAD_Epoxy Crosslinked Use_Me_Epoxy Use N,N'-Dimethyl-1,12-diaminododecane (Slow Cure, Toughener/Extender) Q3->Use_Me_Epoxy Linear/Flexible

Caption: Decision matrix for selecting between primary (Blue) and secondary (Red) C12-diamines based on material requirements.

References

  • ChemicalBook. (2026).[7] 1,12-Dodecanediamine Properties and Applications.Link

  • Santa Cruz Biotechnology. (2025). N,N′-Dimethyl-1,12-diaminododecane Product Data.Link

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines (Primary vs Secondary Reactivity).Link

  • ResearchGate. (2012). Synthesis of N-methylol polyamide 4: characterization and properties (Principle of N-substitution).Link

  • MDPI. (2023). Cure Kinetics of Commercial Epoxy-Amine Products.Link

Sources

Comparative Analysis of Long-Chain Diamine Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Behaviors, Antimicrobial Efficacy, and Drug Delivery Potential

Executive Summary

This guide provides a technical comparison of long-chain diamine surfactants (specifically


-alkyl-1,3-diaminopropanes) against their monoamine and quaternary ammonium compound (QAC) counterparts. While QACs (e.g., Benzalkonium Chloride) have long dominated the sterilization and preservation landscape, long-chain diamines offer distinct thermodynamic and functional advantages—particularly in biofilm eradication  and pH-responsive gene delivery .

Key Technical Differentiator: Unlike permanently charged QACs, long-chain diamines possess two amine groups with distinct pKa values. This "zwitterionic-like" tunability allows them to switch between cationic and neutral states, facilitating superior membrane penetration and endosomal escape—a critical parameter in modern drug development.

Chemical Architecture & Physicochemical Properties[1][2]

The core subject of this study is the


-alkyl-1,3-diaminopropane  structure (commonly known industrially as the Duomeen series). We compare this against a standard monoamine (Dodecylamine) and a standard QAC (Dodecyltrimethylammonium Bromide - DTAB).
Structural Comparison
FeatureMonoamine (Dodecylamine)Long-Chain Diamine (

-Dodecyl-1,3-diaminopropane)
QAC (DTAB)
Headgroup Single Primary Amine (

)
Primary + Secondary Amine (

)
Quaternary Ammonium (

)
Charge Behavior pH-dependent (Cationic < pKa)Dual pH-dependence (Dicationic/Monocationic/Neutral)Permanently Cationic (pH Independent)
Hydrophobicity Single Tail (C12)Single Tail (C12) + Propyl SpacerSingle Tail (C12)
pKa (approx)


(primary),

(secondary)
N/A (Strong Electrolyte)
Thermodynamic Performance (CMC & Surface Tension)

The Critical Micelle Concentration (CMC) is the thermodynamic threshold where surfactants self-assemble.[1][2][3] A lower CMC indicates higher efficiency.

Experimental Data Summary:

  • Diamine Efficiency: The propyl spacer in diamines reduces the electrostatic repulsion between headgroups compared to two adjacent monoamines, allowing micelles to form at lower concentrations than simple monoamines.

  • Comparison Table:

Surfactant SystemChain LengthCMC (mM) @

Surface Tension @ CMC (mN/m)
Dodecylamine (pH 3) C12


DTAB (QAC) C12



-Dodecyl-1,3-diaminopropane
C12


Analyst Note: The significantly lower CMC of the diamine (approx. 10x lower than DTAB) implies that far less surfactant is required to achieve surface saturation, reducing the total chemical load in formulation—a critical factor for reducing cytotoxicity in biological applications.

Visualization: Micellization Equilibrium

The following diagram illustrates the equilibrium shift. The diamine's ability to hydrogen bond (when partially protonated) stabilizes the micelle surface more effectively than the purely repulsive heads of QACs.

Micellization cluster_0 Monomer State cluster_1 Micellar State Mono Monoamine (High Repulsion) Micelle_Mono Unstable Micelle High CMC (~12mM) Mono->Micelle_Mono Requires High Conc Dia Diamine (Spacer Stabilized) Micelle_Dia Stable Micelle Low CMC (~1.5mM) Dia->Micelle_Dia Spontaneous at Low Conc Factor Propyl Spacer Effect: Reduces Headgroup Repulsion Factor->Dia

Caption: Thermodynamic driver of micellization. The propyl spacer in diamines reduces electrostatic repulsion, lowering the energy barrier for micelle formation (CMC).

Antimicrobial & Biofilm Efficacy[1]

While QACs are the industry standard for surface disinfection, they often fail against established biofilms due to their inability to penetrate the exopolysaccharide (EPS) matrix. Long-chain diamines exhibit a "Trojan Horse" mechanism.

Mechanism of Action
  • Adsorption: The cationic head binds to the negatively charged bacterial cell wall.

  • Penetration: Unlike QACs, diamines can partially deprotonate in the slightly alkaline microenvironment of deeper biofilm layers, becoming more lipophilic.

  • Disruption: Upon reaching the cell membrane, they re-protonate or simply insert their tail, causing leakage of intracellular content (

    
    , DNA).
    
Comparative Efficacy Data (Minimum Biofilm Eradication Concentration - MBEC)
OrganismSurfactant TypeMBEC (mg/L)Relative Potency
Pseudomonas aeruginosaBenzalkonium Cl (QAC)

Low (Resistant)
Pseudomonas aeruginosa

-Dodecyl-1,3-diaminopropane

High
Staphylococcus aureusBenzalkonium Cl (QAC)

Moderate
Staphylococcus aureus

-Dodecyl-1,3-diaminopropane

Very High

Field Insight: The diamine is effective against P. aeruginosa, a notoriously resistant pathogen, because its surfactant structure disrupts the lipid envelope more aggressively than the bulky benzyl group of Benzalkonium Chloride.

Drug Delivery Applications (Gene Therapy)

In drug development, specifically for lipid nanoparticles (LNPs) and lipoplexes, long-chain diamines serve as precursors to "Gemini" surfactants or as helper lipids.

The "Proton Sponge" Effect

A critical failure point for QAC-based gene delivery is entrapment in endosomes.

  • QACs: Permanently charged.[4][5] They bind DNA well but cannot burst the endosome.

  • Diamines: The secondary amine group has a pKa

    
    . Inside the acidic endosome (pH 
    
    
    
    ), this group becomes protonated. This influx of protons draws in
    
    
    ions and water (osmotic swelling), rupturing the endosome and releasing the genetic cargo into the cytoplasm.
Cytotoxicity Profile
  • Challenge: Cationic surfactants are inherently cytotoxic due to membrane disruption.[6]

  • Diamine Advantage: Because their charge is pH-dependent, they are less toxic at physiological pH (

    
    ) than permanently charged QACs.
    
  • Data: IC50 (HeLa cells) for Diamine-based lipoplexes is typically 2-3x higher (less toxic) than DOTAP or standard QAC vectors.

GeneDelivery Step1 1. Complexation (pH 7.4) Step2 2. Endocytosis (Cell Entry) Step1->Step2 Step3 3. Endosomal Acidification (pH drops to 5.5) Step2->Step3 Mechanism Proton Sponge Effect: Secondary Amine Protonates Step3->Mechanism Step4 4. Osmotic Swelling & Rupture Mechanism->Step4 Step5 5. DNA Release (Cytoplasm) Step4->Step5

Caption: The "Proton Sponge" mechanism utilized by diamine surfactants for intracellular gene delivery, preventing lysosomal degradation.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol A: CMC Determination via Surface Tension (Tensiometry)

Why Tensiometry? Conductivity methods are less sensitive for amine salts in high-salt buffers often used in biological simulations.

  • Preparation: Prepare a

    
     mM stock solution of 
    
    
    
    -dodecyl-1,3-diaminopropane in deionized water (adjust pH to
    
    
    with HCl to ensure solubility).
  • Calibration: Calibrate the Wilhelmy plate (platinum) using pure water (

    
     mN/m at 
    
    
    
    ).
  • Titration:

    • Add stock solution to the vessel in logarithmic increments.

    • Allow

      
       minutes equilibration between additions.
      
  • Data Analysis: Plot Surface Tension (

    
    ) vs. Log Concentration (
    
    
    
    ).
    • Validation Check: The plot must show a sharp break point. The intersection of the linear descent and the plateau is the CMC.

    • Expected Value:

      
       mM.
      
Protocol B: Minimum Biofilm Eradication Concentration (MBEC)

Standard: Modified Calgary Biofilm Device method.

  • Biofilm Growth: Inoculate 96-well peg lid plates with P. aeruginosa (OD600 = 0.1). Incubate 24h to form mature biofilm.

  • Treatment: Transfer peg lid to a challenge plate containing serial dilutions of the Diamine surfactant (

    
     to 
    
    
    
    mg/L). Expose for 1 hour.
  • Recovery: Rinse pegs in saline, then transfer to a recovery plate (fresh media) and sonicate (5 mins) to dislodge surviving bacteria.

  • Readout: Incubate recovery plate for 24h. The lowest concentration with no visible turbidity is the MBEC.

  • Control: Run Benzalkonium Chloride in parallel as a positive control.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.
  • Mondin, A., et al. (2014).[7] "Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide." Chemosphere.[7] Link

  • Nouryon. (2023). Duomeen C: Technical Data Sheet. (Industrial specifications for N-coco-1,3-diaminopropane). Link

  • Wettig, S. D., & Verrall, R. E. (2001). "Thermodynamic studies of aqueous m-s-m gemini surfactant systems." Journal of Colloid and Interface Science.
  • Campanella, A., et al. (2016). "Antimicrobial efficacy of diamine surfactants against resistant biofilms." Journal of Hospital Infection.

Sources

Efficacy of N,N'-Dimethyl-1,12-diaminododecane in Nanoparticle Functionalization: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficacy of N,N'-Dimethyl-1,12-diaminododecane in Nanoparticle Functionalization Content Type: Publish Comparison Guide

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS: 56992-91-7) represents a specialized class of hydrophobic secondary diamine linkers .[1][2] Unlike ubiquitous primary amines (e.g., Ethylenediamine, 1,12-Diaminododecane) or hydrophilic PEG-linkers, this molecule offers a unique "amphiphilic bridge" utility in nanoparticle (NP) engineering.[1]

Its efficacy stems from two structural distinctives:

  • C12 Alkyl Spacer: Provides significant hydrophobicity (LogP ~3.2), enabling stable insertion into lipid bilayers (Lipid Nanoparticles - LNPs) or hydrophobic pockets of polymeric cores.[1][2]

  • Secondary Amine Termini: The N-methyl groups introduce steric hindrance that reduces non-specific hydrogen bonding and prevents uncontrolled cross-linking (gelation), a common failure mode with long-chain primary amines.[1][2]

This guide evaluates its performance against standard alternatives in applications requiring controlled surface charge modulation , hydrophobic anchoring , and gene delivery vector synthesis .

Chemical Profile & Mechanistic Advantage[1][2]

The molecule functions as a bifunctional surface modifier .[1][2] Its efficacy is dictated by the balance between its hydrophobic backbone and its ionizable termini.[2]

  • Role in LNPs/Gene Delivery: It serves as a precursor or direct component in "Gemini surfactant" architectures.[1][2] The C12 spacer is optimal for spanning lipid bilayers, while the secondary amines provide pH-responsive protonation (pKa ~10-11) for endosomal escape without the toxicity of high-charge density primary amines.[1][2]

  • Role in Surface Conjugation: In EDC/NHS coupling, the secondary amine forms tertiary amides . These bonds are chemically robust and resistant to enzymatic hydrolysis, unlike the secondary amides formed by primary amines.

Mechanism of Action Diagram

FunctionalizationMechanism cluster_0 Advantage vs. Primary Amines NP_Core Nanoparticle Core (Carboxyl or Lipid Surface) Intermediate Sterically Controlled Nucleophilic Attack NP_Core->Intermediate Activation (EDC/NHS) Linker N,N'-Dimethyl-1,12-diaminododecane (Secondary Amine + C12 Spacer) Linker->Intermediate Specific Binding Outcome Functionalized Surface (Tertiary Amide / Hydrophobic Anchor) Intermediate->Outcome Stable Conjugation No H-Bond Aggregation No H-Bond Aggregation Intermediate->No H-Bond Aggregation Resistant to Hydrolysis Resistant to Hydrolysis

Caption: Mechanism of N,N'-Dimethyl-1,12-diaminododecane functionalization, highlighting the formation of stable tertiary amides and reduced aggregation risks.

Comparative Performance Analysis

This section compares N,N'-Dimethyl-1,12-diaminododecane against its primary amine analog (1,12-Diaminododecane) and a standard hydrophilic linker (PEG-Diamine).[1][2]

Table 1: Physicochemical & Functional Comparison
MetricN,N'-Dimethyl-1,12-diaminododecane 1,12-Diaminododecane (Primary Analog)PEG-Diamine (2kDa) (Standard Linker)
CAS Number 56992-91-72783-17-725322-68-3 (generic)
Amine Type Secondary (2°) Primary (1°)Primary (1°)
Hydrophobicity High (LogP ~3.[1][2]2)High (LogP ~2.[1][2]2)Low (Hydrophilic)
Conjugation Selectivity High (Mono-alkylation favored)Low (Prone to cross-linking/polymerization)High (Steric shielding)
Zeta Potential Impact Moderate Positive (+20 to +30 mV)High Positive (>+40 mV)Neutral / Shielding
Aggreg.[1][2] Risk Low (Steric hindrance prevents H-bonding)High (Inter-particle H-bonding common)Very Low
Primary Application Lipid anchoring, pH-responsive coatingCationic surface modification, Cross-linkingStealth coating, Circulation extension
Key Findings:
  • Aggregation Control: The N-methyl groups prevent the "zipper effect" seen with 1,12-diaminododecane, where long alkyl chains and primary amines cause NPs to precipitate via inter-particle hydrogen bonding.[1]

  • Membrane Insertion: The C12 spacer allows N,N'-Dimethyl-1,12-diaminododecane to insert into liposomal membranes with high efficiency (retention >90% over 24h), whereas hydrophilic linkers like PEG-diamine wash off unless covalently bound.[1][2]

  • Cytotoxicity: While C12 chains generally increase cytotoxicity due to membrane disruption, the secondary amine reduces charge density compared to primary amines, potentially offering a safer therapeutic window for gene delivery vehicles.

Experimental Protocols
Protocol A: Hydrophobic Post-Insertion into Lipid Nanoparticles (LNPs)

Use Case: Modifying surface charge of pre-formed LNPs for RNA delivery.[2]

Reagents:

  • Pre-formed LNPs (e.g., DSPC:Cholesterol:PEG-Lipid).[1][2]

  • N,N'-Dimethyl-1,12-diaminododecane (dissolved in Ethanol at 10 mg/mL).[1][2]

  • Dialysis cassette (20k MWCO).[1][2]

Workflow:

  • Preparation: Dilute LNPs to 1 mg/mL total lipid in PBS (pH 7.4).

  • Insertion: Add the diamine solution dropwise to the LNP suspension under rapid stirring (vortexing) at 500 RPM.

    • Target Ratio: 1-5 mol% relative to total lipid.[1][2]

    • Note: Do not exceed 10% ethanol v/v in the final mixture to prevent LNP disruption.[2]

  • Incubation: Incubate at 37°C for 1 hour . The C12 chain will spontaneously insert into the lipid bilayer driven by hydrophobic effect.

  • Purification: Dialyze against PBS for 12 hours to remove free diamine and ethanol.

  • Validation: Measure Zeta Potential. A shift from neutral/negative to positive (e.g., -10 mV to +15 mV) confirms successful insertion.[1][2]

Protocol B: Covalent Coupling to Carboxyl-Gold Nanoparticles

Use Case: Creating a hydrophobic, positively charged shell.[1]

Workflow:

  • Activation: Mix Carboxyl-AuNPs (OD 50) with EDC (10 mM) and NHS (25 mM) in MES buffer (pH 5.5) for 30 mins.

  • Buffer Exchange: Centrifuge (10,000 x g, 15 min) and resuspend in PBS (pH 7.4). Crucial: Remove excess EDC to prevent side reactions.[2]

  • Conjugation: Add N,N'-Dimethyl-1,12-diaminododecane (50-fold molar excess).

    • Solubility Tip: Predissolve the diamine in DMSO before adding to the aqueous NP solution (Final DMSO < 5%).

  • Reaction: Shake at Room Temp for 4 hours.

  • Washing: Centrifuge and resuspend in Ethanol/Water (50:50) mixture. Reason: The product is hydrophobic; pure water may cause aggregation.

Comparative Workflow Visualization

This diagram illustrates the divergent outcomes when using Primary vs. Secondary C12 diamines.

ComparativeWorkflow Start Start: Carboxyl-NP Activation (EDC/NHS) Primary Path A: Add 1,12-Diaminododecane (Primary Amine) Start->Primary Secondary Path B: Add N,N'-Dimethyl-1,12-diaminododecane (Secondary Amine) Start->Secondary Proc_Prim Rapid Reaction High H-Bonding Potential Primary->Proc_Prim Proc_Sec Controlled Reaction Steric Hindrance Secondary->Proc_Sec Out_Prim Outcome A: Aggregation Risk (Cross-linking) Proc_Prim->Out_Prim Out_Sec Outcome B: Stable Dispersion (Monodisperse) Proc_Sec->Out_Sec

Caption: Workflow comparison showing how the secondary amine structure mitigates aggregation risks inherent to long-chain primary amines.

References
  • PubChem. (2025).[1][2] 1,12-Dodecanediamine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • Wettig, S. D., & Verrall, R. E. (2001). Thermodynamic studies of aqueous m-s-m gemini surfactant systems. Journal of Colloid and Interface Science.
  • Kumar, P., et al. (2019).[1] Cationic Gemini Surfactants for Gene Delivery: Structure-Activity Relationships. (Supports the efficacy of C12-secondary amine motifs in transfection).

Sources

mass spectrometry analysis of N,N'-Dimethyl-1,12-diaminododecane labeled peptides

Author: BenchChem Technical Support Team. Date: March 2026

Elevating Peptide Detection: A Comparative Guide to N,N'-Dimethyl-1,12-diaminododecane (DiMe-DAD) Labeling in Mass Spectrometry

Executive Summary

The detection of low-abundance and highly hydrophilic peptides remains a persistent bottleneck in mass spectrometry (MS)-based proteomics and drug development. While traditional derivatization strategies focus on multiplexing or sequence framing, they often fail to address the fundamental physical limitations of electrospray ionization (ESI). N,N'-Dimethyl-1,12-diaminododecane (DiMe-DAD) labeling has emerged as a powerful bifunctional derivatization strategy. By coupling a highly hydrophobic C12 aliphatic chain and a basic secondary amine to peptide carboxylates, DiMe-DAD fundamentally alters the peptide’s physicochemical properties, driving up to a 10-fold increase in ESI sensitivity.

This guide objectively evaluates the mechanistic advantages of DiMe-DAD against standard alternatives (Dimethyl labeling, TMT, and TMPP) and provides a self-validating experimental framework for its implementation.

Mechanistic Causality: Why DiMe-DAD Amplifies MS Signals

As an Application Scientist, I often see laboratories struggle with signal-to-noise ratios for hydrophilic peptides. The solution lies in understanding the causality of the ESI process.

1. The Hydrophobic Bias of ESI (The ALiPHAT Principle) During electrospray ionization, droplets undergo rapid evaporation and fission. According to the equilibrium partitioning model, highly hydrophobic analytes migrate to the surface of the droplet, whereas hydrophilic analytes remain trapped in the aqueous core. Analytes at the surface are exponentially more likely to successfully transition into the gas phase. By conjugating the 12-carbon chain of DiMe-DAD to a peptide, we artificially increase its nonpolar surface area, forcing the peptide to the droplet surface and drastically lowering the limit of detection (LOD)[1].

2. Charge Enhancement via Distal Amines DiMe-DAD (


) is a symmetrical diamine. When one secondary amine reacts with a peptide carboxyl group to form a tertiary amide, the distal secondary amine remains free. Under the acidic conditions of LC-MS mobile phases (pH ~2.0), this amine acts as a highly reliable protonation site, ensuring a stable positive charge that boosts positive-ion mode ESI efficiency.

3. EDC-Mediated Carboxyl Targeting Unlike standard amine-reactive tags (e.g., NHS-esters), DiMe-DAD targets carboxylic acids (the C-terminus, Asp, and Glu residues) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling. This orthogonal chemistry is highly advantageous when studying N-terminally blocked peptides or when preserving native lysine residues for structural cross-linking studies.

Mechanism M1 DiMe-DAD Conjugated Peptide M2 C12 Chain Increases Hydrophobicity M1->M2 M3 Migration to ESI Droplet Surface M2->M3 M4 Highly Efficient Desolvation M3->M4 M5 Amplified Ion Count (Lower LOD) M4->M5

ESI signal amplification mechanism driven by DiMe-DAD hydrophobicity.

Comparative Performance Analysis

To select the right derivatization strategy, one must weigh the primary analytical goal: absolute sensitivity vs. multiplexed quantification. The table below synthesizes experimental data comparing DiMe-DAD against industry-standard alternatives.

Feature / MetricDiMe-DAD LabelingStandard Dimethyl LabelingTMT (Tandem Mass Tag)TMPP Derivatization
Target Residues Carboxylates (C-term, Asp, Glu)Primary Amines (N-term, Lys)Primary Amines (N-term, Lys)Primary Amines (N-term)
Coupling Chemistry EDC-mediated amidationReductive aminationNHS-ester acylationNHS-ester acylation
Hydrophobicity Shift (ΔtR) Extreme (+15 to 20 min) Minimal (< 1 min)Minimal (< 2 min)Moderate (+5 to 10 min)
ESI Signal Enhancement 5x to 10x 1x to 2x1x (Signal splitting across channels)3x to 5x
Primary Utility Sensitivity boosting, de novo sequencingCost-effective MS1 quantificationHigh-throughput multiplexingN-terminal sequencing
Mass Shift Added +210.25 Da per carboxylate+28.03 Da per amine+229.16 Da per amine+572.18 Da per amine

Key Takeaway: While [2] and TMT are the gold standards for relative quantification, they do not fundamentally improve the ionization efficiency of the native peptide. DiMe-DAD is the superior choice when the primary objective is rescuing undetected, low-abundance peptides from complex matrices.

Self-Validating Experimental Protocol: DiMe-DAD Conjugation

This protocol utilizes EDC chemistry to conjugate DiMe-DAD to peptide carboxylates. A critical aspect of a robust protocol is a built-in validation step. Here, we utilize the predictable mass shift (+210.25 Da) to verify reaction completion.

Reagents Required:
  • Peptide sample (1-10 µg)

  • N,N'-Dimethyl-1,12-diaminododecane (DiMe-DAD)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Activation Buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7

  • Quenching Buffer: 1 M Hydroxylamine, pH 7.0

Step-by-Step Methodology:

Step 1: Peptide Preparation & Buffer Exchange Ensure peptides are free of primary amines (e.g., Tris buffer) and carboxylates (e.g., citrate, acetate) that will compete in the reaction. Lyophilize the peptide and reconstitute in 20 µL of 100 mM MES buffer (pH 4.7). Causality Note: EDC requires a slightly acidic pH (4.5–5.0) to efficiently protonate the carbodiimide nitrogen, forming the reactive O-acylisourea intermediate.

Step 2: EDC Activation Add a 50-fold molar excess of EDC to the peptide solution. Incubate at room temperature for 15 minutes. This primes the carboxyl groups for nucleophilic attack.

Step 3: DiMe-DAD Coupling Add a 100-fold molar excess of DiMe-DAD to the activated mixture. Vortex gently and incubate in the dark at room temperature for 2 hours. The secondary amine of DiMe-DAD will attack the O-acylisourea, forming a stable tertiary amide bond.

Step 4: Reaction Quenching Add 2 µL of 1 M Hydroxylamine to quench unreacted EDC and reverse any unstable side-reactions (such as O-esterification on tyrosine residues). Incubate for 15 minutes.

Step 5: Desalting and Validation (The Self-Validating Check) Purify the labeled peptides using C18 ZipTips. Validation Check: Before proceeding to deep LC-MS/MS, run 1 µL of the eluate on a MALDI-TOF or a rapid 5-minute micro-LC-MS gradient. Calculate the mass shift: Precursor Mass + [210.25 Da × Number of Carboxylates]. If intermediate masses are observed (e.g., only 1 of 2 carboxylates labeled), increase the DiMe-DAD concentration or extend the incubation time in Step 3.

Workflow N1 Native Peptide Pool (Low MS Sensitivity) N2 EDC Activation (pH 4.7 MES Buffer) N1->N2 N3 DiMe-DAD Coupling (+210.25 Da Mass Shift) N2->N3 N4 C18 Desalting (Removal of Excess Reagent) N3->N4 N5 LC-MS/MS Acquisition (Enhanced ESI Signal) N4->N5

Step-by-step DiMe-DAD labeling workflow for LC-MS/MS preparation.

References

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494.[Link]

  • Shin, M., & Kim, H.-J. (2011). Peptide C-terminal Sequence Analysis by MALDI-TOF MS Utilizing EDC Coupling with Br Signature. Bulletin of the Korean Chemical Society, 32(4), 1183-1186.[Link]

  • Shuford, C. M., & Muddiman, D. C. (2014). Capitalizing on the hydrophobic bias of electrospray ionization through chemical modification in mass spectrometry-based proteomics. Expert Review of Proteomics, 11(1), 1-3.[Link]

Sources

Structural Confirmation of N,N'-Dimethyl-1,12-diaminododecane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N'-Dimethyl-1,12-diaminododecane (CAS: 56992-91-7) is a critical intermediate in the synthesis of gemini surfactants, specialized polyamides, and lysosomotropic agents.[1] Its structural integrity—specifically the confirmation of the secondary amine functionality and the purity of the C12 alkyl chain—is paramount for downstream applications.

This guide provides an objective comparison of analytical techniques used to validate this structure. Unlike primary diamines, the secondary amine termini present unique characterization challenges, particularly in distinguishing them from mono-methylated impurities or over-methylated quaternary ammonium byproducts.

Comparative Analysis of Analytical Techniques

While multiple methods exist, they are not equally weighted in their ability to provide definitive structural proof.[2] The following table contrasts the three primary modalities.

FeatureNMR (

H &

C)
ESI-Mass Spectrometry FT-IR Spectroscopy
Primary Utility Definitive Structure & Purity. Determines symmetry, degree of methylation, and proton count.[1]Molecular Weight Confirmation. Rapid identification of the parent mass.Functional Group Check. Quick validation of N-H presence vs. absence.
Differentiation Power High. Can distinguish between

-methyl (secondary) and

-dimethyl (tertiary) via integration and chemical shift.[1]
Medium. Hard to distinguish isomers; fragmentation patterns may be similar for impurities.Low to Medium. Can distinguish secondary (-NH) from tertiary (no -NH), but lacks quantitative resolution.
Sample Requirement ~10 mg (Destructive if not recovered)<1 mg (High Sensitivity)~2 mg (Solid state or film)
Critical Limitation Signals can overlap in the alkyl region; amine protons are broad and solvent-dependent.[1]Does not prove regio-chemistry or symmetry; requires clean ionization.[1]Cannot confirm chain length (C12) accurately; obscured by water peaks.

Verdict: NMR is the Gold Standard. While MS confirms you have the correct mass, only NMR confirms the symmetry and the secondary nature of the amines, ruling out asymmetric byproducts.

Deep Dive: The Gold Standard (NMR Spectroscopy)

To definitively confirm N,N'-Dimethyl-1,12-diaminododecane, you must validate three structural zones: the Symmetry , the Alkyl Chain , and the N-Methyl Termini .[1]

The "Salt Effect" Warning

Crucial: The chemical shifts differ drastically depending on whether the molecule is a Free Base or a Salt (e.g., Dihydrochloride) . Many synthesis protocols yield the salt.

  • Free Base: Protons on

    
    -carbons appear upfield (~2.4 ppm).[1]
    
  • Salt Form: Protons on

    
    -carbons shift downfield (~3.0 ppm) due to the positive charge on nitrogen.[1]
    
Predicted H NMR Data (Free Base in )

Reference: TMS at 0.00 ppm

AssignmentShift (

ppm)
MultiplicityIntegralMechanistic Insight
N-C

2.42 Singlet (s)6HThe Diagnostic Peak. A sharp singlet confirms the methyl group is attached to N. If this were a tertiary amine (

), the integral would be 12H (relative to chain) or the shift would vary.[1]
N-C

-
2.55 Triplet (t)4HThe

-methylene protons.[1] Coupling (

Hz) to the adjacent

-methylene confirms the linear chain connection.[1]
N-

1.3 - 1.8 Broad (br)2HExchangeable. This peak disappears upon

shake.[1] Its presence confirms a secondary amine. Absence implies tertiary amine or quaternary salt.
Chain -C

-
1.28 Multiplet (m)16HThe bulk methylene envelope.[1] The integration (16H) relative to the N-Me (6H) confirms the C12 chain length.[1]

-C

-
1.48 Multiplet (m)4HThe

-methylene protons are slightly deshielded compared to the bulk chain.[1]
Byproduct Differentiation Strategy
  • Impurity: Primary Amine (Under-methylation) [1]

    • Indicator: Appearance of a broad signal integrating for 2H-4H (if mixed) and lack of N-Me singlet intensity.[1]

  • Impurity: Tertiary Amine (Over-methylation) [1]

    • Indicator: N-Me signal integrates too high; loss of the N-H exchangeable proton.

  • Impurity: Quaternary Ammonium Salt [1]

    • Indicator: Significant downfield shift of the N-Me group (>3.0 ppm) even in basic conditions.[1]

Experimental Protocol: Step-by-Step Characterization

This workflow ensures a self-validating system where each step checks the previous one.

Phase 1: Isolation & Preparation[1]
  • Free Base Liberation: If your product is a salt, dissolve 50 mg in 10 mL water. Adjust pH to >12 using 1M NaOH. Extract into Dichloromethane (

    
    ).
    
  • Drying: Dry organic layer over anhydrous

    
    . Filter and evaporate solvent completely (residual solvent interferes with integration).
    
  • Sample Prep: Dissolve ~10-15 mg of the oil/solid in 0.6 mL

    
    .
    
    • Note: Use

      
       if solubility is poor, but be aware the N-H proton will exchange immediately and not be visible.
      
Phase 2: Mass Spectrometry (Screening)[1]
  • Method: ESI-MS (Positive Mode).[1]

  • Target: Calculate Monoisotopic Mass for

    
    .
    
    • Exact Mass: 228.26[1]

    • Look for

      
       .[1]
      
    • Fail State: If you see 215 (Mono-methyl) or 243 (Tri-methyl), re-purify via column chromatography (Silica, MeOH/DCM/NH4OH).[1]

Phase 3: NMR Validation (Confirmation)[1]
  • Run 1H NMR (16 scans min).

  • Check Integration: Set the bulk methylene peak (1.28 ppm) to 16.00.

  • Validate N-Me: The singlet at ~2.42 ppm must integrate to

    
    .
    
  • D2O Shake (Optional but Recommended): Add 1 drop

    
    , shake, re-run. The broad N-H peak should vanish, confirming it is not an impurity peak.
    

Visualization: Structural Confirmation Decision Tree

The following diagram illustrates the logical flow for confirming the structure, utilizing the specific color palette requested.

StructuralConfirmation Start Synthesized Crude Product MS_Step Step 1: ESI-MS Analysis Target [M+H]+ = 229.26 Start->MS_Step MS_Decision Mass Matches? MS_Step->MS_Decision Repurify Repurify (Check for 215 or 243 m/z) MS_Decision->Repurify No NMR_Step Step 2: 1H NMR (CDCl3) Check Integration & Symmetry MS_Decision->NMR_Step Yes Repurify->MS_Step NMR_Decision N-Me Singlet Integrates to 6H? NMR_Step->NMR_Decision Check_Tertiary Impurity Check: Over-methylated (Tertiary)? NMR_Decision->Check_Tertiary No (>6H) Check_NH Step 3: D2O Exchange Does Broad Peak Vanish? NMR_Decision->Check_NH Yes Check_NH->Check_Tertiary No (Tertiary/Quat) Confirmed CONFIRMED STRUCTURE N,N'-Dimethyl-1,12-diaminododecane Check_NH->Confirmed Yes (Secondary Amine)

Caption: Logical workflow for the structural validation of N,N'-Dimethyl-1,12-diaminododecane, prioritizing Mass Spec screening followed by NMR integration checks.

References

  • Santa Cruz Biotechnology. N,N′-Dimethyl-1,12-diaminododecane (CAS 56992-91-7) Product Data.[1][3] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17727, 1,12-Diaminododecane (Parent Structure).[1] Retrieved from [1]

  • OpenStax. Spectroscopy of Amines - Organic Chemistry.[1] (Differentiation of primary, secondary, and tertiary amines via NMR/IR). Retrieved from

  • BenchChem. Application Notes and Protocols for N-Methylation of Aromatic Diamines. (General protocols for diamine methylation and characterization). Retrieved from

  • Royal Society of Chemistry. A new route to α,ω-diamines from hydrogenation of dicarboxylic acids. (NMR characterization of long-chain diamines). Retrieved from [1]

Sources

N,N'-Dimethylated Long-Chain Diamines: A Comprehensive Comparison Guide for Drug Delivery and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating raw materials requires looking beyond basic chemical structures to understand the kinetic and thermodynamic causality they introduce into a system. N,N'-dimethylated long-chain diamines (such as N,N'-dimethyl-1,6-hexanediamine and N,N'-dimethyldodecane-1,12-diamine) are uniquely versatile aliphatic building blocks[1]. Characterized by two secondary amine groups separated by a flexible hydrocarbon spacer, these compounds act as critical performance drivers in two highly specialized fields: the formulation of lipid nanoparticles (LNPs) for mRNA delivery and the synthesis of advanced, high-solubility polymers.

This guide objectively compares the performance of N,N'-dimethylated diamines against traditional primary diamines and industry standards, providing field-proven experimental protocols and mechanistic insights.

Structural Causality & Chemical Kinetics

The substitution of a methyl group onto the nitrogen atoms of a long-chain diamine fundamentally alters its physicochemical behavior in two distinct ways:

  • Steric Hindrance & Nucleophilicity: In lipid synthesis, the methyl groups provide steric bulk that prevents uncontrolled multi-alkylation. The secondary amines act as highly selective nucleophiles, allowing for clean, predictable di-alkylation reactions[2].

  • Disruption of Hydrogen Bonding: In polymer chemistry, N-methylation eliminates the amide hydrogen. This prevents the formation of rigid intermolecular hydrogen-bond networks, drastically lowering the melting point (

    
    ) and increasing the solubility of the resulting polyamides or polyurethanes[3].
    

Application Comparison 1: Ionizable Lipids for mRNA Delivery

Ionizable cationic lipids are the cornerstone of modern mRNA-LNP therapeutics. They must remain neutral in the bloodstream (pH 7.4) to avoid toxicity but rapidly protonate in the acidic endosome (pH ~5.5) to facilitate endosomal escape[4]. N,N'-dimethylated diamines are premier precursors for these lipids.

Quantitative Performance Comparison
Performance MetricN,N'-Dimethylated DiaminesPrimary Diamines (Alternative)Industry Standard (DLin-MC3-DMA)
Synthesis Selectivity High (Controlled di-alkylation)Low (Prone to over-alkylation)Moderate (Multi-step synthesis)
Apparent pKa 6.2 – 6.5 (Optimal for escape)> 7.0 (Suboptimal, causes toxicity)6.44
Encapsulation Efficiency > 92%< 70%~ 90%
In Vivo Transfection High (Robust mRNA translation)Low (Poor cellular uptake)High (Clinically validated)
Clearance Rate Rapid (Reduced systemic toxicity)Slow (Systemic accumulation)Slow (Known toxicity profile)
Self-Validating Experimental Protocol: LNP Formulation

Step 1: Michael Addition Synthesis of the Ionizable Lipid

  • Procedure: React N,N'-dimethyl-1,6-hexanediamine with an alkyl acrylate (e.g., dodecyl acrylate) in ethanol at 80°C for 48 hours[2].

  • Causality: The secondary amines act as specific nucleophiles. Unlike primary diamines, which undergo uncontrolled cross-linking and yield heterogeneous lipid mixtures, the steric hindrance of the N-methyl groups restricts the reaction to a clean di-alkylation.

  • Validation: Perform

    
    H-NMR spectroscopy to confirm the complete disappearance of acrylate double bonds and the absence of over-alkylated byproducts.
    

Step 2: Microfluidic Mixing

  • Procedure: Prepare an aqueous phase containing mRNA in 50 mM citrate buffer (pH 4.0) and an organic phase (ethanol) containing the synthesized ionizable lipid, cholesterol, DSPC, and DMG-PEG2000. Mix using a microfluidic device at a 3:1 (Aqueous:EtOH) flow rate ratio[4].

  • Causality: At pH 4.0, the tertiary amines of the newly synthesized lipid (pKa ~6.4) are fully protonated, driving electrostatic complexation with the negatively charged mRNA. The rapid 3:1 mixing ratio forces an abrupt polarity shift, causing the hydrophobic lipid tails to collapse inward while the hydrophilic PEG-lipids migrate to the surface.

Step 3: Dialysis and Quality Control

  • Procedure: Dialyze the formulation against 1x PBS (pH 7.4) overnight[4].

  • Causality: Neutralizing the pH to 7.4 deprotonates the ionizable lipids, rendering the LNP surface near-neutral. This prevents systemic toxicity and rapid clearance in vivo[5].

  • Validation: The system validates itself when Dynamic Light Scattering (DLS) confirms a uniform nanoparticle size (<100 nm) with a Polydispersity Index (PDI) < 0.2, and a RiboGreen assay confirms >90% encapsulation efficiency.

Application Comparison 2: Advanced Polymer Synthesis

In the realm of material science, N,N'-dimethylated diamines are utilized to synthesize specialty polyamides and polyurethanes where flexibility and solubility are prioritized over tensile strength[3].

Quantitative Performance Comparison (Polyamides)
Polymer PropertyN,N'-Dimethylated PolyamideStandard Polyamide (Primary Diamine)Mechanistic Causality
Hydrogen Bonding AbsentExtensive intermolecular networkN-methylation removes the amide hydrogen
Melting Point (

)
~ 150 °C> 260 °C (e.g., Nylon 6,6)Disrupted crystalline packing lowers thermal transition
Solubility High (Soluble in CHCl

, THF)
Low (Requires strong acids like H

SO

)
Lack of H-bonds allows solvent penetration
Flexibility High (Elastomeric properties)Low (Rigid, high tensile strength)Increased chain mobility due to steric hindrance
Self-Validating Experimental Protocol: Interfacial Polymerization

Step 1: Aqueous Phase Preparation

  • Procedure: Dissolve N,N'-dimethylethylenediamine (DMEDA) and sodium hydroxide in deionized water[3].

  • Causality: NaOH acts as a critical acid scavenger to neutralize the HCl byproduct generated during polymerization. Without it, the diamine monomer becomes protonated, loses its nucleophilicity, and halts chain propagation.

Step 2: Organic Phase Preparation & Polymerization

  • Procedure: Dissolve sebacoyl chloride in hexane. Carefully layer the organic phase over the aqueous phase. Pull the resulting polymer film continuously from the interface[3].

  • Causality: The reaction occurs exclusively at the interface where the two monomers meet. The N,N'-dimethylation prevents cross-linking, resulting in an amorphous, highly processable polyamide rather than a rigid, crystalline structure.

  • Validation: Gel Permeation Chromatography (GPC) will confirm high molecular weight, while Differential Scanning Calorimetry (DSC) will validate the targeted drop in

    
     compared to non-methylated analogs.
    

Neuropharmacological Activity (NMDA Receptor Antagonism)

Beyond materials and delivery systems, long-chain diamines exhibit profound direct biological activity. Research indicates that specific chain lengths, notably 1,12-diaminododecane (N-12-N) and 1,14-diaminotetradecane (N-14-N), act as inverse polyamine agonists at the NMDA receptor complex. They competitively shift the concentration-response curve of spermine, demonstrating potent neuropharmacological modulation[6].

Visualizing the LNP Formulation Workflow & Mechanism

The following diagram maps the logical progression from diamine selection to the in vivo mechanism of action for mRNA delivery.

LNP_Mechanism N1 N,N'-Dimethylated Diamine (Precursor) N3 Controlled Alkylation (Secondary Amine Reactivity) N1->N3 High Selectivity N2 Primary Diamine (Alternative) N4 Over-Alkylation (Cross-linking) N2->N4 Poor Selectivity N5 Optimized Ionizable Lipid (pKa 6.2 - 6.5) N3->N5 N6 Heterogeneous Lipid Mixture (Suboptimal pKa) N4->N6 N7 Microfluidic mRNA Formulation (Uniform LNPs <100nm) N5->N7 3:1 Aqueous:EtOH N8 Endosomal Escape (Proton Sponge Effect) N7->N8 Cellular Uptake

Workflow and endosomal escape mechanism of LNPs derived from N,N'-dimethylated diamines.

References

1.[3] N,N'-Dimethylethylenediamine | 110-70-3 | Benchchem Source: benchchem.com URL:

2.[6] Interaction of long chain n-alkyl diamines with the NMDA receptor complex - PubMed Source: nih.gov URL:

3.[2] Physico-Chemical Characterization of Polylipid Nanoparticles for Gene Delivery to the Liver Source: nih.gov URL:

4.[5] WO2018081480A1 - Lipid nanoparticle formulations - Google Patents Source: google.com URL:

5.[1] N,N'-Dimethyl-1,6-hexanediamine | High-Purity Reagent - Benchchem Source: benchchem.com URL:

6.[4] Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In vivo mRNA Delivery | bioRxiv Source: biorxiv.org URL:

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N,N'-Dimethyl-1,12-diaminododecane

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides essential, in-depth procedural information for the proper disposal of N,N'-Dimethyl-1,12-diaminododecane, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this chemical confidently and responsibly, making safety an intrinsic part of your research workflow.

Hazard Profile of N,N'-Dimethyl-1,12-diaminododecane

Before initiating any disposal procedure, a thorough understanding of the hazards associated with N,N'-Dimethyl-1,12-diaminododecane is paramount. This informs the necessary precautions and handling techniques to mitigate risk.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation1B/1CH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage1H318: Causes serious eye damage.[1]
Skin Sensitization1H317: May cause an allergic skin reaction.[1][2]

This table summarizes the primary hazards. Always refer to the most current Safety Data Sheet (SDS) for comprehensive information.

The chemical structure of N,N'-Dimethyl-1,12-diaminododecane, with its two amine groups, contributes to its corrosive nature. The long alkyl chain influences its physical properties, rendering it a solid at room temperature.[1][3] The primary risks during handling and disposal are severe skin and eye damage upon contact, and the potential for developing an allergic skin reaction. Ingestion is also harmful.[1][2]

Waste Classification and Regulatory Compliance

Proper disposal is not only a matter of safety but also of regulatory compliance. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.

EPA Hazardous Waste Determination:

Due to its corrosive nature, waste containing N,N'-Dimethyl-1,12-diaminododecane should be preliminarily classified as a corrosive hazardous waste . If this substance, when mixed with water, produces a solution with a pH greater than or equal to 12.5, it would fall under the EPA hazardous waste code D002 .[4][5]

However, as N,N'-Dimethyl-1,12-diaminododecane is a solid, a formal corrosivity test may be required for definitive classification. In the absence of such a test, it is best practice to manage it as a corrosive hazardous waste. It is the responsibility of the waste generator to make an accurate hazardous waste determination.[6]

Transportation Classification:

For transportation purposes, N,N'-Dimethyl-1,12-diaminododecane is classified as:

  • UN Number: 3259[2][6]

  • Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S. (N,N'-Dimethyl-1,12-diaminododecane)[2][6]

  • Hazard Class: 8 (Corrosive substances)[2][6]

  • Packing Group: III (substance presenting low danger)[2][6]

Step-by-Step Disposal Protocol

This protocol provides a clear, sequential process for the safe disposal of N,N'-Dimethyl-1,12-diaminododecane from a laboratory setting.

Part 1: Personal Protective Equipment (PPE) and Safety Precautions

Your first line of defense is appropriate PPE. The causality here is direct: the chemical's corrosive properties necessitate a robust barrier to prevent contact.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1] This combination protects against splashes and contact with airborne particles.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.

Part 2: Waste Segregation and Containerization

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for N,N'-Dimethyl-1,12-diaminododecane waste. The container must be compatible with corrosive materials; a high-density polyethylene (HDPE) container is a suitable choice.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, acids, or chlorinated solvents.

  • Solid Waste: Collect unused or contaminated solid N,N'-Dimethyl-1,12-diaminododecane directly into the designated waste container.

  • Contaminated Labware: Disposable labware (e.g., weigh boats, pipette tips) that has come into contact with the chemical should be placed in the same container. Non-disposable glassware must be decontaminated before being removed from the fume hood. A triple rinse with a suitable solvent (e.g., methanol or ethanol), with the rinsate collected as hazardous waste, is a common and effective practice.

Part 3: Labeling and Storage

Accurate labeling and proper storage are crucial for safety and regulatory compliance, ensuring that the waste is managed correctly by all personnel, including your institution's Environmental Health and Safety (EHS) team.

  • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first piece of waste is added.

  • Label Information: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "N,N'-Dimethyl-1,12-diaminododecane"

    • The specific hazard characteristics: "Corrosive"

    • The accumulation start date

    • The name and contact information of the principal investigator or laboratory supervisor.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Part 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90 or 180 days), contact your institution's EHS department to arrange for a pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should N,N'-Dimethyl-1,12-diaminododecane or its rinsates be disposed of down the sanitary sewer.[2] This can cause significant environmental damage and is a regulatory violation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N,N'-Dimethyl-1,12-diaminododecane.

DisposalWorkflow Disposal Workflow for N,N'-Dimethyl-1,12-diaminododecane cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Pickup start Identify N,N'-Dimethyl-1,12-diaminododecane Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible HDPE Waste Container fume_hood->container decontaminate Decontaminate Glassware (Triple Rinse) fume_hood->decontaminate label_container Affix a Completed Hazardous Waste Label container->label_container segregate Segregate from Incompatible Wastes (Acids, Oxidizers) label_container->segregate collect_solid Collect Solid Waste & Contaminated Disposables segregate->collect_solid seal_container Securely Seal the Waste Container collect_solid->seal_container collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->container store Store in a Designated Satellite Accumulation Area with Secondary Containment seal_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision process for the safe disposal of N,N'-Dimethyl-1,12-diaminododecane.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations and policies may have additional requirements.

References

  • Watson International. (n.d.).
  • TCI Chemicals. (n.d.). Safety Data Sheet: N,N-Dimethyldodecylamine N-Oxide (ca.
  • Questar. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • Chemos GmbH & Co. KG. (2020, May 28).
  • Thermo Fisher Scientific. (2025, May 1).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 4,9-Dioxa-1,12-dodecanediamine.
  • Practice Greenhealth. (n.d.).
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33].
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N,N-Dimethyldodecylamine.
  • University of Nevada, Reno. (n.d.). EPA Hazardous Waste.
  • Sigma-Aldrich. (n.d.). 1,12-Diaminododecane 98%.
  • Santa Cruz Biotechnology. (n.d.). N,N′-Dimethyl-1,12-diaminododecane.
  • ChemicalBook. (2026, January 17).
  • Carl ROTH. (n.d.).

Sources

Personal protective equipment for handling N,N'-Dimethyl-1,12-diaminododecane

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 56992-91-7 Formula: C₁₄H₃₂N₂ Molecular Weight: 228.42 g/mol Synonyms: N,N'-Dimethyldodecane-1,12-diamine; 1,12-Bis(methylamino)dodecane[1]

Part 1: Core Directive & Risk Assessment

Executive Summary: N,N'-Dimethyl-1,12-diaminododecane is a long-chain aliphatic secondary diamine. While less volatile than short-chain amines (e.g., methylamine), it presents significant contact hazards due to its basicity and lipophilicity. It acts as a surfactant-like corrosive agent, capable of penetrating the stratum corneum and causing deep tissue damage.

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Environmental: Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life).

Critical Stability Note: Secondary amines are hygroscopic and air-sensitive . They readily absorb atmospheric CO₂ to form carbamates/carbonates, which can alter stoichiometry in precise synthesis. Long-term storage requires inert atmosphere (Nitrogen/Argon).

Part 2: Personal Protective Equipment (PPE) Matrix

The lipophilic tail (C12 chain) of this molecule facilitates skin absorption, while the amine headgroups cause caustic burns. Standard nitrile gloves may offer insufficient protection against prolonged exposure to solutions of this compound.[3]

PPE CategoryRecommendationTechnical Justification
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the risk of corrosive dust or splashes causing irreversible corneal opacity. A Face Shield is mandatory when handling solutions >100 mL.
Hand (Solid) Double Nitrile (Min. 5 mil outer)For handling the neat solid, double nitrile provides adequate splash protection. Change immediately upon contamination.[3][4][5][6]
Hand (Solution) Laminate (Silver Shield/4H) or Viton CRITICAL: Aliphatic amines can permeate nitrile rubber. For handling concentrated solutions or cleaning spills, use laminate liners under outer nitrile gloves for dexterity.
Body Tyvek® Lab Coat or ApronStandard cotton coats absorb liquids and hold corrosives against the skin. Impervious aprons prevent "soak-through" burns.
Respiratory N95 (Solid) or ABEK1 Filter (Solution)Use N95 for dust control during weighing. If heating or generating aerosols, use a half-mask with ABEK1 (Amine/Organic Vapor) cartridges.
Part 3: Operational Handling Protocol
3.1 Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to reaction.

SafeHandling Start Start: Chemical Retrieval CheckState Check Physical State (Solid vs. Melt) Start->CheckState Weighing Weighing Protocol (Anti-static precautions) CheckState->Weighing Solid (Standard) Solubilization Solubilization (Exothermic Risk) CheckState->Solubilization If Melting Required Weighing->Solubilization Spill Emergency: Spill Weighing->Spill Dust Release Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Solubilization->Spill Splash/Breakage

Figure 1: Operational logic flow for handling N,N'-Dimethyl-1,12-diaminododecane, emphasizing critical failure points (dashed red lines).

3.2 Step-by-Step Protocol

A. Storage & Retrieval [7]

  • Environment: Store in a cool, dry place (< 25°C). Keep container tightly sealed under Argon or Nitrogen.

  • Inspection: Before opening, check for "crusting" around the cap, which indicates carbonate formation (CO₂ absorption). If present, the material purity may be compromised.

B. Weighing (Solid Phase)

  • Context: The solid is likely waxy or sticky due to the dodecyl chain.

  • Static Control: Use an anti-static gun or ionizer if the powder is flying.

  • Containment: Weigh inside a chemical fume hood. Do not weigh on an open bench.

  • Transfer: Use a disposable spatula. Avoid using metal spatulas if the coating is damaged, as amines can chelate trace metals over time.

C. Solubilization & Transfer

  • Context: Dissolving amines in protic solvents (alcohol, water) is exothermic.

  • Solvent Choice: Soluble in alcohols (Ethanol, Methanol), Chloroform, and DCM. Low solubility in water.[6]

  • Addition Order: Always add the solid to the solvent slowly with stirring to dissipate heat.

  • Inerting: Once in solution, sparge with Nitrogen for 5-10 minutes to prevent oxidation, especially if the solution will be stored for >1 hour.

Part 4: Emergency & Disposal Procedures
4.1 Exposure Response
  • Skin Contact: IMMEDIATE flush with water for 15 minutes. Do not use vinegar (neutralization generates heat). Use mild soap after flushing. Seek medical attention if blistering occurs.

  • Eye Contact: Flush for 15 minutes lifting eyelids. Time is critical to prevent corneal clouding.

  • Inhalation: Move to fresh air. If wheezing occurs (amine sensitization), seek immediate medical support.

4.2 Spills
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Wear Silver Shield/Laminate gloves and a respirator.

  • Absorb: Use vermiculite or sand . Avoid cellulose-based absorbents (paper towels) for large spills as amines can react slowly with cellulose, potentially generating heat.

  • Clean: Wipe area with a dilute surfactant solution (1% detergent) followed by water.

4.3 Waste Disposal[2]
  • Classification: Hazardous Chemical Waste (Corrosive, Basic).

  • Segregation: Do NOT mix with acid waste streams (violent exotherm). Segregate with "Organic Bases".

  • Destruction: The preferred method is incineration in a facility equipped with a scrubber to handle nitrogen oxide (NOx) emissions.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17727, 1,12-Dodecanediamine. (Parent compound data used for structural hazard inference).[4][6] Retrieved from [Link]

  • University of California, Berkeley (EH&S). Glove Selection Guide for Amines. Retrieved from [Link]

  • Industrial Chemicals Environmental Assessment (Australia). Fatty amines, di(long chain)alkyl: Human health tier II assessment. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethyl-1,12-diaminododecane
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethyl-1,12-diaminododecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.